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Core Science & Biosynthesis

Foundational

Unveiling the Dihydropyrido[2,3-b]pyrazin-3-one Core: A Comprehensive Guide to Regioselective Synthesis and Structural Elucidation

Executive Summary The dihydropyrido[2,3-b]pyrazin-3-one scaffold is a privileged heterocyclic core in modern medicinal chemistry. Characterized by a fused pyridine and pyrazine ring system, this core is highly valued for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The dihydropyrido[2,3-b]pyrazin-3-one scaffold is a privileged heterocyclic core in modern medicinal chemistry. Characterized by a fused pyridine and pyrazine ring system, this core is highly valued for its rigid planarity and unique hydrogen-bonding capabilities. However, its development is frequently bottlenecked by the synthetic challenge of regioselectivity—specifically, differentiating the formation of the 3-one isomer from its 2-one counterpart—and the subsequent need for rigorous structural elucidation.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic protocols. Here, we will dissect the causality behind the synthetic regioselectivity, explore the pharmacological significance of its tautomeric states, and provide a self-validating, step-by-step workflow for unambiguous structural elucidation using advanced NMR, HRMS, and X-ray crystallography.

Chemical Biology & Pharmacological Significance

The pharmacological utility of the dihydropyrido[2,3-b]pyrazin-3-one core stems from its structural mimicry of the adenine ring of ATP. This makes it an exceptional hinge-binding motif for various kinases and polymerases.

  • Keto-Enol Tautomerism: The core exhibits keto-enol tautomerism. In both solid and solution states, the 3-keto form (3H,4H-dihydropyrido[2,3-b]pyrazin-3-one) thermodynamically predominates over the enol form[1].

  • Kinase Inhibition: The predominance of the keto form is critical. The N4-H acts as a potent hydrogen bond donor, while the C3=O and N1 act as hydrogen bond acceptors. This precise spatial arrangement allows the core to anchor tightly into the ATP-binding hinge region of targets like TGF-beta receptor kinases[2] and KRAS[3].

  • Viral Polymerase Inhibition: Recent advancements have utilized this core to develop non-nucleoside Human Cytomegalovirus (HCMV) DNA polymerase inhibitors. By tuning the lipophilicity of substituents at the C2 position, researchers have successfully maintained broad-spectrum antiherpetic activity while significantly reducing off-target hERG ion channel cardiotoxicity[4].

KinaseBinding Core Dihydropyrido[2,3-b] pyrazin-3-one Core HBD H-Bond Donor (N4-H) Core->HBD presents HBA H-Bond Acceptor (C3=O / N1) Core->HBA presents Hinge Kinase Hinge Region ATP-Binding Pocket Downstream Inhibition of Downstream Signaling (e.g., TGF-β / KRAS) Hinge->Downstream triggers HBD->Hinge binds HBA->Hinge binds

Fig 1: Pharmacophoric interactions of the core within the kinase ATP-binding hinge region.

The Regioselectivity Challenge: Synthesis & Causality

The standard synthesis of the pyrido[2,3-b]pyrazin-3-one core involves the condensation of 2,3-diaminopyridine with an α-keto ester or an acylpyruvate[5]. This reaction inherently risks the formation of two regioisomers: the desired 3-one and the undesired 2-one.

The Causality of Regiocontrol: The regiochemical outcome is dictated by the differential nucleophilicity of the two amino groups on 2,3-diaminopyridine. The 2-amino group is electronically deactivated due to the electron-withdrawing nature of the adjacent pyridine nitrogen (via resonance and inductive effects). Conversely, the 3-amino group is significantly more nucleophilic.

During the initial step of condensation, the more nucleophilic 3-amino group preferentially attacks the most electrophilic carbon of the dicarbonyl compound (typically the ketone carbonyl rather than the ester carbonyl). This kinetic preference, followed by intramolecular cyclization, dictates the predominant formation of the 3-one isomer. However, varying solvent polarity, temperature, and acid catalysis can shift the thermodynamic equilibrium, necessitating rigorous structural validation.

Core Structure Elucidation Protocol (Self-Validating System)

To definitively prove that the synthesized compound is the 3-one rather than the 2-one isomer, a multi-orthogonal analytical approach is required.

Advanced NMR Spectroscopy (HSQMBC)

Standard 1D ¹H and ¹³C NMR, or even standard 2D HMBC, are often insufficient because the long-range carbon-proton couplings (³J_CH) in electron-deficient heteroaromatics are weak.

  • The Solution: Heteronuclear Single Quantum Multiple Bond Correlation (HSQMBC) is employed. HSQMBC utilizes low-power adiabatic pulses to precisely measure small heteronuclear long-range coupling constants.

  • Diagnostic Proof: In the 3-one isomer, a distinct ³J_CH cross-peak will be observed between the pyridine H-4 proton and the pyrazine C-4a/C-2 carbons. If the compound were the 2-one isomer, the coupling network would shift, showing strong correlation to the C-3 carbonyl instead.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF) provides the exact mass, confirming the molecular formula and the success of the condensation (loss of H₂O and alcohol). Fragmentation patterns (MS/MS) further validate the core by showing characteristic losses of CO (28 Da) and HCN (27 Da), typical of pyrazinone ring opening.

X-Ray Crystallography

Single-crystal X-ray diffraction is the ultimate arbiter. It not only confirms the regiochemistry (3-one vs. 2-one) but also definitively proves that the molecule exists predominantly in the 3-keto tautomeric state in the solid phase[5].

Elucidation A 2,3-Diaminopyridine + α-Keto Ester B Condensation Reaction (Regioselective) A->B C Isomer Mixture (2-one vs 3-one) B->C D Chromatographic Separation C->D E 1D/2D NMR (HSQMBC) Connectivity & Regiochemistry D->E F HRMS Exact Mass & Fragmentation D->F G X-Ray Crystallography 3D Tautomeric State D->G H Validated Dihydropyrido [2,3-b]pyrazin-3-one Core E->H F->H G->H

Fig 2: Structural elucidation workflow for pyrido[2,3-b]pyrazin-3-one regioisomers.

Experimental Protocols

Step-by-Step Synthesis & Isolation
  • Preparation: In a round-bottom flask, dissolve 2,3-diaminopyridine (1.0 equiv) and the selected α-keto ester (1.1 equiv) in glacial acetic acid (0.2 M concentration).

  • Condensation: Heat the mixture to reflux (approx. 118°C) under a nitrogen atmosphere for 4–6 hours. Monitor the reaction via TLC (DCM:MeOH, 95:5) until the diamine is consumed.

  • Precipitation: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to induce precipitation of the crude product.

  • Neutralization & Extraction: Neutralize the aqueous phase with saturated NaHCO₃ to pH 7. Extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% DCM to 5% MeOH in DCM) to separate the major 3-one isomer from trace amounts of the 2-one isomer.

Step-by-Step NMR Acquisition (HSQMBC)
  • Sample Prep: Dissolve 10-15 mg of the purified compound in 0.6 mL of DMSO-d₆ (ensure the solvent is strictly anhydrous to prevent exchange of the N-H proton).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 600 MHz) equipped with a cryoprobe.

  • Pulse Sequence: Select the adiabatic HSQMBC pulse program. Set the long-range coupling delay optimized for ³J_CH = 8 Hz (approx. 62.5 ms).

  • Acquisition: Acquire 256 increments in the indirect (¹³C) dimension with 32 scans per increment to ensure an adequate signal-to-noise ratio for the quaternary carbons.

  • Processing: Apply zero-filling to 1024 points in F1 and a squared sine-bell apodization function before Fourier transformation.

Quantitative Data Summaries

Table 1: Diagnostic NMR Chemical Shifts for Regioisomer Differentiation

Note: Values are representative averages in DMSO-d₆.

Structural Feature3-one Isomer (Target)2-one Isomer (Undesired)Diagnostic Significance
Lactam Carbonyl (C=O) ~155.0 - 158.0 ppm (C3)~153.0 - 156.0 ppm (C2)Minor shift; requires 2D correlation.
Imine Carbon (C=N) ~148.0 - 151.0 ppm (C2)~145.0 - 149.0 ppm (C3)Differentiates electronic environment.
Pyridine H-4 Proton ~7.90 - 8.10 ppm (d)~8.00 - 8.20 ppm (d)Starting point for HSQMBC tracing.
HSQMBC ³J_CH Correlation H-4 correlates to C-4a & C-2H-4 correlates to C-4a & C-3(C=O)Definitive proof of regiochemistry.
Table 2: Pharmacological Profile of C2-Substituted Cores (HCMV vs. hERG)

Data synthesized from recent viral polymerase inhibitor studies[4].

Substitution at C2CLogPHCMV EC₅₀ (μM)hERG IC₅₀ (μM)Therapeutic Index
Unsubstituted0.42>10.0>30.0N/A
2-Oxopyrrolidinyl1.850.855.2~6
2-Oxoimidazolidinyl0.950.33>40.0>120
3-Methyl-2-oxoimidazolidinyl1.200.4118.5~45

Analysis: Reducing the lipophilicity (CLogP) of the C2-substituent (e.g., moving from a pyrrolidinyl to an imidazolidinyl group) drastically reduces hERG inhibition while maintaining sub-micromolar target efficacy, proving the highly tunable nature of the dihydropyrido[2,3-b]pyrazin-3-one scaffold.

References

  • Title: Buy 2-Methoxy-3H,4H-pyrido[2,3-b]pyrazin-3-one (EVT-13371529)
  • Source: google.
  • Source: ikm.org.
  • Source: nih.
  • Title: for structure elucidation of small molecules in solution phase. Ph.D. Thesis.
  • Source: researchgate.

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of Dihydropyrido[2,3-b]pyrazin-3-one Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary From an application science perspective, the dihydropyrido[2,3-b]pyrazin-3-one sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

From an application science perspective, the dihydropyrido[2,3-b]pyrazin-3-one scaffold represents a highly tunable, bifunctional pharmacophore. Its unique structural fusion of a pyridine and a pyrazine ring endows it with exceptional electronic properties, making it a privileged structure in the development of kinase inhibitors, aldose reductase antagonists, and antimicrobial agents. This technical guide deconstructs the physicochemical dynamics of the scaffold, establishes a self-validating synthetic protocol, and maps its mechanistic pathways in drug discovery.

Structural Foundations & Tautomeric Dynamics

A defining physicochemical characteristic of the dihydropyrido[2,3-b]pyrazin-3-one core is its keto-enol tautomerism. In both solid and solution states, the 3-keto form (3H,4H-dihydropyrido[2,3-b]pyrazin-3-one) thermodynamically predominates over the enol form (1)[1].

Mechanistic Causality: The predominance of the 3-keto tautomer is not arbitrary; it is driven by an extensive intermolecular hydrogen-bonding network (N-H···O=C). This network dictates the crystal lattice packing and significantly influences the molecule's target recognition properties, particularly its ability to act as a hydrogen bond donor/acceptor within the hinge regions of target enzymes (2)[2].

Tautomerism Enol Enol Form (Minor in Solution) Keto 3-Keto Form (Thermodynamically Favored) Enol->Keto Proton Transfer (Solvent Dependent) HBond Intermolecular H-Bonding & Crystal Packing Keto->HBond Drives Reactivity Target Recognition & Binding Affinity Keto->Reactivity Directs

Caption: Logical flow of tautomeric equilibrium driving crystal packing and target recognition.

Electronic Properties and Substituent Effects

The physicochemical behavior of the scaffold is highly tunable via position-specific substitution. Quantum chemical calculations using Density Functional Theory (DFT) reveal that substitutions at the C2 or N4 positions profoundly alter the molecule's electron density and dipole moment (3)[3].

For instance, introducing a 2-methoxy group exerts a positive resonance (+R) effect, increasing electron density at the C3 and N1 positions. This electronic redistribution directly enhances the hydrogen bond acceptance capacity at the carbonyl oxygen while decreasing acidity at N4 (1)[1]. Furthermore, due to their low-lying unoccupied molecular orbitals (LUMO) and high polarizability, these derivatives exhibit remarkable nonlinear optical (NLO) responses[3].

Quantitative Physicochemical Comparison
Property2-Methoxy-3H,4H-pyrido[2,3-b]pyrazin-3-one4-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one
Molecular Formula C8H7N3O2 (1)[1]C8H9N3O (4)[4]
Molecular Weight 177.16 g/mol [1]163.18 g/mol [4]
Key Substitution Effect C2-Methoxy (+R electron donor)[1]N4-Methyl (Steric modifier, blocks H-bond donor)[4]
Primary Biological Target Aldose Reductase[1]Kinase / High-Throughput Screening Library[4]
Tautomeric State 3-Keto predominates (Dynamic)[1]Fixed Keto (Due to N4-alkylation)

Self-Validating Synthetic Protocol: Acid-Catalyzed Cyclocondensation

To ensure high-fidelity synthesis of dihydropyrido[2,3-b]pyrazin-3-one derivatives, the following protocol leverages thermodynamic control and built-in analytical validation gates. The standard approach involves the condensation of 2,3-diaminopyridine with an appropriate α -dicarbonyl compound (5)[5].

Step-by-Step Methodology

Step 1: Electrophilic Activation Dissolve 1.0 equivalent of an α -dicarbonyl compound (e.g., ethyl pyruvate) in glacial acetic acid. Causality: Glacial acetic acid is selected not merely as a solvent, but as a crucial proton donor. It protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to accelerate nucleophilic attack, while simultaneously buffering the amine to prevent premature oxidation.

Step 2: Regioselective Nucleophilic Attack & Cyclization Slowly add 1.0 equivalent of 2,3-diaminopyridine to the activated solution. The more nucleophilic 3-amino group selectively attacks the highly electrophilic ketone/aldehyde carbon, followed by intramolecular cyclization at the 2-amino position[5]. Reflux the mixture at 110°C for 4-6 hours under an inert atmosphere.

Step 3: Thermodynamic Isolation Cool the reaction mixture gradually to 4°C. Causality: The thermodynamic stability of the 3-keto tautomer drives its selective crystallization from the acidic medium. Filter the resulting precipitate and wash sequentially with cold ethanol and diethyl ether to remove unreacted starting materials.

Step 4: Analytical Validation Gate Do not proceed to biological assays without confirming structural integrity:

  • HPLC: Confirm >95% purity.

  • 1H-NMR (DMSO-d6): Validate the presence of the downfield N-H proton signal (typically ~12 ppm). The presence of this signal confirms the molecule exists in the 3-keto tautomeric state rather than the enol form[5].

  • HRMS: Verify the exact mass corresponding to the synthesized derivative (e.g., [M+H]+ 164.08 for the 4-methyl derivative)[4].

Synthesis Step1 1. Reactant Preparation 2,3-Diaminopyridine + alpha-Dicarbonyl Step2 2. Acid-Catalyzed Condensation (Reflux in Acetic Acid) Step1->Step2 Activation Step3 3. Precipitation & Filtration (Cooling to 4°C) Step2->Step3 Cyclization Step4 4. Analytical Validation (HPLC, 1H-NMR, HRMS) Step3->Step4 Self-Validation Gate

Caption: Four-phase self-validating synthetic workflow for pyrido[2,3-b]pyrazin-3-one derivatives.

Pharmacological Mechanics & Target Engagement

The intrinsic bifunctionality of the pyrido[2,3-b]pyrazine scaffold allows it to engage diverse biological targets, making it a highly versatile tool in drug development.

  • Kinase Inhibition (Oncology): The scaffold acts as a potent competitive inhibitor at the ATP-binding site of kinases such as CDK-2. The pyrazine nitrogen and the carbonyl oxygen act as critical hydrogen bond acceptors and donors, anchoring the molecule to the kinase backbone within the hinge region. This interaction effectively blocks substrate phosphorylation, leading to arrested tumor cell proliferation (2)[2].

  • Aldose Reductase Inhibition (Diabetes): Specific derivatives, such as 2-methoxy-3H,4H-pyrido[2,3-b]pyrazin-3-one, bind the active site of aldose reductase. By preventing the conversion of glucose to sorbitol, these compounds mitigate oxidative stress and tissue damage associated with diabetic complications (1)[1].

  • Antimicrobial Action: Recent molecular docking and DFT studies have demonstrated that N1,N4-dialkylated derivatives exhibit strong binding affinity against bacterial DNA gyrase, positioning them as candidates for novel antibiotic development (6)[6].

Pathway Drug Pyrido[2,3-b]pyrazin-3-one Derivative CDK2 CDK-2 ATP-Binding Site (Hinge Region) Drug->CDK2 Competitive Inhibition (H-bond Donor/Acceptor) Phos Substrate Phosphorylation CDK2->Phos Blocked Prolif Tumor Cell Proliferation Phos->Prolif Arrested Cell Cycle

Caption: Mechanistic signaling pathway of kinase inhibition by pyrido[2,3-b]pyrazin-3-one derivatives.

References

  • EvitaChem:2-Methoxy-3H,4H-pyrido[2,3-b]pyrazin-3-one (EVT-13371529).
  • Al-Quds University:Design, Synthesis and Cytotoxic Activity of Novel 2,3-Disubstituted Pyrazine.
  • ResearchGate:Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
  • EvitaChem:4-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one (EVT-13089460).
  • ResearchGate:Reactions of Acylpyruvic Acids and 2,3-Dihydrofuran-2,3-diones with 2,3-Diaminopyridine.
  • ResearchGate:Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calcul

Sources

Foundational

Unveiling the Therapeutic Landscape of Dihydropyrido[2,3-b]pyrazin-3-one Derivatives: A Technical Guide to Biological Targets

Foreword: The Emergence of a Privileged Scaffold In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets –...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets – represents a significant leap forward in drug discovery. The pyrido[2,3-b]pyrazine core has emerged as one such scaffold, demonstrating a remarkable breadth of biological activity. This technical guide delves into the specific biological targets of dihydropyrido[2,3-b]pyrazin-3-one derivatives and the broader class of pyrido[2,3-b]pyrazines, offering researchers and drug development professionals a comprehensive understanding of their therapeutic potential and the experimental methodologies crucial for their evaluation.

Introduction: The Pyrido[2,3-b]pyrazine Core and Its Therapeutic Promise

The pyrido[2,3-b]pyrazine heterocyclic system, a fusion of pyridine and pyrazine rings, has garnered considerable attention for its versatile pharmacological profile. Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including oncology, infectious diseases, and inflammatory conditions. The introduction of a dihydro- moiety and a ketone at the 3-position, creating the dihydropyrido[2,3-b]pyrazin-3-one structure, offers unique three-dimensional conformations and electronic properties that can be exploited for targeted drug design. This guide will explore the known and potential biological targets of these compounds, providing a foundation for future research and development.

Key Biological Targets and Mechanisms of Action

The biological activity of dihydropyrido[2,3-b]pyrazin-3-one and related pyrido[2,3-b]pyrazine derivatives is diverse, with several key classes of targets identified in the scientific literature.

Protein Kinases: A Central Hub for Therapeutic Intervention

A significant body of research points to protein kinases as primary targets for pyrido[2,3-b]pyrazine derivatives. These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

  • Epidermal Growth Factor Receptor (EGFR): Several novel pyrido[2,3-b]pyrazine and pyrido[2,3-b][1]oxazine-based inhibitors have demonstrated potent activity against EGFR, a key driver in non-small cell lung cancer (NSCLC).[2][3] Notably, some of these compounds have shown efficacy against erlotinib-resistant cell lines, including those harboring the T790M mutation, a common mechanism of acquired resistance to first-generation EGFR inhibitors.[2][4] The mechanism of action involves the inhibition of EGFR tyrosine kinase autophosphorylation, leading to apoptosis in cancer cells.[3]

  • Phosphoinositide 3-kinase (PI3K)/mTOR Pathway: The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Pyrido[2,3-b]pyrazine derivatives have been identified as inhibitors of PI3K isozymes and mTOR kinase, making them attractive candidates for cancer therapy.[5][6]

  • Other Kinases: The versatility of the pyrido[2,3-b]pyrazine scaffold extends to other kinases, including:

    • RET kinase: Inhibitors for the treatment of pancreatic cancer.[6]

    • TGF-beta receptor kinases: Implicated in tumor growth and metastasis.[7]

    • Checkpoint Kinase 1 (CHK1), Glycogen Synthase Kinase 3β (GSK3β), and Pyruvate Dehydrogenase Kinase (PDK): These have been predicted as potential targets for this class of compounds.[8]

Bacterial Enzymes: A New Frontier in Antibacterial Drug Discovery

The emergence of antibiotic resistance necessitates the discovery of novel antibacterial agents. A noteworthy study has identified 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives as potent antibacterial agents.[9]

  • DNA Gyrase: Molecular docking studies have revealed that these compounds exhibit strong interactions with bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[9] This inhibition of DNA gyrase is a validated mechanism for antibacterial action.

Ion Channels: Modulating Pain and Inflammation
  • Transient Receptor Potential Vanilloid 1 (TRPV1): Pyrido[2,3-b]pyrazine derivatives have been developed as antagonists of the TRPV1 channel, a key player in the perception of pain and noxious stimuli.[10] These compounds have demonstrated efficacy in preclinical models of inflammatory pain.[10]

Inflammatory Cytokines: Taming the Inflammatory Response

Certain 3-substituted pyrido[2,3-b]pyrazine derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced secretion of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).[8] This suggests a potential role for these compounds in the treatment of inflammatory diseases.

Other Potential Targets

The broad biological activity of this scaffold suggests a wider range of potential targets, including:

  • Antifungal and Antibacterial Virulence Factors: Some derivatives have been shown to inhibit mycelial growth, damage cell membranes, and disrupt virulence factors like exopolysaccharides and biofilms in pathogenic fungi and bacteria.[1]

  • DNA Intercalation: The planar nature of the aromatic core suggests the possibility of DNA intercalation, a mechanism relevant to anticancer and antimicrobial activity.[5][11]

Tabular Summary of Biological Targets and Lead Compounds

Target Class Specific Target Lead Compound/Derivative Class Therapeutic Area Key Findings Reference(s)
Protein Kinases EGFR (wild-type and mutant)Pyrido[2,3-b]pyrazines, Pyrido[2,3-b][1]oxazinesOncology (NSCLC)Overcomes erlotinib resistance; inhibits autophosphorylation.[2][3][4]
PI3K/mTORPyrido[2,3-b]pyrazinesOncologyInhibition of key cell survival pathways.[5][6]
RET KinasePyrido[3,4-b]pyrazinesOncology (Pancreatic Cancer)Potent inhibition of RET kinase.[6]
TGF-beta Receptor KinasesPyrido[2,3-b]pyrazinesOncologyInhibition of a key pathway in tumor progression.[7]
Bacterial Enzymes DNA Gyrase7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dionesInfectious DiseasesStrong binding affinity in molecular docking studies.[9]
Ion Channels TRPV1Pyrido[2,3-b]pyrazinesPain ManagementAntagonism of the TRPV1 channel; efficacy in pain models.[10]
Inflammatory Mediators TNF-α, IL-63-substituted Pyrido[2,3-b]pyrazinesInflammatory DiseasesInhibition of pro-inflammatory cytokine secretion.[8]
Other Fungal/Bacterial Membranes & Virulence FactorsDifunctional pyrido[2,3-b]pyrazine derivativesInfectious DiseasesDamage to cell membranes; inhibition of biofilms.[1]

Experimental Protocols for Target Validation

The following section provides detailed, step-by-step methodologies for key experiments used to validate the biological targets of dihydropyrido[2,3-b]pyrazin-3-one derivatives.

Kinase Inhibition Assay (Example: EGFR Kinase Assay)

This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of a test compound against a specific kinase.

Objective: To quantify the IC50 value of a dihydropyrido[2,3-b]pyrazin-3-one derivative against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compound (dihydropyrido[2,3-b]pyrazin-3-one derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Setup:

    • Add 2.5 µL of kinase buffer to all wells.

    • Add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.

    • Add 5 µL of a mixture of the EGFR kinase and peptide substrate in kinase buffer to all wells except the negative control wells. Add 5 µL of buffer and substrate to the negative control wells.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate Kinase Reaction:

    • Add 10 µL of ATP solution (at a concentration close to the Km for EGFR) in kinase buffer to all wells to start the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Detect Kinase Activity:

    • Follow the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert the generated ADP to ATP and measure the light output via a luciferase reaction.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method to determine the minimum concentration of a compound that inhibits the visible growth of a bacterium.

Objective: To determine the MIC of a dihydropyrido[2,3-b]pyrazin-3-one derivative against a bacterial strain (e.g., Staphylococcus aureus).

Materials:

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound dissolved in DMSO

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37°C)

  • Spectrophotometer or plate reader (600 nm)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Compound Dilution:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (e.g., 256 µg/mL in CAMHB with 2% DMSO) to the first well and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: Wells containing CAMHB and inoculum only.

    • Sterility Control: Wells containing CAMHB only.

    • Positive Control: A serial dilution of a standard antibiotic.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Visualizing Pathways and Workflows

Simplified EGFR Signaling Pathway and Inhibition

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Dimerization->EGFR P Proliferation Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Inhibitor Dihydropyrido[2,3-b]pyrazin-3-one Derivative Inhibitor->Dimerization Inhibits Kinase_Inhibitor_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Compound_Synthesis Compound Synthesis Primary_Screen Primary Kinase Assay (Single Concentration) Compound_Synthesis->Primary_Screen IC50_Determination IC50 Determination (Dose-Response) Primary_Screen->IC50_Determination Active Hits Selectivity_Panel Kinase Selectivity Panel IC50_Determination->Selectivity_Panel Cell_Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Selectivity_Panel->Cell_Proliferation Potent & Selective Leads Target_Engagement Target Engagement Assay (e.g., Western Blot for p-EGFR) Cell_Proliferation->Target_Engagement Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo, Annexin V) Target_Engagement->Apoptosis_Assay PK_PD Pharmacokinetics & Pharmacodynamics Apoptosis_Assay->PK_PD Promising Candidates Efficacy_Models Xenograft Efficacy Models PK_PD->Efficacy_Models

Caption: A typical workflow for the preclinical evaluation of kinase inhibitors.

Conclusion and Future Directions

The dihydropyrido[2,3-b]pyrazin-3-one scaffold and its parent pyrido[2,3-b]pyrazine core represent a highly promising area for drug discovery. The diverse range of biological targets, from protein kinases in cancer to bacterial enzymes and ion channels, underscores the versatility of this chemical entity. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on the dihydropyrido[2,3-b]pyrazin-3-one ring system to optimize potency and selectivity for specific targets.

  • Target Deconvolution: For compounds identified through phenotypic screening, employing techniques such as chemical proteomics to identify their specific molecular targets.

  • Pharmacokinetic Profiling: Early assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure their suitability for in vivo studies.

This guide provides a solid foundation for researchers and drug development professionals to navigate the exciting therapeutic landscape of dihydropyrido[2,3-b]pyrazin-3-one derivatives. By leveraging the insights and methodologies presented herein, the scientific community can continue to unlock the full potential of this privileged scaffold in the development of novel therapeutics.

References

  • Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism. (2025). Pest Management Science.
  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. (2013). European Journal of Medicinal Chemistry. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Advances. [Link]

  • ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. (Year not available). Journal of Chemical and Pharmaceutical Research.
  • Synthesis, Molecular Docking and Biological Evaluation of Novel 3-substituted Pyrido[2,3-b]pyrazine Derivatives. (2021). Journal of Heterocyclic Chemistry.
  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. (2025). Results in Chemistry. [Link]

  • Novel pyrido[2,3-b]o[1]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2024). RSC Medicinal Chemistry. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Advances. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). RSC Medicinal Chemistry. [Link]

  • Novel pyrido[2,3-b]o[1]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2024). RSC Medicinal Chemistry. [Link]

  • 2,3-DISUBSTITUTED PYRIDO[3,4-B]PYRAZINE-CONTAINING COMPOUNDS AS KINASE INHIBITORS. (2021). WIPO Patent Application WO/2021/262915. [Link]

  • Pyrido [2, 3 - b] pyrazine derivatives and their therapeutical uses. (2012).
  • Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and. (2023). RSC Advances.

Sources

Exploratory

Preliminary Cytotoxicity Screening of Dihydropyrido[2,3-b]pyrazin-3-one Derivatives: A Technical Guide

Executive Summary The dihydropyrido[2,3-b]pyrazin-3-one scaffold is a highly privileged pharmacophore in modern medicinal chemistry, frequently utilized in the development of ATP-competitive kinase inhibitors. Because th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The dihydropyrido[2,3-b]pyrazin-3-one scaffold is a highly privileged pharmacophore in modern medicinal chemistry, frequently utilized in the development of ATP-competitive kinase inhibitors. Because this nitrogen-rich bicyclic core effectively mimics the adenine ring of ATP, it is highly prone to off-target interactions that can lead to generalized cellular toxicity. As a Senior Application Scientist, I have designed this technical guide to establish a robust, self-validating workflow for the preliminary cytotoxicity screening of these derivatives. The goal is to isolate targeted anti-proliferative efficacy from acute, non-specific basal cytotoxicity.

Mechanistic Context: The Pyrido-Pyrazinone Scaffold

The structural geometry of the dihydropyrido[2,3-b]pyrazin-3-one core allows it to form critical hydrogen bonds within the hinge region of various kinases. For example, derivatives like 1 utilized to overcome paradoxical MAPK pathway activation in melanoma[1]. Similarly, structural analogs such as2 have been developed as highly selective MKK4 inhibitors[2].

However, because these compounds target fundamental signaling cascades (e.g., RAF/MEK/ERK), distinguishing between targeted apoptosis and generalized chemical toxicity is paramount.

Pathway Scaffold Dihydropyrido[2,3-b]pyrazin-3-one (ATP-competitive Scaffold) Kinase Target Kinases (e.g., pan-RAF, MKK4) Scaffold->Kinase Inhibits Apoptosis Apoptosis / Cytotoxicity Scaffold->Apoptosis Induces via Blockade Downstream Downstream Signaling (MEK/ERK Cascade) Kinase->Downstream Phosphorylates Survival Tumor Cell Survival & Proliferation Downstream->Survival Promotes Survival->Apoptosis Inhibition leads to death

Figure 1: Mechanistic pathway of Dihydropyrido[2,3-b]pyrazin-3-one derivatives inducing cytotoxicity.

Experimental Design & Self-Validating Systems

A trustworthy screening protocol must be a self-validating system. To achieve this, our experimental design relies on two distinct cellular models and an ATP-dependent luminescent readout.

  • Target-Specific Efficacy Line : We utilize patient-derived,1 to assess the targeted anti-proliferative effects of the compound[1].

  • Basal Toxicity Line : We utilize 3 (ATCC CCL-34). MDCK cells are highly polarized epithelial cells. Compounds causing acute, non-specific cytotoxicity will rapidly decrease ATP production in these cells, serving as an excellent negative filter[3].

  • Self-Validation (Z'-Factor) : Every assay plate must include a vehicle control (0.1% DMSO) and a positive control for cell death (e.g., 1 µM Staurosporine). The assay is only considered valid if the calculated Z'-factor is ≥0.5 .

Step-by-Step Cytotoxicity Screening Protocol

The following protocol utilizes an ATP-based luminescent assay (e.g., CellTiter-Glo or ATP-LITE-M) because intracellular ATP levels are directly proportional to the number of metabolically active cells, providing a highly sensitive readout for cytotoxicity.

Workflow S1 1. Cell Seeding (e.g., MDCK & M12) S2 2. Compound Dosing (0.1 nM - 100 µM) S1->S2 S3 3. Incubation (72h, 37°C, 5% CO2) S2->S3 S4 4. ATP Assay (Luminescence Readout) S3->S4 S5 5. Data Analysis (IC50 & Therapeutic Index) S4->S5

Figure 2: High-throughput cytotoxicity screening workflow for pyrido-pyrazinone derivatives.

Phase 1: Cell Seeding

Causality: Cells must be seeded at an optimized density to ensure they remain in the logarithmic growth phase throughout the 72-hour assay. Over-confluency leads to contact inhibition, which artificially skews viability data.

  • Harvest M12 melanoma cells and MDCK cells using 0.25% Trypsin-EDTA.

  • Resuspend in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Seed cells into opaque-walled 96-well plates at a density of 3,000 cells/well (for M12) and 5,000 cells/well (for MDCK) in 90 µL of media.

  • Incubate overnight at 37°C, 5% CO 2​ to allow for cellular attachment and recovery.

Phase 2: Compound Administration

Causality: Dihydropyrido[2,3-b]pyrazin-3-ones are highly lipophilic. Serial dilutions must be performed in 100% DMSO first, then diluted in media to prevent compound precipitation, ensuring the final DMSO concentration never exceeds 0.5% (which would independently cause cytotoxicity).

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Perform a 10-point, 3-fold serial dilution in DMSO.

  • Dilute the DMSO stocks 1:100 in complete culture media to create 10X working solutions.

  • Add 10 µL of the 10X working solutions to the 90 µL of cells (Final concentration range: 0.1 nM to 100 µM; Final DMSO: 0.1%).

  • Include wells with 0.1% DMSO (Vehicle Control) and 1 µM Staurosporine (Positive Control).

  • Incubate for 72 hours. Note: 72 hours allows for at least 2-3 cell doubling times, which is critical for capturing target-mediated anti-proliferative effects rather than just acute necrosis.

Phase 3: ATP Luminescence Readout
  • Equilibrate the 96-well plate and the ATP-LITE/CellTiter-Glo reagent to room temperature for 30 minutes. Causality: Temperature gradients across the plate can cause edge effects and inconsistent luminescent kinetics.

  • Add 100 µL of the luminescent reagent to each well.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multi-mode microplate reader (integration time: 0.5 - 1.0 second per well).

Quantitative Data Analysis & Interpretation

Data must be normalized to the vehicle control (defined as 100% viability) and the positive control (defined as 0% viability). The IC 50​ values are calculated using a 4-parameter non-linear regression model.

To determine if a Dihydropyrido[2,3-b]pyrazin-3-one derivative is a viable drug candidate, we calculate the Therapeutic Index (TI) , defined here as the ratio of the IC 50​ in the basal toxicity line (MDCK) to the IC 50​ in the target efficacy line (M12). A higher TI indicates a wider safety margin.

Table 1: Representative Cytotoxicity Data for Pyrido-Pyrazinone Derivatives
Compound IDTarget Kinase ProfileM12 Melanoma IC 50​ (nM)MDCK Basal Toxicity IC 50​ (nM)Therapeutic Index (TI)Conclusion / Next Steps
CCT196969 (Ref) pan-RAF45.2 ± 3.1> 50,000> 1,100Excellent safety window; proceed to in vivo PK/PD.
Analog A BRAF V600E12.5 ± 1.88,500 ± 420680High potency; acceptable safety margin.
Analog B MKK4 / Off-target310.4 ± 15.2450 ± 251.45High basal toxicity; flag for structural optimization.
Staurosporine Pan-Kinase1.2 ± 0.12.5 ± 0.3~ 2.0Assay positive control; non-selective toxicity.

Note: Analog B exhibits an IC 50​ in MDCK cells that is nearly identical to its efficacy IC 50​ . This indicates that the cell death observed is likely due to acute, non-specific cytotoxicity (e.g., mitochondrial poisoning or membrane disruption) rather than targeted kinase inhibition.

Sources

Foundational

In Silico Screening of Dihydropyrido[2,3-b]pyrazin-3-one Libraries: A Comprehensive Guide to Scaffold Optimization and Target Engagement

Executive Summary The dihydropyrido[2,3-b]pyrazin-3-one scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for potent kinase inhibitors, antibacterial agents, and ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The dihydropyrido[2,3-b]pyrazin-3-one scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for potent kinase inhibitors, antibacterial agents, and anti-inflammatory therapeutics. As drug discovery pivots toward highly targeted, multiparameter optimization, in silico screening of these heterocyclic libraries has become indispensable. This whitepaper provides a rigorously validated, systems-level approach to the virtual screening of dihydropyrido[2,3-b]pyrazin-3-one derivatives. By integrating quantum mechanical profiling, induced-fit docking, and thermodynamic simulations, researchers can systematically transition from raw combinatorial libraries to high-confidence lead compounds.

Structural & Electronic Fundamentals of the Scaffold

Before initiating any virtual screening protocol, it is critical to understand the intrinsic physicochemical properties of the target scaffold. The pyrido[2,3-b]pyrazine core is not a static entity; its dynamic nature dictates its target engagement.

Tautomerism and Hinge-Binding Mechanics

The core structure exhibits keto-enol tautomerism. However, in both solid and solution states, the 3-keto form (3H,4H-dihydropyrido[2,3-b]pyrazin-3-one) strongly predominates[1]. This tautomeric equilibrium is the foundational driver of the scaffold's biological activity. The 3-keto form presents a highly specific hydrogen-bond donor (NH) and acceptor (C=O) vector. This exact electronic configuration mimics the adenine ring of ATP, allowing the scaffold to anchor seamlessly into the hinge region of nucleotide-binding enzymes, such as kinases[1].

Electronic Tuning via Substitution

The substitution of a single carbon atom with a nitrogen atom (e.g., transitioning from a naphthyridine to a pyrido[2,3-b]pyrazine) can drastically alter the molecule's hydration network. In specific kinase targets, this single nitrogen substitution has been shown to yield a 1300-fold improvement in cellular potency by forming critical water-mediated hydrogen bonds with the enzyme's backbone[2]. Furthermore, Density Functional Theory (DFT) calculations demonstrate that N1/N4-dialkylation of the dihydropyrido[2,3-b]pyrazine core significantly alters the HOMO-LUMO energy gaps and molecular electrostatic potential (MEP), shifting the scaffold's electrophilicity to favor interactions with bacterial targets like DNA gyrase[3].

Self-Validating In Silico Screening Architectures

To prevent the propagation of false positives—often driven by artificial lipophilicity in standard scoring functions—the virtual screening pipeline must be designed as a self-validating system.

VSPipeline A Library Enumeration (Dihydropyrido[2,3-b]pyrazin-3-ones) B Ligand Preparation (Tautomer/Protomer Generation) A->B D High-Throughput Docking (Rigid Receptor) B->D C Target Protein Prep (e.g., BRAF, EGFR, DNA Gyrase) C->D E Precision Docking (Induced Fit / Flexible) D->E F Post-Docking Triage (MM/GBSA & Pharmacophore) E->F G MD Simulations (100 ns, Trajectory Analysis) F->G H Lead Optimization (In Vitro Validation) G->H

Fig 1: End-to-end self-validating in silico screening workflow for pyrido-pyrazine libraries.

Protocol 1: Ligand Preparation & State Enumeration
  • Step 1: Combinatorial Expansion: Generate the 2D SMILES library of dihydropyrido[2,3-b]pyrazin-3-one derivatives, focusing on C2 and N4 substitutions.

  • Step 2: Physiological State Generation: Utilize Epik or LigPrep to generate all possible protomers and tautomers at pH 7.4 ± 0.5.

  • Causality Check: Why is this critical? Failing to explicitly generate the 3-keto tautomer will misrepresent the hydrogen-bond donor/acceptor vectors, completely destroying the predictive validity of the kinase hinge-binding model.

  • Step 3: Energy Minimization: Apply the OPLS4 force field to generate 3D conformers. Filter out any high-energy states (state penalty > 2.0 kcal/mol) to reduce computational overhead.

Protocol 2: High-Fidelity Docking & Thermodynamic Triage
  • Step 1: Retrospective Validation (The Self-Validation Step): Before screening the unknown library, seed the dataset with 2% known actives (e.g., CCT239065) and 98% property-matched decoys generated via the DUD-E server. Run the docking protocol. Do not proceed unless the ROC-AUC > 0.85 and the co-crystallized ligand redocks with an RMSD < 1.5 Å.

  • Step 2: Induced-Fit Docking (IFD): Subject the top 10% of hits from rigid docking to IFD.

  • Causality Check: Kinase binding pockets (especially the DFG motif) are highly dynamic. Rigid docking will artificially reject bulky, highly potent Type II inhibitors that require the "DFG-out" inactive conformation.

  • Step 3: MM/GBSA Rescoring: Calculate the binding free energy ( ΔGbind​ ). Docking scores often ignore desolvation penalties. MM/GBSA provides a thermodynamically rigorous filter. Reject compounds with ΔGbind​>−40 kcal/mol.

Target Engagement: Kinases, Gyrases, and Beyond

The dihydropyrido[2,3-b]pyrazin-3-one scaffold is remarkably versatile. By tuning the peripheral R-groups, the core can be directed toward various high-value therapeutic targets.

Oncogenic Kinases (BRAF & EGFR)

In the context of melanoma, the mutation of B-RAF (V600E) is a primary therapeutic target. In silico docking of pyridopyrazinone derivatives, such as the nanomolar inhibitor CCT239065 (Type II inhibitor), reveals that specific substitutions—like a thiomethyl group on the central ring—extend deeply into the BPI cavity of BRAF, driving exceptional selectivity and an IC50 of ~19 nM[4]. Similarly, asymmetric condensation of the pyrido-pyrazine core yields specific regioisomers that act as potent inhibitors of erlotinib-resistant EGFR mutants (PC9-ER cells), demonstrating submicromolar efficacy[5].

Antimicrobial Targets (DNA Gyrase & Cholinesterases)

Beyond oncology, the scaffold shows profound antimicrobial and neurological potential. Molecular docking simulations of N1,N4-dialkylated 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-diones against bacterial DNA gyrase show multiple strong hydrogen-bonding interactions, aligning perfectly with in vitro Minimum Inhibitory Concentration (MIC) results against E. coli[3]. Furthermore, 3-(3'-nitrophenyl) derivatives have been identified through docking and bioassays as potent dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), offering potential leads for Alzheimer's disease therapy[6].

HingeBinding Core Dihydropyrido[2,3-b] pyrazin-3-one Core Hinge1 Hinge Region (Backbone C=O) Core->Hinge1 H-Bond Donor (NH at N4) Hinge2 Hinge Region (Backbone NH) Core->Hinge2 H-Bond Acceptor (C=O at C3) DFG DFG Motif (Asp-Phe-Gly) Core->DFG Hydrophobic Interactions Solvent Solvent Exposed Channel Core->Solvent R-Group Extension

Fig 2: Pharmacophoric mapping of the pyrido-pyrazine core within a typical kinase binding pocket.

Quantitative Structure-Activity Data

The translation of in silico binding energies to in vitro phenotypic results is the ultimate measure of a virtual screening campaign's success. Table 1 summarizes the comparative profiling of various optimized pyrido[2,3-b]pyrazine scaffolds across multiple therapeutic targets.

Target Enzyme / ProteinScaffold Substitution / DerivativePrimary In Silico InteractionBinding Energy ( ΔG )Experimental PotencySource
BRAF (V600E) 1-p-tolyl-1H-pyrazol-5-yl urea derivative (CCT239065)Hinge region & BPI cavity extension-11.2 kcal/molIC50 = 19 nM[4]
EGFR (Erlotinib-Resistant) Asymmetric condensation regioisomersKinase hinge (ATP-competitive)-9.8 kcal/molIC50 < 0.06 µM[5]
Acetylcholinesterase (AChE) 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazineCatalytic anionic site-10.1 kcal/molIC50 = 0.466 µM[6]
Bacterial DNA Gyrase N1,N4-dialkylated 7-bromo derivativeMultiple H-bonds (DNA cleavage site)-8.5 kcal/molMIC = 15.6 µg/mL[3]

Conclusion

The in silico screening of dihydropyrido[2,3-b]pyrazin-3-one libraries requires a nuanced understanding of the scaffold's tautomeric behavior and electronic flexibility. By implementing self-validating docking protocols, utilizing Induced-Fit methodologies to account for target plasticity, and applying rigorous thermodynamic rescoring (MM/GBSA), researchers can effectively harness this privileged scaffold. Whether targeting oncogenic kinases like BRAF and EGFR, or addressing antimicrobial resistance via DNA gyrase, the pyrido-pyrazine core remains a highly tunable and potent weapon in the drug discovery arsenal.

References

  • Title: Buy 2-Methoxy-3H,4H-pyrido[2,3-b]pyrazin-3-one (EVT-13371529)
  • Source: nih.gov (PubMed)
  • Source: nih.gov (PMC)
  • Source: researchgate.
  • Source: acs.org (Journal of Medicinal Chemistry)
  • Title: László Kékesi's research works (Pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines)

Sources

Exploratory

A Guide to the Spectroscopic Characterization of Pyrido[2,3-b]pyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals The pyrido[2,3-b]pyrazine core is a significant heterocyclic scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological ac...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-b]pyrazine core is a significant heterocyclic scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities and intriguing photophysical properties. A thorough understanding of the structural and electronic characteristics of its derivatives is paramount for the rational design of new therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of the key spectroscopic techniques employed in the characterization of pyrido[2,3-b]pyrazine derivatives, with a focus on the practical application and interpretation of the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and it is indispensable in the characterization of pyrido[2,3-b]pyrazine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of a pyrido[2,3-b]pyrazine derivative reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic region of the spectrum is of particular importance for confirming the integrity of the heterocyclic core.

Key Features and Interpretation:

  • Aromatic Protons: The protons on the pyridine and pyrazine rings typically resonate in the downfield region of the spectrum (usually between 7.0 and 9.5 ppm) due to the deshielding effect of the aromatic ring currents. The exact chemical shifts are sensitive to the nature and position of substituents.

  • Substituent Effects: Electron-donating groups (e.g., -NH₂, -OR) attached to the ring system will generally cause an upfield shift (to lower ppm values) of the signals of nearby protons, while electron-withdrawing groups (e.g., -NO₂, -CN) will cause a downfield shift.

  • Spin-Spin Coupling: The coupling patterns (e.g., doublets, triplets, doublets of doublets) provide valuable information about the relative positions of protons on the rings. For instance, adjacent protons on the pyridine ring will typically show characteristic ortho-coupling constants (³JHH) in the range of 7-9 Hz.

Illustrative Example: 3-Phenylpyrido[2,3-b]pyrazine

The ¹H NMR spectrum of 3-phenylpyrido[2,3-b]pyrazine showcases typical features. The protons of the phenyl group appear as a multiplet in the 7.50-7.65 ppm region. The proton at position 7 of the pyridopyrazine core appears as a doublet of doublets around 7.74 ppm, while the protons at positions 6 and 8 appear as doublets around 8.53 and 9.22 ppm, respectively. A characteristic singlet for the proton at position 2 is observed at approximately 9.50 ppm.[1]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyrido[2,3-b]pyrazine core are highly informative.

Key Features and Interpretation:

  • Aromatic Carbons: The carbon atoms of the heterocyclic rings typically resonate in the range of 120-160 ppm.

  • Substituent Effects: The chemical shifts of the ring carbons are significantly influenced by substituents. Electron-donating groups will cause an upfield shift, while electron-withdrawing groups will lead to a downfield shift of the directly attached carbon and, to a lesser extent, other carbons in the ring. For instance, in 3-phenylpyrido[2,3-b]pyrazine, the carbon signals of the pyridopyrazine core are observed at approximately 124.69, 131.63, 135.18, 136.79, 140.08, 145.08, 149.43, 152.95, and 155.41 ppm.[1]

  • Quaternary Carbons: Carbons that are not attached to any protons (quaternary carbons) will appear as singlets in a proton-decoupled ¹³C NMR spectrum and are often of lower intensity.

Advanced NMR Techniques

For complex derivatives, one-dimensional NMR spectra may not be sufficient for complete structural assignment. In such cases, two-dimensional (2D) NMR techniques are invaluable:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of a molecule.[2]

Experimental Protocol: NMR Analysis

A general workflow for the NMR analysis of a pyrido[2,3-b]pyrazine derivative is as follows:

Caption: A generalized workflow for the NMR spectroscopic analysis of pyrido[2,3-b]pyrazine derivatives.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the characterization of pyrido[2,3-b]pyrazine derivatives, MS is primarily used to determine the molecular weight of the compound and to gain insights into its structure through the analysis of its fragmentation patterns.

Key Features and Interpretation:

  • Molecular Ion Peak ([M]⁺): The peak corresponding to the intact molecule with one electron removed is the molecular ion peak. Its m/z value provides the molecular weight of the compound. For the parent pyrido[2,3-b]pyrazine (C₇H₅N₃), the molecular ion peak is observed at m/z 131.[3]

  • Isotope Peaks: The presence of isotopes (e.g., ¹³C, ¹⁵N) gives rise to small peaks at m/z values higher than the molecular ion peak (e.g., [M+1]⁺, [M+2]⁺). The relative intensities of these peaks can help in confirming the elemental composition.

  • Fragmentation Pattern: The way a molecule breaks apart in the mass spectrometer provides a "fingerprint" that can be used for structural elucidation. Common fragmentation pathways for heterocyclic compounds involve the loss of small, stable molecules like HCN, N₂, or CO, as well as the cleavage of substituent groups. For some pyrimidine derivatives, a common fragmentation is the loss of a CO molecule followed by the successive loss of HCN molecules.[2]

Common Ionization Techniques:

  • Electron Ionization (EI): A hard ionization technique that leads to extensive fragmentation, providing detailed structural information.

  • Electrospray Ionization (ESI): A soft ionization technique that is particularly useful for polar and high molecular weight compounds, often yielding a prominent protonated molecule peak ([M+H]⁺).

Experimental Protocol: Mass Spectrometry Analysis

Caption: A streamlined workflow for the mass spectrometric analysis of pyrido[2,3-b]pyrazine derivatives.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For pyrido[2,3-b]pyrazine derivatives, this technique is particularly useful for studying their photophysical properties, such as their ability to absorb and emit light.

Key Features and Interpretation:

  • π-π and n-π Transitions:** The UV-Vis spectra of pyrido[2,3-b]pyrazine derivatives are typically characterized by strong absorption bands in the UV region, corresponding to π-π* transitions within the aromatic system. Weaker n-π* transitions, involving the non-bonding electrons on the nitrogen atoms, may also be observed. The unsubstituted pyrido[2,3-b]pyrazine backbone shows absorption between 358–365 nm, which can be attributed to n–π* and π–π* transitions.[4]

  • Intramolecular Charge Transfer (ICT): In derivatives with electron-donating and electron-accepting groups, an additional absorption band at longer wavelengths is often observed. This band is due to an intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule. The position and intensity of the ICT band are highly sensitive to the nature of the donor and acceptor groups, as well as the polarity of the solvent. For some donor-acceptor pyrido[2,3-b]pyrazine systems, these ICT transitions can be found in the range of 412–485 nm.[5]

  • Solvatochromism: The shifting of absorption or emission bands with changes in solvent polarity is known as solvatochromism. This effect is often pronounced for the ICT bands of donor-acceptor substituted pyrido[2,3-b]pyrazines and can provide insights into the nature of the excited state.

Derivative Type Typical λmax Range (nm) Transition Type
Unsubstituted Core350-370π-π* and n-π*
Donor-Acceptor Substituted400-500Intramolecular Charge Transfer (ICT)

Table 1: Typical UV-Vis Absorption Maxima for Pyrido[2,3-b]pyrazine Derivatives

Experimental Protocol: UV-Vis Spectroscopy

Caption: A standard workflow for acquiring and analyzing UV-Vis spectra of pyrido[2,3-b]pyrazine derivatives.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum shows the absorption of infrared radiation by a molecule as a function of frequency, which corresponds to the vibrational modes of the chemical bonds.

Key Features and Interpretation:

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings typically appear in the region of 3000-3100 cm⁻¹.

  • C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the heterocyclic rings give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region.

  • Substituent Vibrations: The presence of substituents will introduce characteristic absorption bands. For example, a carbonyl (C=O) group will show a strong absorption in the range of 1650-1800 cm⁻¹, while an amino (N-H) group will exhibit stretching vibrations in the 3300-3500 cm⁻¹ region.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to each molecule.

Functional Group Characteristic Absorption Range (cm⁻¹)
Aromatic C-H3000-3100
C=C and C=N (ring)1400-1650
Carbonyl (C=O)1650-1800
Amino (N-H)3300-3500
Nitro (N-O)1500-1570 and 1300-1370

Table 2: Characteristic IR Absorption Bands for Functional Groups in Pyrido[2,3-b]pyrazine Derivatives

Experimental Protocol: FTIR Analysis

Solid samples are typically prepared as a KBr pellet or a Nujol mull.[6] Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.[3][7]

X-ray Crystallography: The Definitive 3D Structure

For a definitive determination of the three-dimensional structure of a pyrido[2,3-b]pyrazine derivative in the solid state, single-crystal X-ray crystallography is the gold standard. This technique provides precise information about bond lengths, bond angles, and the overall conformation of the molecule, as well as intermolecular interactions in the crystal lattice.

Key Insights from X-ray Crystallography:

  • Planarity of the Ring System: X-ray crystal structures can confirm the planarity or any distortion of the pyrido[2,3-b]pyrazine core. For example, in 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, the pyridopyrazine moiety is relatively planar.[8][9]

  • Conformation of Substituents: The orientation of substituents relative to the heterocyclic ring can be determined.

  • Intermolecular Interactions: Information about how the molecules pack in the solid state, including hydrogen bonding and π-π stacking interactions, can be obtained.

Conclusion

The comprehensive characterization of pyrido[2,3-b]pyrazine derivatives relies on the synergistic application of a suite of spectroscopic techniques. NMR spectroscopy provides the fundamental framework of the molecule, while mass spectrometry confirms the molecular weight and offers clues to the connectivity. UV-Vis spectroscopy sheds light on the electronic properties and potential applications in materials science, and IR spectroscopy identifies the key functional groups. Finally, X-ray crystallography provides the ultimate proof of the three-dimensional structure. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can gain a deep understanding of the structure-property relationships in this important class of heterocyclic compounds, thereby accelerating the discovery and development of new drugs and materials.

References

  • Department of Chemistry, University of Calgary. Sample preparation for FT-IR. [Online] Available at: [Link]

  • Innovatech Labs. (2011). FTIR Analysis Sampling Techniques. [Online] Available at: [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(4), 397-426.
  • Crundwell, G. (2019). Crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine.
  • LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Online] Available at: [Link]

  • Patel, R. B., et al. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC advances, 12(13), 7753-7764.
  • Royal Society of Chemistry. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Publishing.
  • Crundwell, G. (2019). Crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67580, Pyrido(2,3-b)pyrazine. [Online] Available at: [Link]

  • Khalafy, J., et al. (2013). Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine. Current Chemistry Letters, 2(1), 21-26.
  • Singh, A., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(9), 2001-2004.

Sources

Foundational

An In-depth Technical Guide to Dihydropyrido[2,3-b]pyrazin-3-ones: Synthesis, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The dihydropyrido[2,3-b]pyrazin-3-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. It...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dihydropyrido[2,3-b]pyrazin-3-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a versatile template for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the dihydropyrido[2,3-b]pyrazin-3-one system, including its historical development, key synthetic methodologies, diverse biological activities, and emerging structure-activity relationships. We delve into the causal factors influencing experimental design and provide detailed protocols for the synthesis of this important class of compounds. This guide aims to serve as an essential resource for researchers and drug development professionals interested in harnessing the therapeutic potential of dihydropyrido[2,3-b]pyrazin-3-one derivatives.

Introduction: The Emergence of a Privileged Scaffold

The fusion of pyridine and pyrazine rings to form the pyridopyrazine system has long been a fruitful area of exploration in heterocyclic chemistry. The dihydropyrido[2,3-b]pyrazin-3-one core, a specific embodiment of this fusion, has emerged as a particularly valuable scaffold in drug discovery. Its inherent structural features, including a hydrogen bond donor and acceptor, as well as a modifiable aromatic system, provide a rich platform for molecular design and optimization.

This guide will explore the journey of the dihydropyrido[2,3-b]pyrazin-3-one scaffold from its early synthetic origins to its current status as a key component in the development of novel therapeutics. We will examine the fundamental chemical principles that underpin its synthesis and biological activity, providing insights into why this particular heterocyclic system has proven so effective in interacting with a range of biological targets.

Historical Perspective: Unraveling the Pyrido[2,3-b]pyrazine Core

The broader family of pyridopyrazines has a history rooted in the foundational work on nitrogen-containing heterocyclic compounds. Early investigations into the synthesis of fused pyrazine systems laid the groundwork for the eventual development of the dihydropyrido[2,3-b]pyrazin-3-one scaffold. A pivotal and common starting point for the synthesis of the pyrido[2,3-b]pyrazine ring system is 2,3-diaminopyridine.[1][2] The synthesis of this key precursor has been a subject of study for many years, with various methods developed for its preparation.[1][2]

The classical and most direct route to the pyrido[2,3-b]pyrazine core involves the condensation of 2,3-diaminopyridine with a 1,2-dicarbonyl compound.[3] This versatile reaction allows for the introduction of a wide range of substituents onto the pyrazine ring, enabling the exploration of structure-activity relationships.

While the general synthesis of pyridopyrazines has been known for some time, the specific focus on the dihydropyrido[2,3-b]pyrazin-3-one core as a pharmacophore is a more recent development. The recognition of its potential as a bioisosteric replacement for other privileged structures and its ability to form key interactions with biological targets has driven its exploration in modern drug discovery programs. For example, the replacement of a 1,8-naphthyridine core with a pyrido[2,3-b]pyrazine led to the discovery of TRPV1 antagonists with a reduced potential for the formation of reactive metabolites.[4]

Key Synthetic Methodologies

The synthesis of dihydropyrido[2,3-b]pyrazin-3-one derivatives primarily relies on the cyclocondensation of 2,3-diaminopyridine with α-keto acids or their ester analogs. This approach offers a convergent and efficient means to construct the core scaffold.

Cyclocondensation with α-Keto Acids and Esters

The most prevalent method for the synthesis of 2-substituted-1,2-dihydropyrido[2,3-b]pyrazin-3-ones involves the reaction of 2,3-diaminopyridine with an α-keto acid or its corresponding ester. The reaction typically proceeds by initial formation of an imine or enamine intermediate, followed by intramolecular cyclization and dehydration to afford the final product.

The choice of reaction conditions is critical for achieving high yields and purity. The reaction can be performed under acidic or thermal conditions. The regioselectivity of the cyclization with unsymmetrical dicarbonyl compounds can be influenced by the reaction conditions and the nature of the substituents.[1]

Caption: General scheme for the synthesis of dihydropyrido[2,3-b]pyrazin-3-ones.

Experimental Protocol: Synthesis of 2-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3-one

  • To a solution of 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add ethyl pyruvate (1.1 eq). The choice of solvent can influence the reaction rate and the solubility of the starting materials and product. Acetic acid can also act as a catalyst.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) to determine the optimal reaction time.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution upon cooling.

  • Isolate the product by filtration. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by crystallization or column chromatography.

  • Wash the isolated solid with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain the pure 2-methyl-1,2-dihydropyrido[2,3-b]pyrazin-3-one.

The causality behind this experimental choice lies in the nucleophilic character of the amino groups of 2,3-diaminopyridine and the electrophilic nature of the carbonyl carbons of the α-keto ester. The initial condensation is followed by an irreversible intramolecular cyclization, driven by the formation of a stable aromatic system.

Multicomponent Reactions

More recently, multicomponent reactions (MCRs) have been employed for the synthesis of complex pyrido[2,3-b]pyrazine derivatives. These reactions offer several advantages, including operational simplicity, high atom economy, and the ability to generate diverse libraries of compounds from simple starting materials. For example, a three-component reaction of an aromatic aldehyde, indane-1,3-dione, and 2-aminopyrazine has been reported for the synthesis of pyrido[2,3-b]pyrazine derivatives.[5]

Caption: A multicomponent approach to pyrido[2,3-b]pyrazine synthesis.

Biological Activities and Therapeutic Applications

Derivatives of the dihydropyrido[2,3-b]pyrazin-3-one scaffold have demonstrated a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of dihydropyrido[2,3-b]pyrazin-3-one derivatives. These compounds have shown efficacy against a variety of cancer cell lines, often through the inhibition of key signaling pathways involved in tumor growth and proliferation.

  • Kinase Inhibition: Many dihydropyrido[2,3-b]pyrazin-3-one derivatives have been identified as potent inhibitors of various protein kinases. For instance, they have been investigated as inhibitors of Anaplastic Lymphoma Kinase (ALK), which is implicated in several cancers.[6] More recently, derivatives have been developed as selective inhibitors of Mitogen-activated protein kinase kinase 4 (MKK4), a promising target for the treatment of liver disease.[7][8][9] The pyrido[2,3-d]pyrimidin-7-one scaffold, a related structure, has also shown promise as tyrosine kinase inhibitors.[10]

Caption: Mechanism of action as a kinase inhibitor.

Compound ClassTarget KinaseAnticancer ActivityReference
Tetrahydropyrido[2,3-b]pyrazinesALKInhibition of ALK with IC50 values around 10 nM (enzyme) and 150 nM (cell).[6]
1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-oneMKK4Highly selective inhibitors of MKK4.[7][8][9]
Pyrido[2,3-b]pyrazinesEGFROvercomes erlotinib resistance in non-small cell lung cancer (NSCLC) with EGFR T790M mutation.[11]
Antimicrobial and Antifungal Activity

The dihydropyrido[2,3-b]pyrazin-3-one scaffold has also been explored for its antimicrobial and antifungal properties. The ability to introduce diverse substituents allows for the fine-tuning of activity against various pathogens. Novel pyrido[2,3-b]pyrazine 1,4-dioxide derivatives have shown strong antibacterial activities.[12]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of dihydropyrido[2,3-b]pyrazin-3-one derivatives is crucial for the rational design of more potent and selective therapeutic agents.

  • Substituents on the Pyrazine Ring: The nature and position of substituents on the pyrazine ring have a significant impact on biological activity. For example, in a series of 1,2-dihydropyrido[3,4-b]pyrazines, the presence of an aryl group at the 6-position was found to be necessary for antitumor activity.[13]

  • Substituents on the Pyridine Ring: Modifications to the pyridine ring can also modulate activity and selectivity.

  • Hydrogen Bonding: The lactam moiety of the dihydropyrido[2,3-b]pyrazin-3-one core can participate in crucial hydrogen bonding interactions with target proteins, which is often a key determinant of binding affinity.

The development of highly selective MKK4 inhibitors from a less selective ribosomal S6 kinase inhibitor, BI-D1870, through an "off-to-on target" strategy highlights the power of SAR in optimizing drug candidates.[7][8][9]

Future Perspectives

The dihydropyrido[2,3-b]pyrazin-3-one scaffold continues to be a promising area of research in medicinal chemistry. Future efforts will likely focus on:

  • Exploration of New Biological Targets: The versatility of the scaffold suggests that it may be effective against a wider range of biological targets than currently identified.

  • Development of More Selective Inhibitors: Further refinement of the SAR will enable the design of compounds with improved selectivity profiles, leading to fewer off-target effects.

  • Application in PROTACs and other Novel Modalities: The scaffold could serve as a warhead or a linker component in emerging therapeutic modalities such as proteolysis-targeting chimeras (PROTACs).

Conclusion

The dihydropyrido[2,3-b]pyrazin-3-one core has established itself as a valuable and versatile scaffold in modern drug discovery. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, has led to the development of potent and selective inhibitors with therapeutic potential in oncology, infectious diseases, and beyond. This in-depth technical guide has provided a comprehensive overview of the history, synthesis, and biological applications of this important heterocyclic system, with the aim of inspiring further innovation in the field.

References

  • Temple, C., Wheeler, G. P., Elliott, R. D., Rose, J. D., Comber, R. N., & Montgomery, J. A. (1983). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry, 26(11), 1614–1618. [Link]

  • Mashevskaya, I. V., Tolmacheva, I. A., & Maslivets, A. N. (2004). REGIOSELECTIVE REACTION OF HETEROYLPYRUVIC ACIDS WITH 2,3-DIAMINOPYRIDINE. Chemistry of Heterocyclic Compounds, 40(11), 1443–1446. [Link]

  • Wheeler, G. P., Temple, C., Comber, R. N., Elliott, R. D., & Montgomery, J. A. (1982). Biological effects and structure-activity relationships of 1,2-dihydropyrido[3,4-b]pyrazines. Cancer Research, 42(9), 3577–3585. [Link]

  • Tammana, M. R., & Sarveswari, S. (2021). Synthesis, Molecular Docking and Biological Evaluation of Novel 3- substituted Pyrido[2,3-b]pyrazine Derivatives. Letters in Drug Design & Discovery, 18(1), 74-85. [Link]

  • Parks, E. L., El-Fayoumy, S. A., & Sandall, J. P. B. (2005). Polyfunctional Tetrahydropyrido[2,3-b]pyrazine Scaffolds from 4-Phenylsulfonyl Tetrafluoropyridine. The Journal of Organic Chemistry, 70(23), 9377–9381. [Link]

  • Khan, I., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(46), 32160-32174. [Link]

  • Fox, H. H., & Threlfall, T. L. (1953). 2,3-Diaminopyridine. Organic Syntheses, 33, 22. [Link]

  • El-Gaby, M. S. A., et al. (2002). Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][1][11][13]triazine derivatives. Il Farmaco, 57(8), 613-619. [Link]

  • Atwell, G. J., et al. (2002). Structure−Activity Relationships for Pyrido-, Imidazo-, Pyrazolo-, Pyrazino-, and Pyrrolophenazinecarboxamides as Topoisomerase-Targeted Anticancer Agents. Journal of Medicinal Chemistry, 45(3), 740-743. [Link]

  • Cui, J. J., et al. (2010). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Bioorganic & Medicinal Chemistry Letters, 20(12), 3664-3669. [Link]

  • Aghabozorg, H., et al. (2011). 2,3-Diaminopyridinium 6-carboxypyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1754. [Link]

  • Parks, E. L., et al. (2005). Polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds from 4-phenylsulfonyl tetrafluoropyridine. The Journal of Organic Chemistry, 70(23), 9377-9381. [Link]

  • Laufer, S., et al. (2025). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Parks, E. L., et al. (2010). Synthesis of tetrahydropyrido- and pyrido-[1′,2′:1,2]imidazo[4,5-b]pyrazine scaffolds. Journal of Fluorine Chemistry, 131(10), 1086-1090. [Link]

  • Gundla, R., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry. [Link]

  • Owen, D. R., et al. (2009). Identification, synthesis and SAR of amino substituted pyrido[3,2b]pyrazinones as potent and selective PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(14), 3844-3848. [Link]

  • Gundla, R., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry. [Link]

  • Temple, C., et al. (1983). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry, 26(11), 1614-1618. [Link]

  • Gerlach, M., et al. (2012). Pyrido[3,4-b]pyrazine derivatives as syk inhibitors.
  • Shi, Y., et al. (1996). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yao Xue Xue Bao = Acta Pharmaceutica Sinica, 31(10), 752-756. [Link]

  • Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

  • Dias, N., et al. (2025). Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. Molecules, 30(9), 1937. [Link]

  • Oluwafemi, K. A., et al. (2024). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (benzylimino)pyridine analogues as potential anti-plasmodial agents. ARKIVOC, 2023(7), 124-140. [Link]

  • Deshmukh, S., et al. (2023). Novel pyrido[2,3-b][11][13]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 14(11), 2217-2231. [Link]

  • Laufer, S., et al. (2025). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4- b ]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Focken, T., et al. (2010). Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. Bioorganic & Medicinal Chemistry Letters, 20(15), 4359-4363. [Link]

  • de Souza, M. V. N., et al. (2021). Rapid Synthesis of Novel Pyrazino-Pyrido-Pyrimidinones Derived from Fumiquinazoline Alkaloids. Journal of the Brazilian Chemical Society, 32, 1485-1494. [Link]

  • Wang, X., et al. (2023). Diastereoselective thia-[3 + 2] cyclization of acetylpyranuloses and β-oxodithioesters. Organic & Biomolecular Chemistry, 21(3), 548-552. [Link]

  • Laufer, S., et al. (2026). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4- b ]pyrazin-3(2H)-one MKK4 Inhibitor. ResearchGate. [Link]

  • Zhuravel, I. O., & Kovalenko, S. M. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 17(4(68)), 3-21. [Link]

  • Jia, T., et al. (2024). Skeletal editing of pyridines through atom-pair swap from CN to CC. Nature Chemistry, 16(3), 346-354. [Link]

  • Downs, D. M., & Miller, A. K. (2016). L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica. Journal of Bacteriology, 198(16), 2215-2224. [Link]

  • Gradel, G., et al. (2010). Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
  • Hafez, H. N., et al. (2013). Synthesis of pyrido[2,3-d][1][11][13]triazolo[4,3-a]pyrimidin-5-ones as potential antimicrobial agents. European Journal of Medicinal Chemistry, 63, 825-831. [Link]

  • Al-Masoudi, N. A., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 7(11), 4474-4480. [Link]

  • Kumar, S., et al. (2010). Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting.
  • Dyachenko, V. D., et al. (2025). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Chemistry Proceedings, 18(1), 52. [Link]

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Protocols & Analytical Methods

Method

synthesis protocol for 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

Application Note: Synthesis Protocol for 7-Bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione Executive Summary & Structural Significance Pyrido[2,3-b]pyrazine derivatives are privileged scaffolds in medicinal chemistry, e...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Protocol for 7-Bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

Executive Summary & Structural Significance

Pyrido[2,3-b]pyrazine derivatives are privileged scaffolds in medicinal chemistry, exhibiting multifaceted biological properties ranging from kinase inhibition to potent antibacterial activity against clinically relevant strains (e.g., Escherichia coli, Staphylococcus aureus) by targeting DNA gyrase[1]. The synthesis of the core scaffold, 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione , requires a robust and scalable methodology. This protocol details a solvent-free, thermally driven double condensation strategy that leverages the physical properties of the product for self-purification, ensuring high fidelity and yield[2],[3].

Mechanistic Rationale & Retrosynthetic Strategy

The construction of the pyrazine-2,3-dione ring is achieved via the condensation of 5-bromopyridine-2,3-diamine with diethyl oxalate[2],[3].

Expert Insight on Causality: The electron-withdrawing nature of the pyridine ring, compounded by the inductive effect of the bromine atom at the C5 position, significantly attenuates the nucleophilicity of the adjacent primary amines. To overcome this activation energy barrier, diethyl oxalate is utilized in a large stoichiometric excess. This serves a dual purpose:

  • Kinetic Driver: It acts as both the dielectrophile and the reaction medium, establishing pseudo-first-order kinetics that drive the equilibrium toward the cyclic product.

  • Thermal Mass: It allows the reaction to be safely heated to 120–150 °C, which is critical for the second, slower intramolecular amidation step. Without sufficient thermal energy, the reaction stalls at the acyclic mono-ester intermediate.

SynthesisWorkflow A 5-Bromopyridine- 2,3-diamine C Thermal Condensation 120-150°C, 4-12 h A->C B Diethyl Oxalate (Solvent & Reactant) B->C D Precipitation & Filtration C->D Cool to RT E 7-Bromo-1,4-dihydro pyrido[2,3-b]pyrazine -2,3-dione D->E Wash (EtOH/Et2O)

Fig 1. Synthetic workflow for 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione.

Materials & Reagents

Note: Diethyl oxalate is moisture-sensitive and should be handled under an inert atmosphere to prevent hydrolysis to oxalic acid, which can complicate the purification process.

ReagentMW ( g/mol )EquivalentsAmountRole
5-Bromopyridine-2,3-diamine188.031.05.0 g (26.6 mmol)Limiting Reagent
Diethyl Oxalate146.14~8.330.0 mL (220 mmol)Reactant & Solvent
Ethanol (Absolute, Cold)46.07-30.0 mLWash Solvent
Diethyl Ether74.12-30.0 mLWash Solvent

Step-by-Step Synthesis Protocol

Step 1: Reaction Assembly

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of 5-bromopyridine-2,3-diamine.

  • Add 30.0 mL of diethyl oxalate to the flask.

  • Attach a reflux condenser and flush the system with dry nitrogen for 5 minutes.

Step 2: Thermal Condensation

  • Submerge the flask in a pre-heated oil bath and gradually increase the temperature to 120–150 °C[2].

  • Maintain vigorous stirring for 4 to 12 hours. The reaction mixture will initially form a dark solution, and a precipitate may begin to form as the cyclization progresses. Self-Validation Checkpoint: The generation of ethanol as a byproduct will cause mild refluxing within the condenser.

Step 3: Precipitation and Isolation

  • Remove the flask from the oil bath and allow the mixture to cool slowly to room temperature (20–25 °C). Causality Insight: The target 2,3-dione is highly planar and forms a rigid, robust intermolecular hydrogen-bonding network (N-H···O=C). This leads to extremely low solubility in the reaction medium, forcing the pure product to crash out of solution and leaving unreacted starting materials and mono-ester impurities dissolved in the excess diethyl oxalate.

Step 4: Filtration and Drying

  • Collect the precipitated solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with cold absolute ethanol (2 × 15 mL) and diethyl ether (2 × 15 mL). This removes residual diethyl oxalate and trace colored impurities.

  • Dry the off-white to pale-yellow solid under high vacuum at 50 °C for 12 hours to afford the final product.

Analytical Validation & Troubleshooting

To ensure the integrity of the synthesized scaffold, validate the product against the following analytical parameters:

TechniqueParameterExpected Result
LC-MS (ESI+) Target Mass [M+H]⁺m/z 241.9 and 243.9 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes)
¹H NMR (DMSO-d₆) Amide N-H Protonsδ 12.0 – 12.5 ppm (2H, broad singlets, exchangeable)
¹H NMR (DMSO-d₆) Pyridine C6-Hδ 8.2 – 8.4 ppm (1H, d, J ≈ 2.0 Hz)
¹H NMR (DMSO-d₆) Pyridine C8-Hδ 7.5 – 7.8 ppm (1H, d, J ≈ 2.0 Hz)
FT-IR C=O Stretch (Amide)1680 – 1720 cm⁻¹ (strong, broad)

Troubleshooting an Incomplete Reaction:

  • Observation: The product fails to precipitate upon cooling, or LC-MS shows a dominant mass at m/z 316.0/318.0.

  • Root Cause: The reaction stalled at the acyclic mono-ester intermediate (ethyl 2-((3-amino-5-bromopyridin-2-yl)amino)-2-oxoacetate).

  • Resolution: Re-subject the mixture to elevated temperatures (150 °C). If the reaction remains sluggish, the addition of catalytic acetic acid can protonate the intermediate ester carbonyl, increasing its electrophilicity and accelerating the final ring closure[2].

Downstream Functionalization

The unmodified 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione suffers from poor solubility in standard biological assay buffers due to its strong hydrogen-bonding network. To optimize this scaffold for drug discovery, researchers frequently perform symmetrical N1,N4-dialkylation. Recent protocols highlight the use of Phase-Transfer Catalysis (PTC)—utilizing K₂CO₃ as a base and tetra-n-butylammonium bromide (TBAB) as a catalyst in DMF under mild conditions—to efficiently yield N1,N4-dialkylated derivatives with enhanced bioavailability and targeted antibacterial profiles[1].

References

  • [1] Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Results in Chemistry, Volume 18 (2025). URL: [Link]

  • [2] US Patent 11180503B2 - [1,2,4]Triazolo[4,3-A]pyrazin-6(5H)-one derivatives. Google Patents (2021). URL:

  • [3] Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16: Six-Membered Hetarenes with Two Identical Heteroatoms. Thieme Connect. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Dihydropyrido[2,3-b]pyrazin-3-one as a Covalent Inhibitor of Oncogenic KRAS

Abstract The Kirsten Rat Sarcoma (KRAS) proto-oncogene is one of the most frequently mutated drivers in human cancers, historically earning it the label of an "undruggable" target. The discovery of a druggable pocket adj...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Kirsten Rat Sarcoma (KRAS) proto-oncogene is one of the most frequently mutated drivers in human cancers, historically earning it the label of an "undruggable" target. The discovery of a druggable pocket adjacent to a mutant cysteine in KRAS G12C has catalyzed the development of targeted covalent inhibitors, fundamentally changing the therapeutic landscape. This document provides a comprehensive guide for researchers on the utilization of the Dihydropyrido[2,3-b]pyrazin-3-one scaffold as a potent and selective covalent inhibitor of KRAS, with a primary focus on the G12C mutation.[1][2][3] We present the underlying mechanism of action, a representative synthesis protocol, and detailed methodologies for the biochemical and cell-based characterization of these inhibitors. These protocols are designed to be self-validating, providing researchers with a robust framework for discovery and development efforts targeting oncogenic KRAS.

Introduction: Targeting the "Undruggable" KRAS

KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cellular processes, including proliferation and survival. Oncogenic mutations, most commonly at codon 12, impair GTP hydrolysis, locking KRAS in a constitutively active state and driving tumorigenesis.[4] The KRAS G12C mutation, present in a significant fraction of non-small cell lung cancer (NSCLC), colorectal, and pancreatic cancers, introduces a unique cysteine residue.[5] This cysteine has become the Achilles' heel of this oncogene, enabling the design of allele-specific covalent inhibitors that form an irreversible bond, trapping KRAS in its inactive state.[6]

The Dihydropyrido[2,3-b]pyrazin-3-one core represents a promising chemical scaffold for developing such inhibitors.[1][2][3] When appended with a suitable electrophilic "warhead," such as an acrylamide, these molecules can be directed to the Switch-II pocket of GDP-bound KRAS G12C, leading to potent and selective inhibition.

Mechanism of Covalent Inhibition

The inhibition process follows a two-step mechanism. First, the inhibitor non-covalently binds to a cryptic groove on the surface of KRAS G12C, known as the Switch-II pocket, which is accessible only in the inactive, GDP-bound state.[6] This initial binding orients the inhibitor's electrophilic warhead in close proximity to the nucleophilic thiol of the Cysteine-12 residue. The second step is the irreversible Michael addition reaction, where the cysteine attacks the electrophile, forming a permanent covalent bond. This adduct locks KRAS G12C in an inactive conformation, preventing its interaction with downstream effectors like RAF kinase and thus abrogating oncogenic signaling.

cluster_0 KRAS Signaling Cascade cluster_1 Inhibitor Action EGFR Upstream Signal (e.g., EGFR) SOS1 GEF (e.g., SOS1) EGFR->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP Hydrolysis (GAP-mediated) RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Dihydropyrido[2,3-b]pyrazin-3-one (Covalent Inhibitor) KRAS_G12C KRAS G12C-GDP (Inactive) Inhibitor->KRAS_G12C Targets Cys12 in Switch-II Pocket Inhibited_Complex Covalently-Inhibited KRAS G12C Inhibited_Complex->KRAS_GTP Blocks Activation

Caption: The KRAS signaling pathway and the mechanism of covalent inhibition.

Experimental Protocols: A Validated Workflow

The following sections provide a structured workflow for the synthesis and evaluation of Dihydropyrido[2,3-b]pyrazin-3-one based KRAS inhibitors.

Caption: Overall experimental workflow for inhibitor validation.

Part 1: Representative Synthesis Protocol

This protocol describes a plausible multi-step synthesis for a Dihydropyrido[2,3-b]pyrazin-3-one derivative functionalized with an acrylamide warhead. The synthesis of related heterocyclic cores has been documented.[7][8][9]

Objective: To synthesize an N-substituted Dihydropyrido[2,3-b]pyrazin-3-one with an acrylamide moiety for covalent targeting of KRAS G12C.

Materials:

  • Substituted 2,3-diaminopyridine

  • Ethyl glyoxalate

  • Acryloyl chloride

  • Appropriate solvents (Ethanol, Dichloromethane (DCM), Dimethylformamide (DMF))

  • Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC).

Step-by-Step Methodology:

  • Step 1: Formation of the Pyrido[2,3-b]pyrazin-3-one Core.

    • Rationale: This condensation reaction forms the core heterocyclic structure.

    • To a solution of a substituted 2,3-diaminopyridine (1.0 eq) in ethanol, add ethyl glyoxalate (1.1 eq).

    • Reflux the mixture for 4-6 hours, monitoring by TLC for the disappearance of starting material.

    • Cool the reaction to room temperature, and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum to yield the dihydropyrido[2,3-b]pyrazin-3-one scaffold.

  • Step 2: N-Alkylation with a Protected Amine Linker.

    • Rationale: This step introduces a linker to which the acrylamide warhead will be attached. A Boc-protected amine provides a convenient handle.

    • Suspend the product from Step 1 (1.0 eq) and a suitable Boc-protected amino-alkyl halide (e.g., 1-Boc-4-(2-bromoethyl)piperidine) (1.2 eq) in DMF.

    • Add a non-nucleophilic base such as cesium carbonate (2.0 eq).

    • Heat the reaction to 60-80°C for 12-18 hours.

    • After cooling, dilute the reaction with water and extract with ethyl acetate. Purify the crude product by silica gel chromatography.

  • Step 3: Deprotection of the Amine.

    • Rationale: Removal of the Boc protecting group is necessary to unmask the amine for the final coupling step.

    • Dissolve the product from Step 2 in DCM.

    • Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture in vacuo. The resulting TFA salt is often used directly in the next step.

  • Step 4: Acrylamide Warhead Installation.

    • Rationale: This is the crucial step that installs the electrophilic moiety required for covalent bond formation with Cysteine-12.

    • Dissolve the amine salt from Step 3 in DCM and cool to 0°C.

    • Add a base such as DIPEA (3.0 eq), followed by the dropwise addition of acryloyl chloride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction with saturated sodium bicarbonate solution, then brine. Dry the organic layer over sodium sulfate, filter, and concentrate.

    • Purify the final product by silica gel chromatography or preparative HPLC to yield the target covalent inhibitor.

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Biochemical Characterization Protocols

Objective: To confirm covalent modification of KRAS G12C and quantify the inhibitor's potency and kinetics.

Rationale: Mass spectrometry (MS) provides direct evidence of covalent bond formation by detecting the mass shift corresponding to the addition of the inhibitor to the protein.[10][11] MALDI-TOF or LC-ESI-MS are suitable techniques.[12][13]

  • Protein Preparation: Use purified, recombinant human KRAS G12C (aa 1-169) loaded with GDP.

  • Incubation:

    • In a microcentrifuge tube, combine KRAS G12C (final concentration 5-10 µM) with the test inhibitor (final concentration 10-50 µM, a 2-5 fold molar excess).

    • Include a DMSO vehicle control (protein only).

    • Incubate at room temperature for 2-4 hours to allow for complete reaction.[11]

  • Sample Preparation for MS:

    • Desalt the protein-inhibitor mixture using a C4 ZipTip or similar reversed-phase cleanup method to remove excess inhibitor and buffer salts.

    • Elute the protein in a solvent compatible with the MS instrument (e.g., 50% acetonitrile, 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Acquire the mass spectrum for both the vehicle control and the inhibitor-treated sample.

    • Self-Validation: The expected outcome is a peak in the inhibitor-treated sample corresponding to the molecular weight of KRAS G12C plus the molecular weight of the inhibitor. The peak for the unmodified protein should be significantly reduced or absent.

Rationale: Active KRAS binds to effector proteins like RAF. Covalent inhibitors lock KRAS in an inactive state, preventing the SOS1-mediated exchange of GDP for GTP, which is a prerequisite for activation. This inhibition can be measured using a Homogeneous Time-Resolved Fluorescence (HTRF) or similar assay that monitors nucleotide binding.[4][14]

  • Reagents: KRAS G12C protein, SOS1 (catalytic domain), fluorescently labeled GTP analog (e.g., GTP-DY-647), and GDP.

  • Assay Plate Preparation:

    • Prepare a serial dilution of the inhibitor in DMSO.

    • Dispense the inhibitor dilutions into a 384-well assay plate. Include positive (no inhibitor) and negative (no protein) controls.

  • Pre-incubation:

    • Add KRAS G12C protein (final concentration ~20 nM) to each well.

    • Pre-incubate the protein and inhibitor for a fixed time (e.g., 60 minutes) at room temperature. This step is critical for covalent inhibitors to allow time for the reaction to occur.

  • Initiation of Exchange Reaction:

    • Add a mixture of SOS1 (final concentration ~50 nM) and the fluorescently labeled GTP analog to initiate the nucleotide exchange reaction.

  • Signal Detection:

    • Read the plate on an HTRF-compatible plate reader at multiple time points (e.g., every 5 minutes for 60 minutes).

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Rationale: For covalent inhibitors, the IC₅₀ value is time-dependent. A more rigorous measure of potency is the covalent efficiency constant (k_inact/K_I), which separates the initial binding affinity (K_I) from the rate of inactivation (k_inact).[15][16] This can be determined using a progress curve analysis or by measuring IC₅₀ values at different pre-incubation times.[15][17]

  • Methodology (Time-Dependent IC₅₀ Shift):

    • Follow the procedure outlined in Protocol 2.2.

    • Crucially, run parallel experiments where the pre-incubation time of the inhibitor with KRAS G12C is varied (e.g., 15 min, 30 min, 60 min, 120 min).

  • Data Analysis:

    • Determine the IC₅₀ value for each pre-incubation time point.

    • Plot the apparent IC₅₀ values against the pre-incubation time.

    • These values can be fit to specialized equations (e.g., the equation described by Krippendorff et al.) to calculate k_inact and K_I.[17]

    • Self-Validation: A potent covalent inhibitor will show a significant leftward shift (decrease) in its IC₅₀ value as the pre-incubation time increases.

Part 3: Cell-Based Evaluation Protocols

Objective: To determine if the inhibitor can engage KRAS G12C in a cellular environment, block downstream signaling, and inhibit cancer cell proliferation.

Cell Line Selection: Use a cancer cell line endogenously expressing the KRAS G12C mutation, such as NCI-H358 (lung adenocarcinoma).

Rationale: This assay determines the concentration of inhibitor required to reduce cell growth by 50%, providing a measure of its cellular potency. The MTT assay is a common colorimetric method.[18]

  • Cell Seeding: Seed NCI-H358 cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor (typically from 1 nM to 10 µM) for 72 hours. Include a DMSO vehicle control.

  • MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The succinate dehydrogenase in living cells will reduce the yellow MTT to purple formazan crystals.[18]

  • Formazan Solubilization: Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of inhibitor concentration. Fit the curve to determine the IC₅₀ value.

Rationale: A key validation step is to demonstrate that the inhibitor blocks the signaling pathways downstream of KRAS. The most direct readouts are the phosphorylation levels of ERK (p-ERK) and AKT (p-AKT).[19] A reduction in the p-ERK/total ERK ratio confirms on-target activity.[20]

  • Cell Treatment: Seed NCI-H358 cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of the inhibitor (e.g., 0, 10 nM, 100 nM, 1 µM) for 4-6 hours.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the plate with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Denature protein samples in Laemmli buffer.

    • Separate 20-30 µg of protein per lane on a 10% or 12% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies for p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Self-Validation: Quantify the band intensities. A successful inhibitor will show a dose-dependent decrease in the ratio of p-ERK to total ERK and p-AKT to total AKT, while the loading control remains constant.

Data Presentation and Interpretation

Quantitative data from the described protocols should be summarized for clear comparison and interpretation.

Table 1: Biochemical Characterization of Inhibitor X

Parameter Value Method
Covalent Adduct Mass Expected: 21,500 Da Intact Protein MS
Observed: 21,950 Da
Biochemical IC₅₀ 15 nM (60 min pre-incubation) HTRF Nucleotide Exchange
K_I 95 nM Time-Dependent IC₅₀ Shift
k_inact 0.1 min⁻¹ Time-Dependent IC₅₀ Shift

| k_inact/K_I | 1.05 x 10⁶ M⁻¹s⁻¹ | Calculated |

Table 2: Cellular Activity of Inhibitor X in NCI-H358 Cells

Assay IC₅₀ Value Notes
Cell Proliferation 35 nM 72-hour treatment

| p-ERK Inhibition | 28 nM | 4-hour treatment |

Conclusion

The Dihydropyrido[2,3-b]pyrazin-3-one scaffold provides a versatile and potent platform for the development of covalent inhibitors targeting KRAS G12C. The protocols detailed in this guide offer a robust, step-by-step framework for the synthesis, biochemical characterization, and cellular validation of these compounds. By confirming covalent modification via mass spectrometry, determining true covalent kinetic parameters, and demonstrating on-target inhibition of downstream signaling in cancer cells, researchers can confidently advance novel KRAS inhibitors through the drug discovery pipeline. This systematic approach ensures both scientific rigor and the generation of high-quality, reproducible data essential for tackling KRAS-driven cancers.

References

  • RCSB PDB - 6PGP: Crystal structure of human KRAS G12C covalently bound to a quinazolinone inhibitor. (2019). RCSB Protein Data Bank. [Link]

  • Kidane, M., Hoffman, R. M., Wolfe-Demarco, J. K., et al. (2024). A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. ResearchGate. [Link]

  • Kidane, M., Hoffman, R. M., Wolfe-Demarco, J. K., et al. (2024). A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. bioRxiv. [Link]

  • Kidane, M., Hoffman, R. M., Wolfe-Demarco, J. K., et al. (2024). Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. ACS Publications. [Link]

  • Using mass spectrometry chemoproteomics to advance covalent drug development. (2025). News-Medical.Net. [Link]

  • Sirocchi, L.S., Scharnweber, M., Oberndorfer, S., et al. (2025). Discovery of Carbodiimide Warheads to Selectively and Covalently Target Aspartic Acid in KRAS G12D. RCSB Protein Data Bank. [Link]

  • MALDI-TOF Mass Spectrometry-Based Assay for Measuring Covalent Target Engagement of KRAS G12C Inhibitors. (n.d.). ResearchGate. [Link]

  • Kubala, M. H., et al. (2023). Targeting oncogenic KRasG13C with nucleotide-based covalent inhibitors. eLife. [Link]

  • Dyba, M., Denson, J.P., Maciag, A.E. (2024). MALDI-TOF Mass Spectrometry-Based Assay for Measuring Covalent Target Engagement of KRAS G12C Inhibitors. Springer Nature Experiments. [Link]

  • Wijeratne, A., et al. (2024). Small‐Molecule KRAS Inhibitors by Tyrosine Covalent Bond Formation. PMC - NIH. [Link]

  • RAS Assays for Drug Discovery. (n.d.). Reaction Biology. [Link]

  • Mathieu, M., Steier, V., Fassy, F., et al. (2021). KRAS G12C fragment screening renders new binding pockets. Taylor & Francis Online. [Link]

  • Wang, T., et al. (2022). High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. ACS Publications. [Link]

  • Dyba, M., Denson, J.P., Maciag, A.E. (2024). MALDI-TOF Mass Spectrometry-Based Assay for Measuring Covalent Target Engagement of KRAS G12C Inhibitors. OUCI. [Link]

  • High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay. (n.d.). Springer Nature Experiments. [Link]

  • De, S. K. (2023). Novel 1,4-Dihydropyrido[2,3-B]Pyrazine-2,3-Dione Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity. PubMed. [Link]

  • Covalent KRAS G12C inhibitors in the KRAS thermal stability assay. (n.d.). ResearchGate. [Link]

  • Varedian, A., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. PMC - NIH. [Link]

  • Western blotting analysis of KRAS downstream signal pathways. (n.d.). ResearchGate. [Link]

  • Petr, K. (2022). A two-point IC 50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. [Link]

  • Varedian, A., et al. (2024). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Publishing. [Link]

  • De, S. K. (2022). Novel 1,4-Dihydropyrido[2,3-B]Pyrazine-2,3-Dione Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity. Bentham Science Publisher. [Link]

  • Roet, S., et al. (2024). Fitting of k inact and K I Values from Endpoint Pre-incubation IC 50 Data. ACS Publications. [Link]

  • Pyrido[4,3-d]pyrimidine derivatives as mutant kras g12c inhibitors for the treatment of cancer. (n.d.).
  • Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6‑carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC. (2025). ResearchGate. [Link]

  • De, S. K. (2023). s Novel 1,4-Dihydropyrido[2,3-B]Pyrazine-2,3-Dione Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity. Bentham Science Publishers. [Link]

  • Hardy, D., et al. (2020). A Novel KRAS Antibody Highlights a Regulation Mechanism of Post-Translational Modifications of KRAS during Tumorigenesis. PMC - NIH. [Link]

  • Khurshid, S., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. PMC - NIH. [Link]

  • Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6‑carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC. (2025). PubMed. [Link]

  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. (n.d.). PubMed. [Link]

  • Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors. (n.d.). PMC - NIH. [Link]

  • Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach. (n.d.). PMC - NIH. [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. (n.d.). Organic Chemistry Research. [Link]

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Method

Application Notes and Protocols: Dihydropyrido[2,3-b]pyrazin-3-ones in Cancer Research

For Researchers, Scientists, and Drug Development Professionals Abstract The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing the pyridopyrazine scaffold, have emerged as a promising class of molecules due to their structural similarity to endogenous purines, allowing them to interact with a wide array of biological targets. This guide focuses on the Dihydropyrido[2,3-b]pyrazin-3-one core structure, a scaffold with demonstrated potential in oncology. We will explore its mechanistic underpinnings, provide detailed protocols for its preclinical evaluation, and present a summary of its activity, offering a comprehensive resource for researchers aiming to exploit this chemical space for cancer drug discovery.

Introduction: The Therapeutic Potential of the Pyridopyrazine Scaffold

The pyridopyrazine ring system is a "privileged scaffold" in drug discovery, capable of interacting with multiple targets within the cell. Its derivatives have been investigated for a range of therapeutic applications, including as antagonists for the TRPV1 receptor and as potent anticancer agents.[1] In oncology, the closely related pyrido[2,3-d]pyrimidine scaffold has been extensively studied, yielding inhibitors against a multitude of critical cancer targets, including various tyrosine kinases, KRAS, and mTOR.[2]

Derivatives of the Dihydropyrido[2,3-b]pyrazin-3-one class are of particular interest. Their unique electronic and steric properties make them suitable candidates for targeting the ATP-binding pockets of kinases, which are often dysregulated in cancer. Recent studies have highlighted their potential to act as covalent inhibitors of challenging targets like mutant KRAS and to overcome resistance to existing therapies, such as those targeting EGFR.[3][4][5] This guide provides the foundational knowledge and experimental framework to investigate novel derivatives of this class as potential cancer therapeutics.

Mechanism of Action: Targeting Key Oncogenic Drivers

The anticancer activity of Dihydropyrido[2,3-b]pyrazin-3-one derivatives and their analogs stems from their ability to inhibit key signaling pathways that drive tumor proliferation, survival, and resistance.

2.1. Inhibition of RAS-MAPK Signaling

One of the most significant recent findings is the development of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives as covalent inhibitors of KRAS.[3][4] The KRAS oncogene is mutated in a significant fraction of human cancers, including colorectal, lung, and pancreatic cancers, and has been notoriously difficult to drug. These compounds function by forming an irreversible covalent bond with the mutant KRAS protein, locking it in an inactive state and preventing downstream signaling through the MAPK pathway (RAF-MEK-ERK), which is critical for cell proliferation.

2.2. Kinase Inhibition and Cell Cycle Control

Other related pyridopyrazine structures have been shown to target different protein kinases. For instance, certain derivatives are potent inhibitors of both wild-type and erlotinib-resistant EGFR, a key driver in non-small cell lung cancer.[5] The mechanism often involves competitive binding at the ATP pocket of the kinase domain. Furthermore, some compounds in this class have been reported to induce cell cycle arrest, a common outcome of inhibiting kinases that regulate cell cycle progression, such as CDKs.[6][7][8] The accumulation of cells at specific phases of the cell cycle, often G1 or M phase, prevents them from dividing and can trigger apoptosis.[6][8]

Below is a generalized diagram illustrating the inhibition of a key oncogenic kinase pathway by a hypothetical Dihydropyrido[2,3-b]pyrazin-3-one inhibitor.

Kinase_Inhibition_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS (e.g., KRAS) RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Dihydropyrido [2,3-b]pyrazin-3-one Derivative Inhibitor->RTK ATP-Competitive Inhibition Inhibitor->RAS Covalent Inhibition

Caption: Inhibition of Oncogenic Signaling Pathways.

Application Notes & Protocols: In Vitro Evaluation

A systematic in vitro evaluation is crucial to characterize the anticancer potential of novel Dihydropyrido[2,3-b]pyrazin-3-one derivatives. The following protocols provide a standard workflow for primary screening and secondary mechanistic assays.

Experimental_Workflow Start Synthesized Compound Library Screen Primary Screening: Cell Viability Assay (e.g., MTT / SRB) Start->Screen Hit Identify 'Hit' Compounds (IC50 < 10 µM) Screen->Hit Apoptosis Secondary Assay: Apoptosis Analysis (Annexin V / PI) Hit->Apoptosis Mechanistic Studies CellCycle Secondary Assay: Cell Cycle Analysis (PI Staining) Hit->CellCycle Target Target Validation: Kinase Assay / Western Blot (p-ERK, p-AKT, etc.) Hit->Target End Lead Candidate for In Vivo Studies Apoptosis->End CellCycle->End Target->End

Sources

Application

Dihydropyrido[2,3-b]pyrazin-3-one derivatives as MKK4 inhibitors

An In-Depth Guide to the Application of Dihydropyrido[2,3-b]pyrazin-3-one Derivatives as MKK4 Inhibitors Abstract Mitogen-activated protein kinase kinase 4 (MKK4), also known as MAP2K4, is a critical dual-specificity kin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of Dihydropyrido[2,3-b]pyrazin-3-one Derivatives as MKK4 Inhibitors

Abstract

Mitogen-activated protein kinase kinase 4 (MKK4), also known as MAP2K4, is a critical dual-specificity kinase that serves as a central node in cellular signaling cascades, primarily through its activation of JNK and p38 MAP kinases.[1][2] Dysregulation of the MKK4 pathway is implicated in a host of human diseases, including cancer, and inflammatory and neurodegenerative disorders.[3] Notably, MKK4 has been identified as a key negative regulator of liver regeneration, making it a highly promising therapeutic target for acute and chronic liver diseases.[2][4][5] This guide provides a comprehensive overview and detailed protocols for researchers engaged in the study and application of dihydropyrido[2,3-b]pyrazin-3-one derivatives, a novel class of compounds that have shown potential as potent and selective MKK4 inhibitors. We will cover the underlying biology of the MKK4 pathway, a general protocol for the synthesis of the core scaffold, and robust, validated methodologies for in vitro and cell-based characterization of these inhibitors.

The MKK4 Signaling Pathway: A Key Therapeutic Target

MKK4 is an essential component of the mitogen-activated protein kinase (MAPK) signal transduction pathway.[1] It functions as a molecular switch, receiving signals from upstream MAP3Ks (e.g., MEKK1, TAK1, ASK1) that are activated by cellular stressors like inflammatory cytokines (TNF-α, IL-1β), oxidative stress, and UV irradiation.[4][6][7] Upon activation, MKK4 phosphorylates and activates its primary downstream targets: c-Jun N-terminal kinases (JNKs) and p38 MAPKs.[1][6]

This activation is highly specific; MKK4, along with the related kinase MKK7, dually phosphorylates a Thr-Pro-Tyr motif within JNK, with MKK4 showing a preference for the tyrosine residue.[1][4] Activated JNK and p38 kinases then translocate to the nucleus to modulate the activity of numerous transcription factors, such as c-Jun and ATF2, thereby influencing critical cellular processes including apoptosis, inflammation, cell proliferation, and differentiation.[4][6]

Given its central role, inhibiting MKK4 offers a strategic approach to modulate these cellular outcomes. In oncology, MKK4 inhibition can reduce tumor progression and metastasis.[3][8] In liver disease, inhibiting MKK4 has been shown to promote hepatocyte regeneration, offering a potential therapeutic alternative to liver transplantation.[2][9][10]

MKK4_Signaling_Pathway cluster_stimuli Cellular Stressors cluster_map3k MAP3K cluster_mapk MAPK cluster_downstream Cellular Response Inflammatory Cytokines Inflammatory Cytokines MAP3K ASK1, TAK1, MEKKs Inflammatory Cytokines->MAP3K UV, Oxidative Stress UV, Oxidative Stress UV, Oxidative Stress->MAP3K MKK4 MKK4 (Target) MAP3K->MKK4 JNK JNK1/2/3 MKK4->JNK p38 p38 MAPK MKK4->p38 Inhibitor Dihydropyrido [2,3-b]pyrazin-3-one Inhibitor->MKK4 Inhibition Transcription_Factors c-Jun, ATF2, etc. JNK->Transcription_Factors p38->Transcription_Factors Cellular_Outcomes Apoptosis, Inflammation, Differentiation, Proliferation Transcription_Factors->Cellular_Outcomes ADPGlo_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Detection cluster_readout Data Acquisition A 1. Add 1µL Inhibitor (or DMSO control) B 2. Add 2µL MKK4 Enzyme A->B C 3. Add 2µL Substrate/ATP Mix (Inactive JNK1 + ATP) B->C D 4. Incubate at RT (e.g., 40-60 min) C->D E 5. Add 5µL ADP-Glo™ Reagent (Terminates reaction, depletes ATP) D->E F 6. Incubate at RT (40 min) E->F G 7. Add 10µL Kinase Detection Reagent (Converts ADP to ATP, generates light) F->G H 8. Incubate at RT (30 min) G->H I 9. Read Luminescence H->I WesternBlot_Workflow cluster_cell_treatment Cell Treatment cluster_protein_analysis Protein Analysis cluster_detection Detection A 1. Seed Cells in 6-well plates B 2. Pre-treat with Inhibitor (1-2 hours) A->B C 3. Stimulate with Anisomycin (30 min) B->C D 4. Harvest & Lyse Cells C->D E 5. Quantify Protein (BCA) D->E F 6. SDS-PAGE Separation E->F G 7. Transfer to PVDF Membrane F->G H 8. Block & Incubate with Primary Antibodies G->H I 9. Incubate with Secondary Antibody H->I J 10. Add ECL Substrate & Image I->J

Sources

Method

Application Notes and Protocols for Antifungal and Antibacterial Assays of Pyrido[2,3-b]pyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Antimicrobial Potential of Pyrido[2,3-b]pyrazines Pyrido[2,3-b]pyrazines, a class of heterocyclic compounds, have garnered significant int...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Antimicrobial Potential of Pyrido[2,3-b]pyrazines

Pyrido[2,3-b]pyrazines, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Structurally, they feature a fused pyridine and pyrazine ring system, which serves as a versatile scaffold for the development of novel therapeutic agents.[2] Research has demonstrated their potential as anticancer, anti-inflammatory, and antimalarial agents.[1] Notably, several studies have highlighted the promising antibacterial and antifungal properties of this class of compounds, making them attractive candidates for the development of new anti-infective drugs to combat the growing challenge of antimicrobial resistance.[1][3][4]

This guide provides detailed application notes and standardized protocols for the in vitro evaluation of the antifungal and antibacterial activity of novel pyrido[2,3-b]pyrazine derivatives. The methodologies described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[5][6][7]

Section 1: Antibacterial Susceptibility Testing

The initial assessment of antibacterial activity for novel pyrido[2,3-b]pyrazine derivatives typically involves determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[8] The broth microdilution method is a widely accepted and efficient technique for determining MIC values.[1][9]

Core Principle: Broth Microdilution Assay

The broth microdilution assay involves exposing a standardized bacterial inoculum to serial twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[8] Following incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is identified as the lowest concentration of the compound where no growth is observed.[8][10]

Causality Behind Experimental Choices
  • Choice of Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for susceptibility testing of most non-fastidious bacteria as it is standardized to control for divalent cations (Ca²⁺ and Mg²⁺) which can influence the activity of certain antimicrobial agents.

  • Inoculum Preparation: A standardized inoculum, typically adjusted to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL), is crucial for reproducibility.[9] This ensures that a consistent number of bacterial cells are challenged by the test compound.

  • Controls: The inclusion of positive (bacteria with no compound) and negative (broth medium only) controls is essential for validating the assay.[9][10] A known reference antibiotic should also be tested to ensure the quality and susceptibility of the bacterial strains.

Experimental Workflow: Broth Microdilution

Caption: Workflow for the Broth Microdilution Assay.

Detailed Protocol: Antibacterial Broth Microdilution Assay

Materials:

  • Pyrido[2,3-b]pyrazine derivatives

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Reference antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Spectrophotometer or nephelometer

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 625 nm) or a nephelometer. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (wells with bacteria and broth, but no compound) and a negative control (wells with broth only).

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[8]

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[9][10] The growth control well should show clear turbidity, and the sterility control well should remain clear.[8]

Data Presentation: Example MIC Values
CompoundS. aureus MIC (mg/mL)B. cereus MIC (mg/mL)E. coli MIC (mg/mL)S. typhi MIC (mg/mL)
Derivative 1 (dithione)0.078[1]0.078[1]0.625[1]1.25[1]
Derivative 2 (side-chains)>5>5>5>5
Ciprofloxacin0.0080.0150.0040.008

Section 2: Antifungal Susceptibility Testing

Similar to antibacterial testing, the initial screening of antifungal activity often involves determining the MIC. For yeasts like Candida and Cryptococcus species, the broth microdilution method is a standardized and reliable approach.[6][11] For filamentous fungi, a modified mycelial growth inhibition assay is commonly employed.[12][13]

Core Principle: Antifungal Broth Microdilution for Yeasts

The principle is analogous to the antibacterial broth microdilution assay. A standardized inoculum of yeast is challenged with serial dilutions of the test compound in a suitable broth medium, typically RPMI-1640.[6]

Causality Behind Experimental Choices
  • Choice of Media: RPMI-1640 medium, buffered with MOPS, is the standard medium for antifungal susceptibility testing of yeasts as recommended by CLSI.[6]

  • Inoculum Preparation: Yeast inoculum is prepared by growing the culture and then diluting it to a specific concentration, often determined by spectrophotometry, to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Incubation: Incubation conditions, including temperature and duration, are critical for optimal yeast growth and are standardized in CLSI guidelines. For Candida species, incubation is typically at 35°C for 24-48 hours.

Experimental Workflow: Antifungal Broth Microdilution (Yeasts)

Caption: Workflow for Antifungal Broth Microdilution Assay for Yeasts.

Detailed Protocol: Antifungal Broth Microdilution Assay for Yeasts

Materials:

  • Pyrido[2,3-b]pyrazine derivatives

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Yeast strains (e.g., Candida albicans, Cryptococcus neoformans)[11]

  • Sterile saline or PBS

  • Reference antifungal (e.g., Fluconazole, Amphotericin B)

  • Spectrophotometer

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate.

  • Preparation of Yeast Inoculum:

    • Subculture the yeast onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate to obtain fresh colonies.[11]

    • Suspend several colonies in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add the prepared yeast inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include growth and sterility controls, as well as a reference antifungal control.

    • Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., 50% or 90% reduction in turbidity) compared to the growth control. This can be assessed visually or with a spectrophotometer.

Alternative Method for Filamentous Fungi: Mycelial Growth Inhibition Assay

For filamentous fungi, the "poison plate" or mycelial growth rate method is often used.[13][14]

Principle: The test compound is incorporated into a solid agar medium (e.g., Potato Dextrose Agar - PDA) at various concentrations.[12] A mycelial plug from a fresh culture of the fungus is placed in the center of the plate. The plates are incubated, and the radial growth of the mycelium is measured. The inhibition of growth is calculated relative to a control plate without the compound.

Brief Protocol:

  • Dissolve the pyrido[2,3-b]pyrazine derivative in a suitable solvent and add it to molten PDA to achieve the desired final concentrations.[12]

  • Pour the agar into sterile Petri dishes.

  • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of the agar.

  • Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days.

  • Measure the diameter of the fungal colony and calculate the percentage of growth inhibition compared to a control plate.

Data Presentation: Example Antifungal Activity
CompoundBotrytis cinerea EC₅₀ (mg/L)Rhizoctonia solani EC₅₀ (mg/L)Phomopsis sp. EC₅₀ (mg/L)
Derivative X20.69[3]3.15[3]1.12[3]
Azoxystrobin (Control)19.64[3]80.14[3]25.14[3]
Fluopyram (Control)42.23[3]192.29[3]93.12[3]

EC₅₀ represents the concentration that inhibits 50% of the fungal growth.

Section 3: Advanced Assays and Mechanistic Insights

While MIC determination is a crucial first step, further assays can provide deeper insights into the antimicrobial properties of pyrido[2,3-b]pyrazine derivatives.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays: These assays determine the lowest concentration of a compound that kills 99.9% of the initial inoculum. This is typically done by subculturing from the clear wells of the MIC plate onto drug-free agar.

  • Time-Kill Kinetic Assays: These studies evaluate the rate at which a compound kills a microbial population over time at different concentrations.

  • Mechanism of Action Studies: For promising lead compounds, investigating the mechanism of action is critical. Pyrido[2,3-b]pyrazine derivatives are structurally related to quinoxalines, which are known to exert their antimicrobial effects through various mechanisms, including inhibition of DNA gyrase, topoisomerase, and other critical cellular enzymes.[15][16][17] Some studies suggest that certain derivatives can damage cell membranes and increase intracellular reactive oxygen species (ROS) levels.[3]

Conclusion

The protocols and application notes provided in this guide offer a robust framework for the systematic evaluation of the antibacterial and antifungal activities of novel pyrido[2,3-b]pyrazine derivatives. By adhering to standardized methodologies and incorporating appropriate controls, researchers can generate reliable and reproducible data to identify promising lead compounds for further development in the fight against infectious diseases. The versatility of the pyrido[2,3-b]pyrazine scaffold, combined with rigorous biological evaluation, holds significant promise for the discovery of next-generation antimicrobial agents.

References

  • Sikine, M., et al. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 16(1). Available at: [Link]

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  • Sato, K., et al. (1983). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yakugaku Zasshi. Available at: [Link]

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  • Leyck, S., et al. (1981). [Synthesis and antibacterial activity of substituted pyrido[2,3-b]pyrazine-1,4-dioxides (author's transl)]. Arzneimittel-Forschung. Available at: [Link]

  • CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. Available at: [Link]

  • CLSI. (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]

  • CLSI. (2020). M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Clinical and Laboratory Standards Institute. Available at: [Link]

  • CLSI. (n.d.). M57S | Epidemiological Cutoff Values for Antifungal Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]

  • CLSI. (n.d.). M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi. Clinical and Laboratory Standards Institute. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances. Available at: [Link]

  • Giske, C. G., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection. Available at: [Link]

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  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]

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  • Guo, Z., et al. (2018). Synthesis, Characterization, and Antifungal Activity of Pyridine-Based Triple Quaternized Chitosan Derivatives. Molecules. Available at: [Link]

  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Annamalai, T., et al. (2011). Novel Pyridopyrazine and Pyrimidothiazine Derivatives as FtsZ Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Svozil, P., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules. Available at: [Link]

  • Min, X., et al. (2018). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. Available at: [Link]

  • Bawa, S., & Kumar, S. (2015). Synthesis and Evaluation of Antimicrobial Activities of Some New Pyrazoline Derivatives. ARC Journal of Pharmaceutical Sciences. Available at: [Link]

  • Karad, S. C., et al. (2019). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal. Available at: [Link]

  • Li, H., et al. (2011). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules. Available at: [Link]

  • Zhang, H., et al. (2016). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. Available at: [Link]

  • Hanafy, F. I. (2011). Synthesis and antifungal activity of some new pyrido[2,3-d]pyrimidines. Journal of Saudi Chemical Society. Available at: [Link]

  • Patel, N. B., & Patel, H. R. (2013). Synthesis, Characterization, Antimicrobial, Antifungal activity of some s-triazine Derivatives of Isoxazoline, Pyrazoline and. International Journal of Scientific and Innovative Research. Available at: [Link]

  • Ye, Y.-H., et al. (2014). Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

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Sources

Application

Application Notes &amp; Protocols: Phase-Transfer Catalysis for the Efficient Synthesis of Pyridopyrazine Derivatives

Introduction: A Modern Approach to a Privileged Scaffold Pyridopyrazines represent a class of nitrogen-containing heterocyclic compounds that are of significant interest to the pharmaceutical and medicinal chemistry sect...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Modern Approach to a Privileged Scaffold

Pyridopyrazines represent a class of nitrogen-containing heterocyclic compounds that are of significant interest to the pharmaceutical and medicinal chemistry sectors.[1] Their scaffold is a core component in molecules developed as inhibitors for various enzymes and modulators for receptors, including potential treatments for inflammatory pain and certain cancers.[2][3] The traditional synthesis of substituted pyridopyrazines can often require harsh reaction conditions, expensive anhydrous solvents, or complex multi-step procedures.

Phase-Transfer Catalysis (PTC) emerges as a powerful and elegant solution to these challenges.[4] PTC is a specialized catalytic technique designed to facilitate reactions between reactants located in different, immiscible phases (typically an aqueous/solid phase and an organic phase).[5] A phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, acts as a shuttle, transporting a reactant (usually an anion) from the aqueous or solid phase into the organic phase where it can react with the organic-soluble substrate.[4][6]

This application note provides an in-depth guide to the synthesis of N-alkylated pyridopyrazine derivatives using PTC. We will explore the underlying mechanism, detail a field-proven protocol, and offer insights into optimizing this highly efficient and green chemical methodology. The advantages of PTC are numerous and compelling:

  • Mild Reaction Conditions: Eliminates the need for extreme temperatures or pressures.[7]

  • Increased Reaction Rates: The catalyst transports the anion into the organic phase as a lipophilic ion pair, creating a highly reactive "naked" anion that is poorly solvated, thereby accelerating the reaction.[7][8]

  • Enhanced Safety and Sustainability: Reduces or eliminates the need for hazardous, anhydrous organic solvents.[6][7]

  • Simplicity and Cost-Effectiveness: The operational setup is simple, and the catalysts are often inexpensive and required only in small quantities.[6]

The Engine of Efficiency: The PTC Mechanism

To effectively implement and troubleshoot PTC reactions, understanding the catalytic cycle is paramount. The process facilitates a reaction that would otherwise be kinetically hindered by the phase barrier between reactants. The most common mechanism for reactions involving quaternary onium salts (Q⁺X⁻) can be visualized as a continuous extraction process.

The catalyst (Q⁺) shuttles the reacting anion (Nu⁻) from the aqueous or solid phase into the organic phase. In the organic phase, the poorly solvated Nu⁻ anion exhibits enhanced nucleophilicity and reacts with the organic substrate (R-Y). The catalyst, now paired with the leaving group (Y⁻), returns to the aqueous phase or interface to begin the cycle anew.

PTC_Mechanism org_substrate Substrate (e.g., Pyridopyrazine) R-Y org_product Product R-Nu ion_pair_product Catalyst Ion Pair [Q⁺ Y⁻] org_substrate->ion_pair_product Forms Product & Regenerates Catalyst Pair ion_pair_reactant Reactive Ion Pair [Q⁺ Nu⁻] ion_pair_reactant->org_substrate Enters Organic Phase & Reacts (SN2) aq_reagent Nucleophile Source (e.g., K₂CO₃ → 2K⁺ + CO₃²⁻) M⁺ Nu⁻ ion_pair_product->aq_reagent Returns to Interface for next cycle aq_reagent->ion_pair_reactant Anion Exchange (at interface) interface interface

Figure 1: General catalytic cycle for Phase-Transfer Catalysis.

Protocol: N1,N4-Dialkylation of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

This protocol is adapted from a validated synthesis of novel pyridopyrazine derivatives and demonstrates a practical application of PTC for C-N bond formation.[1] The reaction involves the dialkylation of the nitrogen atoms on the pyrazine ring.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione≥98%Custom/CommercialThe starting pyridopyrazine scaffold.
Tetrabutylammonium bromide (TBAB)≥99% (PTC Grade)CommercialThe phase-transfer catalyst.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedCommercialThe base, which deprotonates the substrate N-H groups.
Alkyl Halide (e.g., Iodomethane, Benzyl bromide)≥98%CommercialThe alkylating agent. Use 2.2 equivalents for dialkylation.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%CommercialThe organic solvent.
Dichloromethane (DCM)ACS GradeCommercialUsed for extraction.
Deionized Water-In-houseUsed for washing during work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialDrying agent.
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography.
Experimental Workflow

The following diagram outlines the general laboratory workflow for this PTC synthesis.

Workflow setup 1. Reaction Setup - Add Pyridopyrazine, K₂CO₃, and TBAB to flask with DMF. addition 2. Reagent Addition - Add alkylating agent dropwise to the stirred suspension. setup->addition reaction 3. Reaction - Stir at room temperature. - Monitor progress via TLC. addition->reaction workup 4. Aqueous Work-up - Pour mixture into water. - Precipitate may form. reaction->workup extraction 5. Extraction - Extract with Dichloromethane (DCM) multiple times. workup->extraction wash_dry 6. Wash & Dry - Wash combined organic layers with water. - Dry over Na₂SO₄. extraction->wash_dry concentrate 7. Concentration - Filter and evaporate solvent under reduced pressure. wash_dry->concentrate purify 8. Purification - Purify crude product via silica gel column chromatography. concentrate->purify product 9. Final Product - Characterize (NMR, MS) and assess yield. purify->product

Figure 2: Step-by-step experimental workflow for PTC synthesis.

Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (1.0 eq), anhydrous potassium carbonate (3.0 eq), and tetrabutylammonium bromide (TBAB) (0.1 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask (approx. 10 mL per 1 mmol of substrate).

  • Alkylation: Begin stirring the suspension. Add the corresponding alkyl halide (2.2 eq) dropwise to the mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for the time specified (see Table 1). Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing 100 mL of cold deionized water. Stir for 15-20 minutes. A precipitate of the crude product may form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them with deionized water (2 x 50 mL) to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N1,N4-dialkylated pyridopyrazine derivative.

Expected Results & Data

The efficiency of the PTC method allows for the synthesis of a variety of N-substituted pyridopyrazine derivatives in good to excellent yields. The choice of alkylating agent will determine the nature of the final product.

Table 1: Representative Results for N1,N4-Dialkylation of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione[1]

EntryAlkylating Agent (R-X)Product (R group)Time (h)Yield (%)
1IodomethaneMethyl485
2IodoethaneEthyl582
3Benzyl BromideBenzyl690
44-Nitrobenzyl Bromide4-Nitrobenzyl692

Field Insights & Troubleshooting

  • Choice of Catalyst: While TBAB is effective and widely used, for reactions requiring higher temperatures or very strong bases, quaternary phosphonium salts (e.g., tetrabutylphosphonium bromide) are often a better choice due to their superior thermal and chemical stability.[9]

  • Solvent System: DMF is an excellent solvent for this reaction. However, in other PTC systems, a biphasic solvent system like toluene/water or dichloromethane/water is common. The choice depends on the solubility of the substrate.

  • Incomplete Reaction: If the reaction stalls, ensure the potassium carbonate is finely powdered and anhydrous to maximize its surface area and basicity. Gentle heating (40-50 °C) can sometimes accelerate the reaction, but monitor for potential side products.

  • Catalyst Poisoning: Ensure all reagents are of high purity. Certain impurities can adsorb to the catalyst's surface or react with it, rendering it inactive.

  • Formation of Mono-alkylated Product: Using an insufficient amount of the alkylating agent (<2.0 eq) or base can lead to a mixture of mono- and di-alkylated products. Precise stoichiometry is key for achieving high selectivity for the desired dialkylated product.

Conclusion

Phase-Transfer Catalysis provides a robust, efficient, and scalable method for the synthesis of N-alkylated pyridopyrazine derivatives. By facilitating the transport of nucleophiles across phase boundaries, PTC overcomes solubility issues, enhances reactivity, and allows for the use of milder, more environmentally friendly conditions.[4][7] This methodology is a valuable tool for researchers and drug development professionals, enabling rapid access to libraries of complex heterocyclic compounds for further investigation.

References

  • Lecture 41 : Phase Transfer Catalysis. Nptel. [Link]

  • What Are The Outstanding Advantages Of Phase Transfer Catalysts. News. [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. [Link]

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. [Link]

  • The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects. Wiley-VCH. [Link]

  • Phase transfer catalysis (PTC). OperaChem. [Link]

  • Handbook of Phase Transfer Catalysis. SciSpace. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. PMC. [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Semantic Scholar. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. PMC. [Link]

  • Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Bentham Science Publishers. [Link]

  • Phase Transfer Catalysis Aided Synthesis of Pyrazolopyrimidineamines by Chemoselective Reductive Ring Opening. ResearchGate. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Phase Transfer Catalysis. Dalal Institute. [Link]

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Method

Application Notes &amp; Protocols: Strategic Crystallization of Dihydropyrido[2,3-b]pyrazin-3-one Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Crystallization Imperative in Drug Discovery The Dihydropyrido[2,3-b]pyrazin-3-one scaffold is a cornerstone in medicinal chemistry, with...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crystallization Imperative in Drug Discovery

The Dihydropyrido[2,3-b]pyrazin-3-one scaffold is a cornerstone in medicinal chemistry, with analogs demonstrating a wide array of biological activities.[1] For drug development professionals, elucidating the precise three-dimensional structure of these molecules is not merely an academic exercise; it is a critical step in understanding structure-activity relationships (SAR), optimizing ligand-target interactions, and securing intellectual property. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for this purpose, providing unambiguous structural information.[2] However, the journey from a purified compound to a high-quality crystal suitable for diffraction analysis is often a significant bottleneck, frequently described as more of an art than a science.[3]

This guide provides a systematic and experience-driven approach to the crystallization of Dihydropyrido[2,3-b]pyrazin-3-one analogs. Moving beyond simple recipes, we will explore the fundamental principles of crystal growth and detail robust protocols designed to maximize the probability of success.

Pillar 1: The Science of Crystal Formation

Crystallization is a two-step process: nucleation and growth .[3] The entire process is driven by achieving a state of supersaturation , where the concentration of the solute in a solution exceeds its equilibrium solubility.

  • Nucleation: This is the initial formation of a stable, ordered molecular aggregate (a nucleus) from the supersaturated solution. Nucleation can occur spontaneously (primary nucleation) or be induced, for instance, by a seed crystal. It often happens at imperfections in the vessel or on microscopic dust particles.[3]

  • Growth: Once a stable nucleus has formed, further molecules from the solution deposit onto its surface in an ordered fashion, allowing the crystal to grow.[3]

The primary objective of any crystallization experiment is to control the rate at which supersaturation is achieved. A slow, methodical approach allows for the formation of a few nucleation sites, which can then mature into large, well-ordered crystals. Rapid changes often lead to the formation of many small crystals, powders, or amorphous solids, which are unsuitable for SCXRD analysis.[4][5]

Pillar 2: Critical Parameters for Success

Several factors critically influence the outcome of a crystallization experiment. A systematic variation of these parameters is key to finding the optimal conditions.

  • Compound Purity: This is the most crucial, yet often overlooked, parameter. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disordered crystals. It is imperative to use material of the highest possible purity.

  • Solvent Selection: The choice of solvent is paramount as it governs solubility and molecular interactions.[6][7] The ideal solvent is one in which your compound is moderately soluble.[4] If solubility is too high, achieving supersaturation is difficult; if it is too low, insufficient material will be in the solution to grow crystals. For heterocyclic compounds, a screening approach using solvents of varying polarity is recommended.[8]

  • Concentration: The starting concentration should be near the saturation point at the initial temperature. This minimizes the time required to reach supersaturation.

  • Temperature: Temperature directly affects solubility. Slowly decreasing the temperature is a common method to induce crystallization.

  • Time: Patience is essential. Crystal growth can take anywhere from a day to several weeks.[5] Frequent disturbance of the experiment can disrupt the growth process.[5]

Experimental Protocols & Methodologies

The following protocols represent the most effective and commonly used techniques for small organic molecules. For each method, it is assumed the starting material is of >98% purity.

Protocol 1: Slow Evaporation

This is the simplest technique and an excellent starting point. It is particularly effective for compounds that are not overly sensitive to ambient conditions.[4] The principle is to slowly increase the solute concentration by allowing the solvent to evaporate.

Methodology:

  • Place 5-20 mg of your Dihydropyrido[2,3-b]pyrazin-3-one analog into a clean, small glass vial (e.g., a 2 mL vial).

  • Add a suitable solvent (see Table 1) dropwise until the compound is fully dissolved. Aim for the minimum amount of solvent necessary.

  • Filter the solution through a small cotton or glass wool plug in a pipette into a new, clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Cover the vial with parafilm. Using a fine needle, pierce 1-3 small holes in the parafilm.[8] The number and size of the holes will control the rate of evaporation.

  • Place the vial in a vibration-free location (e.g., at the back of a fume hood or on a dedicated shelf) and leave it undisturbed.

  • Monitor periodically over several days to weeks.

Workflow Diagram: Slow Evaporation

G A Dissolve Compound in Minimal 'Good' Solvent B Filter Solution into Clean Vial A->B C Cover with Perforated Parafilm B->C D Store in Vibration-Free Environment C->D E Solvent Evaporates Slowly, Increasing Concentration D->E Time F Crystals Form and Grow E->F

Caption: Workflow for the slow evaporation crystallization method.

Protocol 2: Vapor Diffusion (Liquid-Vapor)

Vapor diffusion is arguably the most successful method for obtaining high-quality single crystals from small amounts of material.[3] It involves slowly introducing an "anti-solvent" (a solvent in which the compound is insoluble) in the vapor phase into a solution of the compound in a "good" solvent.

Methodology:

  • Dissolve 2-10 mg of your compound in a minimal amount (100-500 µL) of a relatively volatile "good" solvent (e.g., Dichloromethane, Ethyl Acetate) in a small, open vial (e.g., a 0.5 mL conical vial).

  • Place this small vial inside a larger jar or beaker (e.g., a 20 mL scintillation vial) that can be sealed.

  • Add 2-5 mL of a miscible, more volatile "anti-solvent" (e.g., Hexanes, Pentane, Diethyl Ether) to the larger jar, ensuring the level of the anti-solvent is below the top of the inner vial.

  • Seal the larger jar tightly with a screw cap or glass stopper.

  • The anti-solvent vapor will slowly diffuse into the solution in the inner vial, gradually reducing the solubility of the compound and inducing crystallization.

  • Store in a stable environment and monitor for crystal growth.

Workflow Diagram: Vapor Diffusion

G cluster_0 Sealed Outer Jar B Inner Vial with Compound + 'Good' Solvent C Anti-Solvent Liquid D Anti-Solvent Vapor D->B Diffusion A Prepare Solution in Inner Vial A->B E Place Inner Vial in Outer Jar with Anti-Solvent E->C F Seal Jar G Vapor Diffuses into Solution, Reduces Solubility F->G Time H Crystals Form G->H

Caption: Setup for the liquid-vapor diffusion crystallization method.

Protocol 3: Liquid-Liquid Diffusion (Layering)

This technique is useful when the solvents have significantly different densities. Crystallization occurs at the interface between a solution of the compound and a layered anti-solvent.[4]

Methodology:

  • Dissolve 5-15 mg of your compound in a small volume (0.5-1.0 mL) of a dense "good" solvent (e.g., Dichloromethane, Chloroform) in a narrow container, such as an NMR tube or a 4 mm diameter glass tube.

  • Choose a miscible, less dense anti-solvent (e.g., Hexanes, Heptane).

  • Very carefully and slowly, layer the anti-solvent on top of the compound solution. This can be done by letting the anti-solvent run down the side of the tilted tube from a pipette. The goal is to create a sharp interface between the two liquids. A buffer layer of an intermediate solvent mixture can sometimes help.

  • A typical solvent-to-anti-solvent volume ratio to start with is 1:4 or 1:5.[4]

  • Seal the tube and leave it in an undisturbed, vertical position.

  • Crystals will ideally form at the interface as the two solvents slowly mix via diffusion.

Workflow Diagram: Liquid-Liquid Diffusion

G A Dissolve Compound in Denser 'Good' Solvent in a Narrow Tube B Carefully Layer Less Dense 'Anti-Solvent' on Top A->B C Seal Tube and Store Vertically B->C D Solvents Slowly Mix at Interface C->D Time E Crystals Form at the Interface D->E

Caption: Process for the liquid-liquid diffusion (layering) technique.

Data Presentation: Solvent Selection Guide

The selection of an appropriate solvent system is critical.[9][10] For heterocyclic compounds like Dihydropyrido[2,3-b]pyrazin-3-one analogs, a range of solvents should be screened.

Solvent Class Potential "Good" Solvents (for Dissolving) Potential "Anti-Solvents" (for Precipitating) Notes
Aprotic Polar Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF)[11]Hexanes, Heptane, Toluene, Diethyl EtherA good starting point for many organic compounds.[8]
Protic Polar Methanol, Ethanol, IsopropanolWater, Hexanes, Diethyl EtherHydrogen bonding with the solvent can influence crystal packing.[5]
Chlorinated Dichloromethane (DCM), ChloroformHexanes, Pentane, MethanolGood for dissolving but can be too volatile for slow evaporation. Excellent for diffusion methods.
Aromatic Toluene, BenzeneHexanes, HeptaneUse with caution due to toxicity, especially Benzene which is a Class 1 solvent.[9]

Summary of Crystallization Techniques

Technique Principle Pros Cons Best For...
Slow Evaporation Solvent removal increases concentration.Simple setup, requires minimal equipment.[4]Can be too fast with volatile solvents; crystals may form on container walls.[11]Initial screening; compounds with moderate volatility solvents.
Vapor Diffusion Anti-solvent vapor reduces solubility.Excellent control over rate of supersaturation; highly successful for small quantities.[3]Requires careful selection of two miscible solvents with different volatilities.Obtaining high-quality diffraction data from milligram-scale material.
Liquid-Liquid Diffusion Slow mixing of layered solvents.Good for systems where solvents have different densities; can produce very high-quality crystals.Difficult to set up without disturbing the interface; limited to specific solvent pairs.Compounds soluble in dense halogenated solvents.
Slow Cooling Solubility decreases as temperature drops.Good for compounds with a steep solubility curve with respect to temperature.Can lead to rapid precipitation ("oiling out") if cooled too quickly.Compounds that are significantly more soluble in hot solvent than cold.[4]

Advanced Considerations & Troubleshooting

  • "Oiling Out": If your compound precipitates as an oil instead of a solid, it means the solution became supersaturated too quickly. To resolve this, try using a more dilute starting solution, a slower rate of anti-solvent addition/evaporation, or a slower cooling rate.

  • Salt Formation: If the neutral heterocyclic compound proves difficult to crystallize, consider forming a salt with a strong acid (e.g., HCl, HBr). The introduction of ionic interactions and hydrogen bonding can often promote better crystal packing.[4][8]

  • Seeding: If you have previously obtained a microcrystal, you can use it as a "seed." Introduce the seed crystal into a carefully prepared, slightly supersaturated solution. The seed provides a perfect template for further growth, often yielding a single, large crystal.[5]

  • High-Throughput Screening: Modern drug development often employs high-throughput methods, such as Encapsulated Nanodroplet Crystallization (ENaCt), which allow for hundreds of crystallization experiments to be run in parallel on a microgram scale, rapidly screening a vast experimental space.[12]

References

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 3), 225–233. [Link]

  • Garakani, A., et al. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research, 51(39), 12883–12891. [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

  • Unknown Author. (Date Unknown). Chapter 4 Solvent design for crystallization of pharmaceutical products. ResearchGate. [Link]

  • Various Authors. (2015). Can anyone please suggest the best method to grow the crystals for organic compounds. ResearchGate. [Link]

  • Male, L., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2099-2118. [Link]

  • Wang, C., et al. (2022). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 22(1), 229-242. [Link]

  • Panda, S., et al. (2020). Effect of Choice of Solvent on Crystallization Pathway of Paracetamol: An Experimental and Theoretical Case Study. Crystals, 10(12), 1100. [Link]

  • Unknown Author. (2010). Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. AAPS PharmSciTech, 11(1), 45-52. [Link]

  • Unknown Author. (Date Unknown). Guide for crystallization. University of Angers. [Link]

  • Various Authors. (2023). How can I obtain good crystals of heterocyclic organic compounds?. ResearchGate. [Link]

  • Al-Dhhafri, J. S., et al. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. [Link]

  • Papini, G., et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Molecules, 28(23), 7868. [Link]

  • Oswald, G., et al. (2023). High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients. Acta Crystallographica Section C: Structural Chemistry, 79(12), 651-659. [Link]

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Application

The Architecture of Complexity from Simplicity: A Guide to the Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. This class of N-heterocycles is of significan...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. This class of N-heterocycles is of significant interest in medicinal chemistry and materials science. We will delve into the principles, applications, and detailed protocols for these powerful one-pot reactions.

The Strategic Advantage of Multicomponent Reactions (MCRs)

The pyrido[2,3-b]pyrazine core is a privileged scaffold found in a variety of biologically active compounds, exhibiting activities such as kinase inhibition, antiviral properties, and antagonism of TRPV1 receptors.[1][2] Traditionally, the synthesis of such complex heterocyclic systems involves multi-step procedures that are often time-consuming, generate significant waste, and require the isolation of intermediates.

Multicomponent reactions (MCRs) have emerged as a cornerstone of modern organic synthesis and green chemistry, offering a more efficient and atom-economical alternative.[3] By combining three or more starting materials in a single reaction vessel, MCRs allow for the construction of complex molecules in a single step, minimizing waste and simplifying purification procedures. This approach is particularly valuable in drug discovery for the rapid generation of compound libraries for screening.[3]

This guide will focus on two exemplary MCRs for the synthesis of pyrido[2,3-b]pyrazine derivatives: a versatile three-component reaction and a more complex five-component reaction, showcasing the power and adaptability of this synthetic strategy.

Part 1: A Robust Three-Component Synthesis of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazines

This widely utilized three-component reaction brings together an aromatic aldehyde, a 1,3-dicarbonyl compound (in this case, 1,3-indanedione), and an amino-heterocycle (2-aminopyrazine) to construct the fused heterocyclic system. The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA).[4][5][6]

The "Why": Causality Behind Experimental Choices

The success of this MCR hinges on a cascade of well-orchestrated classical organic reactions. The choice of an acid catalyst like p-TSA is crucial as it protonates the aldehyde's carbonyl group, activating it for nucleophilic attack by the active methylene group of 1,3-indanedione. This initiates a Knoevenagel condensation. The resulting electron-deficient intermediate is then primed for a Michael addition by the amino group of 2-aminopyrazine. The choice of a polar protic solvent like ethanol is often optimal as it facilitates the dissolution of the reactants and stabilizes the charged intermediates.

Reaction Mechanism: A Step-by-Step Visualization

The mechanism proceeds through an elegant domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization.

Three-Component Reaction Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Aromatization Aldehyde Aldehyde Knoevenagel Adduct Knoevenagel Adduct Aldehyde->Knoevenagel Adduct + 1,3-Indanedione (p-TSA catalyst) 1,3-Indanedione 1,3-Indanedione Michael Adduct Michael Adduct Knoevenagel Adduct->Michael Adduct + 2-Aminopyrazine 2-Aminopyrazine 2-Aminopyrazine Cyclized Intermediate Cyclized Intermediate Michael Adduct->Cyclized Intermediate Intramolecular Cyclization Final Product Final Product Cyclized Intermediate->Final Product - H2O (Aromatization)

Caption: Mechanism of the three-component synthesis.

Experimental Protocol: Synthesis of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazines

Materials:

  • Substituted aromatic aldehyde (1.0 eq.)

  • 1,3-Indanedione (1.0 eq.)

  • 2-Aminopyrazine (1.0 eq.)

  • p-Toluenesulfonic acid (p-TSA) (0.2 eq.)

  • Ethanol (solvent)

  • Ethyl acetate (for recrystallization)

  • Petroleum ether (for TLC)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.1 g, 0.684 mmol), 2-aminopyrazine (0.684 mmol), and p-TSA (20 mol%).[4][5][6]

  • Add 10 mL of ethanol to the flask.

  • Heat the reaction mixture to reflux and stir for approximately 8-9 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a solvent system of 70% petroleum ether and 30% ethyl acetate.[4]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the precipitate with water and then with cold ethanol.

  • Recrystallize the crude product from ethyl acetate to afford the pure indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivative.[4]

Trustworthiness: A Self-Validating System

The successful synthesis and purity of the product can be validated through a series of standard analytical techniques:

  • TLC: A single spot on the TLC plate (visualized under UV light) after purification indicates a high degree of purity.

  • Melting Point: A sharp and well-defined melting point is indicative of a pure compound.

  • FT-IR Spectroscopy: Look for characteristic peaks corresponding to the functional groups in the final product and the disappearance of peaks from the starting materials (e.g., the carbonyl stretches of 1,3-indanedione will be absent).

  • NMR Spectroscopy (¹H and ¹³C): The NMR spectra should be clean and show the expected signals for the protons and carbons of the pyrido[2,3-b]pyrazine core and its substituents. For example, characteristic signals for the aromatic protons of the pyrazine and pyridine rings will be present in the downfield region.[7][8]

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the desired product.

Part 2: The Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction

The Groebke–Blackburn–Bienaymé (GBB) reaction is another powerful MCR for the synthesis of fused imidazoles, including imidazo[1,2-a]pyrazines, which are structurally related to pyrido[2,3-b]pyrazines. This reaction typically involves an amidine (or a heteroaromatic amine with an adjacent endocyclic nitrogen), an aldehyde, and an isocyanide.[9]

Experimental Workflow

GBB_Workflow reagents 2,3-Diaminopyrazine Aldehyde Isocyanide Sc(OTf)3 (catalyst) Methanol (solvent) reaction Stir at Room Temperature (48 hours) reagents->reaction workup Solvent Removal (Reduced Pressure) reaction->workup purification Flash Chromatography workup->purification product Imidazo[1,2-a]pyrazin-8-amine purification->product

Caption: Workflow for the GBB three-component reaction.

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyrazin-8-amines

Materials:

  • 2,3-Diaminopyrazine (1.0 eq.)

  • Aldehyde (1.1 eq.)

  • Isocyanide (1.3 eq.)

  • Scandium(III) triflate (Sc(OTf)₃) (0.05 eq.)

  • Methanol (solvent)

Procedure:

  • In a 4 mL vial, dissolve Sc(OTf)₃ (24.6 mg, 0.05 mmol) and 2,3-diaminopyrazine (55 mg, 0.5 mmol) in 1 mL of methanol.[9]

  • To this solution, add the aldehyde (0.55 mmol) and the isocyanide (0.65 mmol).

  • Stir the reaction mixture at room temperature for 48 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography (e.g., 0-5% methanol in dichloromethane or 0-100% ethyl acetate in petroleum ether) to obtain the desired imidazo[1,2-a]pyrazin-8-amine derivative.[9]

Part 3: A High-Complexity Five-Component Synthesis of Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones

Pushing the boundaries of MCRs, this five-component reaction demonstrates the remarkable ability to construct highly complex heterocyclic systems in a single pot. This reaction utilizes hydrazine hydrate, ethyl acetoacetate, 1,3-dimethyl barbituric acid, an aromatic aldehyde, and ammonium acetate, often in an environmentally friendly solvent like water.[10][11]

Data Presentation: Summary of Reaction Parameters
EntryAldehyde (Ar)CatalystSolventTime (h)Yield (%)Reference
1C₆H₅nano-ZnOWater290[10]
24-ClC₆H₄nano-ZnOWater2.592[10]
34-NO₂C₆H₄nano-ZnOWater388[10]
44-MeOC₆H₄nano-ZnOWater293[10]
52,4-diClC₆H₄AgOTfEtOH/H₂O-86[11]
Experimental Protocol: Synthesis of Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones

Materials:

  • Hydrazine hydrate (1.0 eq.)

  • Ethyl acetoacetate (1.0 eq.)

  • 1,3-Dimethyl barbituric acid (1.0 eq.)

  • Aromatic aldehyde (1.0 eq.)

  • Ammonium acetate (1.2 eq.)

  • Silver triflate (AgOTf) (0.5 mol%) [for catalyzed reaction]

  • Ethanol/Water (1:1) (solvent)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), barbituric acid (1 mmol), and ammonium acetate (1.2 mmol) in a mixture of ethanol and water (5 mL).[11]

  • Add the catalyst, such as silver triflate (0.5 mol%).

  • Stir the reaction mixture at the appropriate temperature (e.g., reflux) and monitor by TLC.

  • Upon completion, cool the reaction mixture and quench with crushed ice.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-dione.[11]

Conclusion

The multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives represents a powerful and efficient strategy for accessing complex and medicinally relevant heterocyclic scaffolds. The protocols and insights provided in this guide are intended to empower researchers to leverage these reactions in their own synthetic endeavors. By understanding the underlying principles and the rationale behind the experimental choices, scientists can further innovate and expand the scope of these remarkable transformations.

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 2023. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing, 2023. [Link]

  • Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diamino. Current Chemistry Letters, 2012. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. ResearchGate, 2023. [Link]

  • Supporting information for: TiO2 photocatalysed aerobic oxidation of α-hydroxy ketones: an efficient and green synthesis of quinoxalines. Beilstein Journals. [Link]

  • Supplementary Information for Ruthenium-Catalyzed Dehydrogenative C-N Coupling of 2,3-Diaminopyridine with Diols: An Atom-Economic Synthesis of Pyrazines. RSC.org. [Link]

  • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, and optoelectronic properties. Semantic Scholar, 2022. [Link]

  • Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. PMC, 2019. [Link]

  • Multicomponent Reactions in High Throughput Synthesis and Medicinal Chemistry. University of Groningen, 2017. [Link]

  • Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. PubMed, 2010. [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 2023. [Link]

  • Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Bentham Science Publishers, 2014. [Link]

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate, 2025. [Link]

  • Novel, Catalyst-free One-pot Multicomponent Synthesis of Pyrazolopyridopyrimidine-diones in Water Under Ultrasonic Condition. IntechOpen, 2024. [Link]

  • One-Pot Multicomponent Synthesis Of Pyrazolo Pyrido Pyrimidine-Diones Empoyed By Agotf. IJCRT.org, 2022. [Link]

  • Tandem Knoevenagel-Michael reaction with oxidative cyclization in the synthesis of spiro[furo[3,2-c]pyran-2,5′ -pyrimidine] scaffold. Semantic Scholar, 2022. [Link]

  • Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chem Pharm Bull (Tokyo), 2022. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing, 2023. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and. RSC Publishing, 2023. [Link]

  • Straightforward Access to Pyrazine‐(2,3)‐diones through Sequential Three‐Component Reaction. ResearchGate, 2020. [Link]

  • Plausible reaction mechanism for the synthesis of pyrazine‐(2,3)‐diones 5 a–s starting from C4‐monosubstituted DDs 1 a–l. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Dihydropyrido[2,3-b]pyrazin-3-one

Welcome to the technical support center for the synthesis of dihydropyrido[2,3-b]pyrazin-3-one and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are workin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of dihydropyrido[2,3-b]pyrazin-3-one and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Dihydropyrido[2,3-b]pyrazin-3-ones are key structural motifs in a variety of pharmacologically active compounds, including inhibitors of kinases and other enzymes.[1][2][3]

The synthesis, while conceptually straightforward, can present several challenges that impact yield and purity. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges effectively.

Core Synthetic Pathway: Cyclocondensation

The most prevalent and versatile method for constructing the pyrido[2,3-b]pyrazine core is the cyclocondensation reaction between a substituted pyridine-2,3-diamine and a 1,2-dicarbonyl compound, such as glyoxal or its derivatives.[4] This reaction is typically performed under acidic or neutral conditions and can be influenced by various parameters.

Troubleshooting Guide (Q&A Format)

This section addresses specific, common issues encountered during the synthesis.

Question 1: My overall yield is consistently low (<40%). What are the primary factors I should investigate?

Answer: Low yield is a frequent issue stemming from several potential sources. A systematic approach is crucial for diagnosis.

  • Purity of Starting Materials:

    • Pyridine-2,3-diamine: This reactant is susceptible to oxidation, often indicated by a darkening in color from off-white/light brown to dark brown or black. Oxidized diamine is less reactive and can generate polymeric side products.

      • Solution: Use freshly purified diamine. If it has darkened, consider recrystallization from a suitable solvent system (e.g., ethanol/water) or purification by column chromatography. Always store it under an inert atmosphere (Nitrogen or Argon) and protect it from light.

    • Glyoxal: Commercial glyoxal is typically supplied as a 40% aqueous solution, which exists as a mixture of hydrates and oligomers.[5] The reactivity of these forms can vary.

      • Solution: Ensure you are using the correct stoichiometry based on the actual glyoxal content. Some protocols may benefit from using a freshly prepared glyoxal solution or a glyoxal derivative like a bis(hemiacetal).

  • Reaction Conditions:

    • Temperature: While heating is often required to drive the condensation, excessive temperatures can lead to the degradation of reactants and products, resulting in tar-like, insoluble byproducts.[6]

      • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with room temperature and gradually increase it, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] For some substrates, refluxing in ethanol or acetic acid is effective.[4]

    • Solvent and pH: The choice of solvent and the pH of the reaction medium are critical. Protic solvents like ethanol or methanol, often with a few drops of acid (e.g., HCl or acetic acid), are commonly used to facilitate the condensation and dehydration steps.[4]

      • Solution: If yields are low in a standard solvent like ethanol, consider trying acetic acid, which can act as both a solvent and a catalyst.[4] However, be aware that strongly acidic conditions can sometimes promote side reactions. A screening of solvents and pH conditions is recommended for new substrates.

  • Atmosphere: The presence of oxygen can promote the oxidation of the diamine starting material and potentially the dihydropyrazine product.

    • Solution: Conduct the reaction under an inert atmosphere of nitrogen or argon, especially if the reaction requires prolonged heating.[7]

Question 2: I'm observing a significant amount of dark, insoluble material (tar) in my reaction flask. What is it and how can I prevent it?

Answer: The formation of dark, often polymeric, material is a common sign of product or starting material degradation.

  • Probable Cause: This "tar" is typically a complex mixture of polymers arising from the self-condensation or oxidation of the pyridine-2,3-diamine or from the degradation of the desired product under harsh reaction conditions (e.g., high heat or prolonged reaction times).

  • Preventative Measures:

    • Lower the Temperature: This is the most effective first step. High temperatures accelerate decomposition pathways. Try running the reaction at a lower temperature for a longer period.

    • Shorten Reaction Time: Monitor the reaction closely using TLC. Stop the reaction as soon as the starting materials are consumed to prevent the product from degrading.

    • Ensure Inert Atmosphere: Degas your solvent and maintain a positive pressure of nitrogen or argon throughout the reaction to minimize oxidation.

    • Check Reagent Purity: As mentioned in Q1, impure starting materials, particularly the diamine, are a major contributor to tar formation.

Question 3: My product appears to be a mixture of regioisomers. How can I improve selectivity or separate the isomers?

Answer: Regioisomer formation is a known challenge when using unsymmetrical 1,2-dicarbonyl compounds.[4]

  • Improving Selectivity:

    • Reaction Conditions: Mild reaction conditions often favor the formation of a single regioisomer.[4] Running the reaction at lower temperatures can enhance selectivity by allowing the reaction to proceed under thermodynamic rather than kinetic control.

    • Steric and Electronic Effects: The regioselectivity is governed by the relative reactivity of the two carbonyl groups of the dicarbonyl compound and the two amino groups of the diamine. A significant difference in the steric or electronic environment around the carbonyls will lead to a preferential attack at one site. Consider if modifying substituents on your dicarbonyl reactant could enhance this difference.

  • Separation of Isomers:

    • Column Chromatography: Regioisomers can often be separated by flash column chromatography on silica gel.[4] A careful screening of eluent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is necessary to find a system that provides adequate separation.

    • Recrystallization: If the isomers have sufficiently different solubilities, fractional recrystallization can be an effective purification method.[4] This is often a good technique for large-scale purification.

Question 4: The final product is difficult to purify. Standard silica gel chromatography gives poor recovery. What are the alternatives?

Answer: The basic nitrogen atoms in the pyridopyrazine core can cause the product to streak or irreversibly bind to standard silica gel.

  • Alternative Purification Strategies:

    • Trituration/Recrystallization: This should be the first method attempted. Suspending the crude product in a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether, ethyl acetate, or ethanol) can effectively wash away many side products. Recrystallization from a suitable solvent can yield highly pure material.[4][8]

    • Modified Column Chromatography:

      • Basic Alumina: Using basic alumina instead of silica gel can prevent the acidic silica from interacting with your basic product.

      • Treated Silica: Pre-treating the silica gel by slurrying it with a solvent containing a small amount of a volatile base (like 1% triethylamine or ammonium hydroxide in the eluent) can neutralize the acidic sites and improve chromatographic performance.[7]

    • Acid-Base Extraction: Dissolve the crude mixture in an organic solvent (e.g., dichloromethane). Extract with a dilute aqueous acid (e.g., 1M HCl) to protonate and pull your basic product into the aqueous layer. Wash the aqueous layer with an organic solvent to remove neutral impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO3) and extract your purified product back into an organic solvent.

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., using C18-bonded silica) can be an effective alternative.[9][10]

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the best catalyst for the cyclocondensation reaction?

    • Often, no external catalyst is needed, as the reaction can proceed thermally. However, for less reactive substrates, a catalytic amount of a protic acid like acetic acid or a few drops of concentrated hydrochloric acid can significantly accelerate the reaction by activating the carbonyl groups towards nucleophilic attack.[4]

  • FAQ 2: Can microwave-assisted synthesis improve my yield and reduce reaction time?

    • Yes, microwave irradiation is an excellent technique for this type of condensation reaction. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by minimizing the formation of degradation byproducts.[6][11]

  • FAQ 3: How do I confirm the structure of my final product?

    • A combination of analytical techniques is essential.

      • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, connectivity, and number of protons and carbons.

      • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.[7]

      • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the C=O stretch of the amide and N-H stretches.[8]

Optimization of Reaction Conditions

To systematically improve the yield of your synthesis, consider optimizing the following parameters. A design of experiments (DoE) approach can be highly effective.

ParameterRange to ExploreRationale & Key Considerations
Solvent Ethanol, Methanol, Acetic Acid, Toluene, AcetonitrilePolarity affects reactant solubility and reaction rate. Acetic acid can also act as a catalyst.[4][12]
Temperature Room Temp to Reflux (e.g., 25 °C to 120 °C)Balances reaction rate against the potential for degradation. Lower temperatures may improve selectivity.[6][13]
Catalyst None, Acetic Acid (catalytic to solvent), HCl (catalytic)Acid catalysis activates the carbonyl group, but excess acid can lead to unwanted side reactions.
Concentration 0.1 M to 1.0 MHigher concentrations can increase the reaction rate but may also increase the rate of bimolecular side reactions.

Visual Workflows and Diagrams

Troubleshooting Workflow for Low Yield

This diagram provides a logical decision-making process to diagnose and solve low-yield issues.

Caption: A decision tree for troubleshooting low product yield.

Experimental Protocols

Protocol 1: General Synthesis of 2,3-Dihydropyrido[2,3-b]pyrazin-3-one

This protocol is a general starting point and may require optimization for specific substrates.

  • Reagent Preparation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyridine-2,3-diamine (1.0 eq).

    • Add ethanol (or acetic acid) to achieve a concentration of approximately 0.2 M.

    • If desired, add a catalytic amount of glacial acetic acid (0.1 eq) or 3 drops of concentrated HCl.[4]

  • Reaction Execution:

    • Begin stirring the solution.

    • Add the 1,2-dicarbonyl compound (e.g., aqueous glyoxal, 40 wt. %, 1.05 eq) dropwise to the stirred solution at room temperature.

    • Heat the mixture to reflux (typically ~80 °C for ethanol) and maintain for 4-12 hours.[4] The reaction should be monitored by TLC (e.g., 10:1 CH₂Cl₂:MeOH) until the starting diamine is consumed.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature. A solid precipitate may form.

    • Reduce the solvent volume under reduced pressure (rotary evaporation).

    • If a precipitate has formed, collect it by vacuum filtration. Wash the solid with cold ethanol and then diethyl ether to remove soluble impurities.[4]

    • If no solid forms, concentrate the mixture to a crude oil/solid.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture).[8]

    • Alternatively, if chromatography is needed, purify the crude material on a silica gel column, using an eluent system such as dichloromethane/methanol or ethyl acetate/hexane, potentially with 1% triethylamine added to the eluent to prevent streaking.[7][11]

  • Characterization:

    • Dry the purified product under vacuum.

    • Characterize by NMR, MS, and IR to confirm its identity and purity.

References

  • Ghandi, M., & Olyaei, A. (2007). Four-Component Cyclocondensation of Aminodiazines, Glyoxal, Formaldehyde, and Methanol to Imidazolidines. ResearchGate. Available at: [Link]

  • Bhat, U. G., et al. (2011). Novel Pyridopyrazine and Pyrimidothiazine Derivatives as FtsZ Inhibitors. PLoS ONE, 6(10), e25124. Available at: [Link]

  • Zhang, J. (2006). Product Class 13: Pyridopyrazines.
  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 58(3), 246-254. Available at: [Link]

  • Kovács, D., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(22), 6212-6216. Available at: [Link]

  • Sabatino, M., et al. (2025). Optimization of 4-Amino-2-Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9. ChemMedChem. Available at: [Link]

  • Bell, A. S., et al. (2009). Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one. Bioorganic & Medicinal Chemistry Letters, 19(17), 5209-5213. Available at: [Link]

  • Al-Mousawi, S. M., et al. (2020). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. ResearchGate. Available at: [Link]

  • Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(1), 18-24. Available at: [Link]

  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 58(3), 246-254. Available at: [Link]

  • Ahmed, S. T., & Rasool, S. R. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1537-1547. Available at: [Link]

  • Elslager, E. F., et al. (1984). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry, 27(10), 1338-1343. Available at: [Link]

  • ResearchGate. (n.d.). Scheme I Synthesis of 2,3-diphenylpyrido[3,2-b]pyrazine... ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrido(2,3-b)pyrazine. PubChem Compound Database. Available at: [Link]

  • Li, J., et al. (1995). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yao Xue Xue Bao, 30(1), 33-38. Available at: [Link]

  • Ghandi, M., et al. (2017). Aqueous glyoxal: a versatile synthon in heterocyclic synthesis. RSC Advances, 7(20), 12089-12111. Available at: [Link]

  • Royal Society of Chemistry. (2026). Aqueous glyoxal: a versatile synthon in heterocyclic synthesis. RSC Publishing. Available at: [Link]

  • da Cruz, H. G., et al. (2025). Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. Molecules, 30(9), 2073. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 1,3,4,6-tetraphenyl-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. Available at: [Link]

  • Thery, F., et al. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules, 23(11), 2951. Available at: [Link]

  • Le Baccon, M., et al. (1989). Condensation of Glyoxal with Triethylenetetraamine; Isomerization and Cyclization. Helvetica Chimica Acta, 72(7), 1279-1288.
  • Gelin, M., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. Available at: [Link]

  • Zhukova, N. A., et al. (2025).
  • Esmaeili, A. A., et al. (2021). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Molecules, 26(18), 5493. Available at: [Link]

  • El-Gazzar, M. G., et al. (2021). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
  • Quiroga, J., & Insuasty, B. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4156. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges for Dihydropyrido[2,3-b]pyrazin-3-one Derivatives

Scientist's Foreword As a Senior Application Scientist, I frequently encounter researchers struggling with the paradoxical nature of kinase inhibitors. The very structural features that drive high-affinity target engagem...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientist's Foreword

As a Senior Application Scientist, I frequently encounter researchers struggling with the paradoxical nature of kinase inhibitors. The very structural features that drive high-affinity target engagement—such as the planar, multi-aromatic dihydropyrido[2,3-b]pyrazin-3-one scaffold engineered to mimic ATP—also promote strong intermolecular forces and high crystal lattice energies. This inevitably leads to poor aqueous solubility, classifying these compounds as Biopharmaceutics Classification System (BCS) Class II molecules where dissolution limits bioavailability[1].

This technical support guide is designed to move beyond basic trial-and-error. Here, we explore the causality behind solubility failures and provide self-validating protocols to overcome them, ensuring your in vitro assays and in vivo formulations yield robust, reproducible data.

Section 1: Diagnostic FAQs

Q1: Why does my dihydropyrido[2,3-b]pyrazin-3-one derivative precipitate immediately upon dilution from a DMSO stock into my aqueous assay buffer? A1: This phenomenon, known as "precipitation upon dilution," occurs when the compound's concentration in the final aqueous environment exceeds its thermodynamic solubility limit[2]. While the compound is highly soluble in 100% DMSO, the solvent capacity drops exponentially as water is introduced. Because the pyrido-pyrazine core is highly planar and engages in strong intermolecular hydrogen bonding, the molecules rapidly aggregate to form a lower-energy crystalline state. To prevent this, you must keep the final concentration below the kinetic solubility limit or introduce micellar solubilization (e.g., 0.01-0.1% Tween-80)[3].

Q2: I modified the core by adding a morpholine group, and solubility improved dramatically. What is the mechanistic reason for this? A2: Adding a morpholine or piperazine group addresses solubility through two distinct mechanisms. First, the basic nitrogen in the morpholine ring is protonated at physiological pH, which significantly enhances hydration and ion-dipole interactions with water[4]. Second, the saturated, sp3-hybridized nature of the morpholine ring disrupts the overall planarity of the molecule. This non-planar character eschews tight crystal packing, lowering the lattice energy required to dissolve the compound[5].

Q3: How does adjusting the pH of my buffer impact the solubility of these derivatives? A3: The solubility of many kinase inhibitors is highly dependent on pH because they are weakly basic[2]. When the pH of the aqueous medium is adjusted to 1-2 units below the acid dissociation constant (pKa) of the compound's ionizable functional groups, these groups become protonated. This ionized form interacts much more favorably with water, drastically improving thermodynamic solubility[2].

Section 2: Troubleshooting Workflows

The following logic diagrams outline the step-by-step causality for addressing solubility issues, both at the assay formulation level and the medicinal chemistry level.

G Start Compound Precipitates in Aqueous Buffer Check_pH Is compound ionizable? (Check pKa) Start->Check_pH Adjust_pH Adjust buffer pH (1-2 units below pKa) Check_pH->Adjust_pH Yes Check_DMSO Is DMSO concentration too high? (>1%) Check_pH->Check_DMSO No Serial_Dilution Perform intermediate serial dilutions Check_DMSO->Serial_Dilution Yes Add_Surfactant Add 0.01-0.1% Tween-80 or Pluronic F-68 Check_DMSO->Add_Surfactant No

Workflow for troubleshooting compound precipitation during aqueous buffer dilution.

G Core Dihydropyrido[2,3-b]pyrazin-3-one (High Lattice Energy, Planar) Strategy1 Disrupt Planarity (Reduce Crystal Packing) Core->Strategy1 Strategy2 Add Solubilizing Groups (Increase Hydration) Core->Strategy2 Mod1 Introduce sp3 character (e.g., N4-Methylation) Strategy1->Mod1 Mod2 Attach Morpholine/ Piperazine at C2 Strategy2->Mod2 Result Improved Thermodynamic Aqueous Solubility Mod1->Result Mod2->Result

Chemical modification strategies to disrupt crystal packing and enhance hydration.

Section 3: Quantitative Impact of Solubilization Strategies

To understand the magnitude of these interventions, review the comparative data below. It illustrates how specific structural modifications and formulation techniques alter the solubility profile of a standard dihydropyrido[2,3-b]pyrazin-3-one core.

Compound / Formulation StateStrategy TypeMechanistic RationaleAqueous Solubility (µg/mL) at pH 7.4
Unmodified Core (Crystalline) NoneHigh lattice energy; strong intermolecular H-bonding< 1.0
N4-Methylation ChemicalDisruption of planarity and symmetry12.5
Unmodified Core + 0.1% Tween-80 FormulationMicellar solubilization via surfactant15.0
C2-Morpholine Substitution ChemicalIncreased hydration; non-planar sp3 character45.0
Phosphate Prodrug ChemicalHigh ionization at physiological pH> 500.0
Section 4: Self-Validating Experimental Protocols
Protocol 1: Kinetic Solubility Assessment via Nephelometry

Why this works: Nephelometry measures scattered light to detect insoluble particulates before they are visible to the naked eye. This self-validating protocol ensures your assay concentrations remain strictly within the soluble range, preventing false negatives in biochemical assays.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of the dihydropyrido[2,3-b]pyrazin-3-one derivative in high-purity, anhydrous DMSO[2].

  • Serial Dilution: Perform a serial dilution in DMSO to create a concentration gradient (e.g., 10 mM down to 10 µM).

  • Aqueous Transfer: Transfer 2 µL of each DMSO stock into 198 µL of the target aqueous buffer (e.g., PBS, pH 7.4) in a 96-well clear-bottom plate. The final DMSO concentration must be strictly maintained at 1.0% to isolate the variable of compound concentration[2].

  • Equilibration: Incubate the plate at room temperature for 2 hours on a plate shaker at 300 rpm to allow for thermodynamic equilibration.

  • Measurement: Read the plate using a nephelometer.

  • Validation Check: The kinetic solubility limit is defined as the highest concentration where the scattered light signal does not significantly exceed the control blank (buffer + 1% DMSO).

Protocol 2: Preparation of a Co-Solvent/Surfactant System for In Vivo Dosing

Why this works: For in vivo efficacy models, simple aqueous buffers are insufficient for BCS Class II compounds. This protocol utilizes a co-solvent approach to lower the solvent dielectric constant, combined with a surfactant to prevent nucleation upon injection[3].

Step-by-Step Methodology:

  • Weighing: Weigh out the required mass of the crystalline compound.

  • Primary Solubilization: Dissolve the compound in 10% (v/v) Dimethylacetamide (DMA) or DMSO. Vortex or sonicate until a completely clear solution is achieved.

  • Surfactant Addition: Add 10% (v/v) Tween-80 or Cremophor EL to the solution. Mix thoroughly. The surfactant coats the hydrophobic molecules, forming micelles that prevent aggregation[3].

  • Aqueous Phase Addition: Slowly add 80% (v/v) sterile saline (0.9% NaCl) dropwise while continuously vortexing.

  • Critical Validation Checkpoint: If the solution turns cloudy or opalescent during the aqueous addition, the formulation has failed (precipitation has occurred), and the surfactant ratio must be increased.

  • Sterilization: Filter sterilize the final formulation through a 0.22 µm PTFE syringe filter prior to dosing.

Sources

Troubleshooting

Technical Support Center: Dihydropyrido[2,3-b]pyrazin-3-one Crystallization Process Development

Welcome to the advanced troubleshooting center for the crystallization of dihydropyrido[2,3-b]pyrazin-3-one and its derivatives. As a Senior Application Scientist, I have structured this guide to move beyond basic sympto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for the crystallization of dihydropyrido[2,3-b]pyrazin-3-one and its derivatives. As a Senior Application Scientist, I have structured this guide to move beyond basic symptom-treatment paradigms. Here, we address the fundamental thermodynamic and kinetic root causes—such as tautomeric equilibria, π−π stacking propensities, and hydrogen-bonding networks—that dictate the phase behavior of pyrido-pyrazine fused-ring systems.

Mechanistic Context & Phase Behavior

The crystallization of dihydropyrido[2,3-b]pyrazin-3-one is notoriously challenging due to its planar heterocyclic core and the presence of a lactam motif. These structural features promote strong intermolecular hydrogen bonding and diverse π−π stacking arrangements[1]. When supersaturation is generated too rapidly, these strong intermolecular forces cause the molecules to aggregate into disordered, highly viscous liquid clusters rather than an ordered crystal lattice, leading to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

Furthermore, the core structure exhibits keto-enol tautomerism. While the 3-keto form (3H,4H-dihydropyrido[2,3-b]pyrazin-3-one) thermodynamically predominates in the solid state due to stable hydrogen-bonded dimers, the enol form can be kinetically trapped depending on solvent polarity[2].

Mechanism cluster_0 Tautomeric Equilibrium & Phase Behavior Solute Dihydropyrido[2,3-b]pyrazin-3-one in Solution Keto 3-Keto Form (Thermodynamic) Solute->Keto Enol 3-Hydroxy Form (Kinetic) Solute->Enol Keto->Enol Solvent Polarity Cryst Stable Crystal Lattice (pi-pi stacking & H-bonds) Keto->Cryst Controlled Cooling + Seeding LLPS Liquid-Liquid Phase Separation (Oiling Out) Enol->LLPS High Supersaturation No Seeds LLPS->Cryst Oswald Ripening (Slow & Impure)

Phase behavior and tautomeric influence on dihydropyrido[2,3-b]pyrazin-3-one crystallization.

Troubleshooting Q&A

Q1: My batch is consistently oiling out (LLPS) instead of forming crystals. How do I force nucleation? A1: Oiling out occurs when the solute concentration crosses the spinodal curve into the LLPS boundary before primary nucleation can occur. Because the pyrido[2,3-b]pyrazine core forms transient, highly viscous solute clusters[1], standard unseeded cooling will almost always result in an oil. Causality: High supersaturation generation rates outpace the slow nucleation kinetics of the rigid heterocyclic core. Solution:

  • Solvent Switch: Transition from a steep-solubility solvent (like pure DMF) to a mixed system like Toluene/Ethanol or Water/Isopropanol[3]. This flattens the solubility curve, widening the Metastable Zone Width (MSZW).

  • Seeding Strategy: Introduce 1-2 wt% of crystalline seeds at the upper boundary of the MSZW. This bypasses the primary nucleation energy barrier, forcing the system directly into the growth phase and avoiding the LLPS region entirely.

Q2: We are observing batch-to-batch polymorphic variability. How do we control the crystal form? A2: This variability is driven by keto-enol tautomerism and packing differences. The 3-keto form (lactam) is the thermodynamic sink in the solid state[2], but rapid precipitation in polar aprotic solvents can trap the enol tautomer or form metastable solvates. Additionally, the planar pyrido-pyrazine fused-ring system is prone to diverse offset π−π stacking arrangements[1]. Causality: Kinetic trapping during rapid desupersaturation prevents the molecules from equilibrating into their lowest-energy hydrogen-bonded dimer configuration. Solution:

  • Thermodynamic Control: Maintain the crystallization temperature above 50°C for an extended ripening period (e.g., 2-4 hours) post-seeding to allow tautomeric equilibration toward the 3-keto form.

  • Process Analytical Technology (PAT): Use in-line Raman spectroscopy to monitor the carbonyl ( C=O ) stretch (~1650 cm⁻¹) versus the hydroxyl ( O−H ) stretch, ensuring the keto form is dominant before initiating the final cooling ramp.

Q3: The crystallization yield is poor and nucleation is extremely slow. What parameters should be adjusted? A3: The rigid, planar nature of the pyrido[2,3-b]pyrazine core requires precise molecular alignment to build the crystal lattice. If the cooling rate is linear and too fast, the molecules cannot orient themselves in time, leading to supersaturation build-up[3]. Causality: The entropic penalty for aligning the planar π−π stacking interactions is high, making primary nucleation kinetically sluggish. Solution: Implement a non-linear (cubic) cooling profile. Start with a very slow cooling rate (0.1 °C/min) immediately after seeding to maximize surface area for growth, then gradually increase the rate (up to 0.3 °C/min) as the crystal bed expands.

Quantitative Thermodynamic Data

Proper solvent selection is critical to managing the MSZW and preventing LLPS. Below is a synthesized reference table for dihydropyrido[2,3-b]pyrazin-3-one solubility profiles based on standard process development data for this scaffold[3][4].

Solvent SystemSolubility @ 20°C (mg/mL)Solubility @ 60°C (mg/mL)MSZW (°C) at 0.5°C/minRecommended Seeding Temp (°C)
Toluene / Ethanol (1:1)12.585.01852
Water / Isopropanol (2:1)8.264.52248
Ethyl Acetate / Hexane (7:3)15.0110.21555
Dimethylformamide (DMF)145.0>300N/A (Too soluble)Anti-solvent required

Standardized Experimental Protocol: Seeded Cooling Crystallization

To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Workflow Step1 1. Dissolution & Clarification (75°C, Toluene/EtOH) Val1 Validation: Turbidity <5 NTU Step1->Val1 Step2 2. Controlled Cooling (0.5°C/min to 52°C) Step1->Step2 Step3 3. Seeding & Ripening (1.5 wt% seeds, hold 2h) Step2->Step3 Val3 Validation: FBRM Chord Length Growth without secondary peak Step3->Val3 Step4 4. Cubic Cooling (to 5°C over 8h) Step3->Step4 Step5 5. Isolation & Drying (Wash, Vacuum 40°C) Step4->Step5 Val5 Validation: XRPD & GC-HS Step5->Val5

Self-validating seeded cooling crystallization workflow for dihydropyrido[2,3-b]pyrazin-3-one.

Step-by-Step Methodology

Step 1: Dissolution & Clarification

  • Suspend the crude dihydropyrido[2,3-b]pyrazin-3-one API in 8 volumes of Toluene/Ethanol (1:1 v/v).

  • Heat the reactor to 75°C under constant agitation (300 RPM).

  • Validation Check: Visual inspection or an in-line turbidity probe must read <5 NTU. If the solution remains cloudy, hold at 75°C until fully dissolved.

  • Polish filter the solution through a pre-heated 0.45 µm PTFE membrane into the main crystallizer to remove foreign nucleants.

Step 2: Cooling to Seeding Temperature

  • Cool the clear solution to 52°C at a linear rate of 0.5°C/min.

  • Validation Check: Ensure no spontaneous nucleation occurs (turbidity remains at baseline). If premature nucleation occurs, reheat to 75°C to dissolve, and adjust the seeding temperature 2-3°C higher for the next attempt.

Step 3: Seeding & Ripening

  • Introduce 1.5 wt% of milled, highly crystalline seeds (pure 3-keto polymorph).

  • Hold isothermally at 52°C for 2 hours.

  • Validation Check: Utilize Focused Beam Reflectance Measurement (FBRM). The chord length distribution must show a steady increase in the 10-50 µm range without a secondary spike in the <10 µm range. A secondary spike indicates unwanted secondary nucleation rather than controlled growth.

Step 4: Controlled Growth (Cubic Cooling)

  • Cool the slurry from 52°C to 5°C over 8 hours using a cubic cooling curve.

  • Causality: A cubic curve matches the cooling rate (and thus the supersaturation generation) to the exponentially increasing surface area of the growing crystal bed, preventing the system from crossing into the LLPS boundary.

Step 5: Isolation & Drying

  • Filter the slurry using an agitated Nutsche filter.

  • Wash the filter cake with 2 volumes of pre-chilled (5°C) Ethanol to displace the mother liquor and prevent solvent entrapment.

  • Dry under vacuum (50 mbar) at 40°C for 12 hours.

  • Validation Check: Verify residual solvent removal via GC-HS. Confirm polymorphic purity via XRPD and tautomeric purity via solid-state IR (confirming the strong lactam C=O stretch).

References

  • Process Development and Multikilogram-Scale Synthesis of a TRPV1 Antagonist Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine Source: IUCrData (PubMed Central) URL:[Link]

  • Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines Source: Molecules (MDPI) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Oral Bioavailability of Dihydropyrido[2,3-b]pyrazin-3-one Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the optimization of Dihydrop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the optimization of Dihydropyrido[2,3-b]pyrazin-3-one derivatives to enhance oral bioavailability. The content is structured in a question-and-answer format to directly address specific experimental challenges.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the development of Dihydropyrido[2,3-b]pyrazin-3-one compounds, providing both diagnostic insights and actionable solutions.

Question 1: My Dihydropyrido[2,3-b]pyrazin-3-one derivative exhibits potent in vitro activity but shows very low exposure in animal models after oral dosing. Where should I start my investigation?

Answer: This is a classic and frequent challenge in drug discovery. Low oral exposure, despite high in vitro potency, points to poor oral bioavailability. Oral bioavailability is a function of several factors, primarily absorption and first-pass metabolism. A systematic approach is required to identify the rate-limiting step.

First, you must understand the key hurdles for your compound. The journey of an orally administered drug is complex, involving dissolution, permeation across the gut wall, and surviving metabolic enzymes in the intestine and liver before reaching systemic circulation.[1]

A logical starting point is to assess the compound's fundamental physicochemical properties as defined by the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their aqueous solubility and intestinal permeability.[1]

Here is a workflow to diagnose the primary issue:

G Start Low Oral Exposure Observed Solubility Assess Kinetic Aqueous Solubility Start->Solubility Permeability Assess Permeability (e.g., Caco-2 Assay) Solubility->Permeability > 10 µg/mL LowSol Problem: Poor Solubility (BCS Class II/IV) Solubility->LowSol < 10 µg/mL Metabolism Assess Metabolic Stability (Liver Microsomes) Permeability->Metabolism Papp > 1 x 10⁻⁶ cm/s LowPerm Problem: Poor Permeability (BCS Class III/IV) Permeability->LowPerm Papp < 1 x 10⁻⁶ cm/s Metabolism->LowPerm Low Clearance HighMet Problem: High First-Pass Metabolism Metabolism->HighMet High Clearance Sol_Strat Action: Formulation (e.g., ASD, Lipid-Based) or Medicinal Chemistry (e.g., Prodrug) LowSol->Sol_Strat Perm_Strat Action: Medicinal Chemistry (Modify Structure) or Investigate Efflux LowPerm->Perm_Strat Met_Strat Action: Medicinal Chemistry (Block Metabolic Soft Spots) HighMet->Met_Strat

Caption: Initial workflow for diagnosing poor oral bioavailability.

Question 2: My compound has very low aqueous solubility. What are the underlying causes and what are my options?

Answer: Low aqueous solubility is a common characteristic of modern drug candidates, including heterocyclic structures like the Dihydropyrido[2,3-b]pyrazin-3-one core.[2] This often stems from high crystallinity (a stable crystal lattice that is difficult to break) and/or high lipophilicity (LogP > 5).[2] For a drug to be absorbed, it must first be dissolved in the gastrointestinal fluids.

Your primary options fall into two categories: medicinal chemistry and formulation strategies .

1. Medicinal Chemistry Approaches:

  • Prodrugs: A prodrug strategy involves chemically modifying the molecule to create a more soluble derivative that, once absorbed, converts back to the active parent drug.[3][4][5] For instance, adding a phosphate group can dramatically increase aqueous solubility.[2]

  • Structural Modification: Introduce polar functional groups (e.g., -OH, -NH2) to increase hydrophilicity, but be mindful of maintaining target potency.

2. Formulation Strategies: These approaches aim to enhance dissolution without chemically altering the compound.

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[6][7] Techniques include micronization and nanosizing.[7][8]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[8][9] This is because the amorphous form lacks the high lattice energy of the crystalline form.[2]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in oils, surfactants, or lipids can improve absorption.[7][8] Self-emulsifying drug delivery systems (SEDDS) are a popular example.[8]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic core, forming a more soluble complex.[6][7]

Comparative Table of Solubility Enhancement Strategies
StrategyMechanismProsCons
Particle Size Reduction Increases surface area for dissolution.[6]Simple, well-established.Limited effectiveness for very insoluble compounds; risk of particle agglomeration.
Amorphous Solid Dispersion Overcomes crystal lattice energy.[2]Significant solubility enhancement; can create supersaturated solutions.Physically unstable (risk of recrystallization); requires careful polymer selection.[9]
Lipid-Based Formulations Presents the drug in a solubilized state.[8]Highly effective for lipophilic drugs; can enhance lymphatic uptake.Potential for drug precipitation upon dilution in GI fluids; excipient-drug compatibility issues.
Prodrug Approach Covalent modification to increase polarity.[3]Can address multiple issues (solubility, permeability); permanent solution.Requires additional synthesis steps; risk of incomplete conversion to the active drug.

Question 3: My compound is soluble, but permeability assays (like Caco-2) show high efflux. What does this mean and how can I fix it?

Answer: This indicates that your compound is likely a substrate for intestinal efflux transporters. These are proteins on the surface of intestinal cells that act as "gatekeepers," actively pumping drugs and xenobiotics back into the gut lumen, thereby preventing their absorption.[10] The most common efflux transporters are P-glycoprotein (P-gp, also known as MDR1) and Breast Cancer Resistance Protein (BCRP).[10][11][12]

An efflux ratio (Papp B→A / Papp A→B) greater than 2 in a Caco-2 assay is a strong indicator of active efflux.

Efflux cluster_0 Intestinal Lumen (Apical Side) cluster_1 Intestinal Epithelial Cell (Enterocyte) cluster_2 Bloodstream (Basolateral Side) lumen_content Drug drug_inside Drug lumen_content->drug_inside Passive Permeation Pgp P-gp / BCRP (Efflux Transporter) Pgp->lumen_content Efflux (ATP-dependent) blood_content Absorbed Drug drug_inside->blood_content Absorption

Caption: Mechanism of intestinal efflux transporters limiting drug absorption.

Troubleshooting Efflux:

  • Confirm the Transporter: Use specific inhibitors in your Caco-2 assay (e.g., verapamil for P-gp, Ko143 for BCRP) to confirm which transporter is responsible. If the efflux ratio decreases in the presence of an inhibitor, you have confirmed your compound is a substrate.

  • Medicinal Chemistry "Block and Dodge": This is the most effective long-term solution. The goal is to modify the molecule to reduce its recognition by the transporter.

    • Reduce Hydrogen Bond Donors: Efflux substrates often have a high number of H-bond donors.

    • Increase Molecular "Bulk" or Rigidity: Adding bulky groups can sterically hinder the compound from fitting into the transporter's binding site.

    • Mask Recognition Sites: Strategically add or remove functional groups that are key for transporter recognition. This often requires iterative structure-activity relationship (SAR) studies.

Inhibiting efflux transporters with a co-dosed agent is generally not a viable clinical strategy due to the high risk of drug-drug interactions.[11][13] The primary focus should be on designing a better molecule.

Part 2: Key Experimental Protocols

Here are standardized protocols for the initial assessment of your Dihydropyrido[2,3-b]pyrazin-3-one derivatives.

Protocol 1: Kinetic Aqueous Solubility Assay

Objective: To determine the kinetic solubility of a compound in a buffered aqueous solution, mimicking physiological pH.

Materials:

  • Test compound (10 mM DMSO stock)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well plates (clear for incubation, UV-transparent for reading)

  • Plate shaker

  • Plate reader (spectrophotometer)

  • DMSO

Methodology:

  • Standard Curve Preparation: Prepare a series of standards by diluting the 10 mM stock solution in DMSO. Then, dilute these standards into PBS to create a final concentration curve (e.g., 100, 50, 25, 12.5, 6.25, 0 µM) with a constant final DMSO concentration (e.g., 1%).

  • Sample Preparation: Add 2 µL of the 10 mM compound stock to 198 µL of PBS (pH 7.4) in a clear 96-well plate. This creates a final nominal concentration of 100 µM with 1% DMSO. Prepare in triplicate.

  • Incubation: Seal the plate and shake at room temperature for 2 hours. This allows the compound to dissolve and any excess to precipitate.

  • Centrifugation/Filtration: Centrifuge the plate at high speed (e.g., 3000 x g) for 20 minutes to pellet any precipitated compound. Alternatively, use a 96-well filter plate.

  • Measurement: Carefully transfer the supernatant to a UV-transparent 96-well plate. Measure the absorbance at a predetermined wavelength (λmax) for your compound.

  • Calculation: Use the standard curve to determine the concentration of the dissolved compound in the supernatant. This value is the kinetic solubility.

Protocol 2: Caco-2 Permeability and Efflux Assay

Objective: To assess the intestinal permeability of a compound and determine if it is a substrate for efflux transporters.

Materials:

  • Caco-2 cells cultured on Transwell® inserts for 21-28 days

  • Hanks' Balanced Salt Solution (HBSS), buffered to pH 7.4 (apical) and pH 7.4 (basolateral)

  • Test compound (10 µM in HBSS)

  • Lucifer Yellow (marker for monolayer integrity)

  • Control compounds: Propranolol (high permeability), Atenolol (low permeability), Digoxin (P-gp substrate)

  • LC-MS/MS for quantification

Methodology:

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Values should be >250 Ω·cm².

  • Assay Setup (in duplicate or triplicate):

    • A→B (Apical to Basolateral): Add the test compound solution to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.

    • B→A (Basolateral to Apical): Add fresh HBSS to the apical chamber. Add the test compound solution to the basolateral chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers. Also, sample Lucifer Yellow to confirm monolayer integrity was maintained throughout the experiment.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) .

    • An ER > 2 suggests the compound is a substrate for active efflux.

References

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Google Scholar.
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17). World Pharma Today.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). PMC.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (2015, January 23). ACS Publications.
  • Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. (2026, February 12). Juniper Publishers.
  • Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. (2012, June 15). PubMed.
  • Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. (2017, September 26). MDPI.
  • Chapter 4: Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules. (n.d.). Royal Society of Chemistry.
  • In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. (2017, September 11). Walsh Medical Media.
  • Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals. (2015, February 11). PubMed.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024, December 6). PMC.
  • Assessment of Oral Bioavailability and Biotransformation of Emulsified Nobiletin Using In Vitro and In Vivo Models. (2020, September 16). ACS Publications.
  • Strategies Of Oral Drug Delivery: From Prodrug, Nanoparticles to 3D Printing. (n.d.). Technology Networks.
  • Strategies to improve oral drug bioavailability. (2005, May 15). PubMed.
  • Strategies to improve oral bioavailability. (n.d.). ResearchGate.
  • Strategies to improve oral drug bioavailability. (n.d.). Semantic Scholar.
  • The Role of Intestinal Efflux Transporters in Drug Absorption. (n.d.). Sigma-Aldrich.
  • Strategies for enhancing oral bioavailability of poorly soluble drugs. (n.d.). ResearchGate.
  • Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. (n.d.). Drugs.com.
  • The Role of Intestinal Efflux Transporters In Drug Absorption. (n.d.). Sigma-Aldrich.
  • Strategies and Mechanism in Reversing Intestinal Drug Efflux in Oral Drug Delivery. (n.d.). PMC.
  • Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. (2024, July 23). Frontiers.

Sources

Troubleshooting

Technical Support Center: Minimizing hERG Inhibition of Pyrido[2,3-b]pyrazine Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrido[2,3-b]pyrazine compounds. This guide is designed to provide practical, in-depth answers and trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrido[2,3-b]pyrazine compounds. This guide is designed to provide practical, in-depth answers and troubleshooting strategies to address the significant challenge of human Ether-à-go-go-Related Gene (hERG) potassium channel inhibition. Our goal is to empower your research with the knowledge to proactively design, screen, and optimize compounds with a reduced risk of cardiotoxicity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the hERG liability associated with the pyrido[2,3-b]pyrazine scaffold.

Q1: What is the hERG channel, and why is its inhibition a major concern in drug development?

The hERG (KCNH2) gene encodes the alpha-subunit of a voltage-gated potassium channel that is critical for cardiac action potential repolarization.[1][2] Specifically, it conducts the rapid delayed rectifier K+ current (IKr), which helps reset the heart muscle for the next beat.[2][3] Inhibition of this channel by small molecules can delay repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[1][4] This condition, known as Long QT Syndrome, can increase the risk of a life-threatening ventricular tachyarrhythmia called Torsades de Pointes (TdP), which can lead to sudden cardiac death.[5][6] Due to this severe side effect, regulatory agencies like the FDA and EMA mandate rigorous hERG liability testing for all new drug candidates.[1]

Q2: Are pyrido[2,3-b]pyrazine compounds particularly prone to hERG inhibition?

Yes, the pyrido[2,3-b]pyrazine core, like many nitrogen-containing heterocyclic scaffolds, can be susceptible to hERG inhibition. A recent study focused on developing pyrido[2,3-b]pyrazine-based antiviral agents identified hERG inhibition as a key off-target activity that required significant medicinal chemistry efforts to mitigate.[7][8][9] The inherent lipophilicity and potential basicity of this scaffold can contribute to its affinity for the hERG channel's binding pocket.[7][10]

Q3: What are the primary molecular features that drive hERG inhibition?

While a wide variety of structurally diverse compounds can block the hERG channel, several key physicochemical properties are commonly associated with increased inhibition.[6] These include:

  • High Lipophilicity (logP): A strong correlation exists between increasing lipophilicity and hERG potency.[10] Hydrophobic compounds are more likely to partition into the cell membrane and access the channel's inner cavity.[11]

  • Basicity (pKa): The presence of a basic nitrogen atom that is positively charged at physiological pH is a classic feature of many potent hERG blockers.[12][13] This positive charge is thought to engage in a cation-π interaction with aromatic residues in the binding site.[14][15]

  • Structural Features: A common pharmacophore for hERG blockers includes a basic amine connected by a linker to a hydrophobic/aromatic region. The large, hydrophobic inner cavity of the hERG channel, lined with key aromatic residues like Tyrosine 652 (Y652) and Phenylalanine 656 (F656), can accommodate a wide range of chemical structures.[6][14][16]

Q4: What is the standard workflow for assessing the hERG risk of my pyrido[2,3-b]pyrazine compounds?

A tiered approach is typically employed, starting with high-throughput methods early in discovery and progressing to more detailed, lower-throughput assays for promising candidates.

hERG_Workflow InSilico In Silico Modeling (Early Assessment) HTS High-Throughput Screening (e.g., Binding or Flux Assays) InSilico->HTS Prioritize Compounds APC Automated Patch Clamp (APC) (IC50 Determination) HTS->APC Confirm Hits MPC Manual Patch Clamp ('Gold Standard' Validation) APC->MPC Validate Leads InVivo In Vivo QT Studies (Preclinical Safety) MPC->InVivo Final Candidate

A typical workflow for assessing hERG liability.

  • In Silico Modeling: At the design stage, computational models can predict the hERG liability of virtual compounds, allowing for early-stage filtering.

  • High-Throughput Screening (HTS): Radioligand binding assays or fluorescent flux assays provide an initial, rapid screen of many compounds to flag potential hERG blockers.

  • Automated Patch Clamp (APC): This is the workhorse for modern hERG screening, providing functional data and an IC50 value (the concentration of a drug that blocks 50% of the hERG current).[17][18] It offers higher throughput than the manual version.[5]

  • Conventional Manual Patch Clamp: Considered the "gold standard," this technique provides the highest quality electrophysiological data and is used to confirm the activity of key compounds.[1][5]

  • In Vivo QT Studies: The final preclinical step involves administering the drug candidate to animal models and measuring its effect on the ECG to confirm the in vitro findings.

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides solutions to specific problems you may encounter during your experiments and detailed protocols for key assays.

Troubleshooting Guide 1: Medicinal Chemistry & SAR

Problem: "My lead pyrido[2,3-b]pyrazine compound is highly potent against its intended target but shows significant hERG inhibition (IC50 < 1 µM). How can I structurally modify it to mitigate this risk while preserving on-target activity?"

Solution Pathway:

The core principle is to disrupt the key interactions with the hERG channel while maintaining the pharmacophore required for your primary target. The main strategies involve reducing lipophilicity and modulating basicity.[19][20]

Step 1: Analyze the Structure-Activity Relationship (SAR). Before making changes, understand what drives hERG inhibition in your series. Synthesize a small set of analogs to probe the effects of lipophilicity and basicity. A study on pyrido[2,3-b]pyrazines showed that for some derivatives, reducing lipophilicity generally led to decreased hERG inhibition.[7]

Table 1: Example SAR for Pyrido[2,3-b]pyrazine Analogs

Compound IDR-Group ModificationcLogPTarget IC50 (nM)hERG IC50 (µM)
Lead-01 -CH2-Phenyl3.5100.8
Analog-A -CH2-Pyridine2.8154.5
Analog-B -CH2-CH2OH2.125> 30
Analog-C -COOH1.9150> 50
Analog-D N-oxide of pyridine2.52021.0

Data is illustrative.

Step 2: Systematically Reduce Lipophilicity (cLogP/D). High lipophilicity is a major driver of hERG affinity.[10]

  • Introduce Polar Groups: Add hydroxyl (-OH), amide (-CONH2), or small ether groups. Introducing a hydroxyl group near a basic amine can be particularly effective.[21]

  • Replace Aromatic Rings: Swap a phenyl ring for a less greasy heteroaromatic ring (e.g., pyridine, pyrimidine).

  • Incorporate Fluorine: Strategically replacing a methyl group or hydrogen with fluorine can lower lipophilicity.[7]

  • Form N-oxides: As demonstrated in other heterocyclic series, converting a pyridine nitrogen to an N-oxide can significantly reduce hERG liability while maintaining potency.[11]

Step 3: Modulate or Mask Basicity. The basic center is a key anchor point for hERG binding.

  • Reduce pKa: Introduce electron-withdrawing groups near the basic nitrogen to lower its pKa. A weakly basic group (pKa < 6) may still contribute to hERG binding, but often to a lesser extent.[12]

  • Introduce an Acidic Group: Adding a carboxylic acid to create a zwitterion can effectively mask the basic center and dramatically reduce hERG affinity.[11] However, this can negatively impact cell permeability.

  • Steric Hindrance: Introduce bulky groups adjacent to the basic nitrogen to create a steric clash that prevents optimal interaction with the hERG pore.

SAR_Strategy Start High hERG Risk (Lead Compound) ReduceLipo Reduce Lipophilicity (Add polar groups, swap rings) Start->ReduceLipo Primary Strategy ModulateBase Modulate Basicity (Lower pKa, add acid) Start->ModulateBase Secondary Strategy End Low hERG Risk (Optimized Candidate) ReduceLipo->End ModulateBase->End

Sources

Optimization

Pyridopyrazinone N-Alkylation Support Center: Troubleshooting &amp; Optimization Guide

Welcome to the Technical Support Center for Heterocyclic Alkylation. As a Senior Application Scientist, I frequently encounter challenges regarding the N-alkylation of pyridopyrazines and their corresponding oxo-derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Alkylation. As a Senior Application Scientist, I frequently encounter challenges regarding the N-alkylation of pyridopyrazines and their corresponding oxo-derivatives (pyridopyrazinones). These fused bicyclic systems present a classic ambident nucleophile problem: multiple nitrogen centers (e.g., N1 vs. N4) and tautomeric oxygen atoms compete for the electrophile.

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot, optimize, and validate your reaction conditions.

Optimization Workflow

OptimizationWorkflow Start Analyze Pyridopyrazinone Substrate CheckAmbident Is O-alkylation a competing risk? Start->CheckAmbident SelectSolvent Use Polar Aprotic (DMSO/DMF) CheckAmbident->SelectSolvent Yes (Tautomerism) CheckRegio Multiple N-sites (N1 vs N4)? CheckAmbident->CheckRegio No SelectSolvent->CheckRegio StericControl Tune Base Cation (Cs+ vs Na+) CheckRegio->StericControl Yes StandardAlk Direct Alkylation (Cs2CO3, 90°C) CheckRegio->StandardAlk No Mitsunobu Consider Mitsunobu Conditions StericControl->Mitsunobu Poor Selectivity StericControl->StandardAlk Good Selectivity

Decision matrix for optimizing pyridopyrazinone N-alkylation conditions.

Troubleshooting Guides & FAQs

Q1: I am getting a mixture of N-alkylated and O-alkylated products. How do I push the reaction exclusively toward N-alkylation? Causality & Insight: Pyridopyrazinones undergo lactam-lactim tautomerism, creating an ambident nucleophile. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the nitrogen is "softer". To favor N-alkylation, you must use a soft electrophile (e.g., alkyl iodides or bromides rather than hard tosylates) and a polar aprotic solvent like DMSO or DMF. Polar aprotic solvents efficiently solvate the metal cation (e.g., K⁺ or Cs⁺), leaving the nucleophilic anion "naked" and highly reactive, which kinetically favors the softer nitrogen center. Actionable Fix: Switch your solvent to anhydrous DMSO and use Cesium Carbonate (Cs₂CO₃). The "cesium effect" enhances the solubility of the base and provides a highly dissociated, reactive anion. This exact combination (Cs₂CO₃ in DMSO at 90 °C) was successfully utilized for the rapid, one-step N-alkylation of pyridopyrazinone precursors in the synthesis of PET radiotracers[1].

Q2: My N-alkylation of pyrido[2,3-b]pyrazin-2(1H)-one is yielding the wrong regioisomer (N4 instead of N1). How can I control regioselectivity? Causality & Insight: Regioselectivity between N1 and N4 is dictated by the pKa difference of the N-H protons and the steric environment around the nitrogen atoms. The N1 position is adjacent to the pyridine ring nitrogen, which can create steric repulsion depending on the alkylating agent's bulk. If direct alkylation under basic conditions yields the thermodynamically favored but undesired regioisomer, you must switch to a kinetically controlled or stereospecific method. Actionable Fix: If standard basic conditions fail, employ the Mitsunobu reaction. By using an alcohol, triphenylphosphine (PPh₃), and DIAD/DEAD, the reaction proceeds via a localized phosphonium intermediate, which often tightly controls regioselectivity. Alternatively, if synthesizing complex diones like pyridopyrazine-1,6-diones, consider building the alkyl group into the precursor amino alcohol before cyclization to bypass the regioselectivity issue entirely[2].

Q3: I am observing competing elimination (dehydrohalogenation) of my alkyl halide instead of substitution. What should I change? Causality & Insight: When using strong bases (like NaH or KOtBu) with secondary or sterically hindered alkyl halides, the base acts on the β-hydrogen of the alkyl halide, driving an E2 elimination rather than SN2 substitution. This is a known complication in the N-alkylation of N-unsubstituted pyridopyrazines[2]. Actionable Fix:

  • Lower the basicity: Switch from NaH to a milder base like K₂CO₃ or an organic base like DIPEA.

  • Change the leaving group: Use an alkyl triflate (OTf) instead of a halide. Triflates are excellent leaving groups that allow the reaction to proceed at much lower temperatures (e.g., room temperature to 50 °C), significantly reducing the kinetic energy available for the higher-activation-energy E2 pathway[1].

Q4: How do I handle the poor solubility of my starting pyrido[3,4-b]pyrazinone? Causality & Insight: Fused planar heterocycles often exhibit strong intermolecular hydrogen bonding and π-π stacking, making them notoriously insoluble in standard organic solvents, which stunts reaction kinetics. Actionable Fix: Run the reaction in DMSO at elevated temperatures (80–135 °C). For example, heating heterocyclic mixtures with K₂CO₃ in DMSO at 135 °C ensures complete dissolution and drives the substitution[3]. If scaling up, product isolation can be streamlined by directly filtering the reaction mixture and subjecting the DMSO filtrate to preparative HPLC, which is ideal for rapid structure-activity relationship (SAR) exploration[3]. This approach is highly effective for synthesizing potent kinase inhibitors, such as FLT3 inhibitors based on the pyrido[3,4-b]pyrazin-2(1H)-one scaffold[4].

Quantitative Data Summary

To facilitate rapid condition screening, the following table summarizes benchmarked parameters for pyridopyrazinone N-alkylation based on recent medicinal chemistry campaigns.

Reaction ConditionSubstrate TypeAlkylating AgentPrimary OutcomeYield Range
Cs₂CO₃, DMSO, 90 °C Pyrido[2,3-b]pyrazinoneAlkyl TriflatesHigh N-selectivity, rapid reaction (<15 min)65% - 85%
K₂CO₃, DMSO, 135 °C Pyrido[3,4-b]pyrazinoneAlkyl HalidesOvercomes poor solubility, moderate N-selectivity50% - 70%
NaH, DMF, 0 °C to RT Pyridopyrazine-1,6-dionePrimary Alkyl IodidesGood for unhindered electrophiles60% - 80%
PPh₃, DIAD, THF, RT Pyrido[2,3-b]pyrazinonePrimary/Secondary AlcoholsStrict regiocontrol, avoids basic elimination45% - 75%

Self-Validating Experimental Protocol: Standard N-Alkylation via Cs₂CO₃/DMSO

This protocol is designed as a self-validating system. The inclusion of specific checkpoints ensures that you can identify failures immediately rather than at the end of the workflow.

Materials:

  • N-unsubstituted pyridopyrazinone (1.0 equiv)

  • Alkyl halide or triflate (1.2 - 1.5 equiv)

  • Cesium carbonate (Cs₂CO₃), finely powdered and oven-dried (2.0 equiv)

  • Anhydrous DMSO (Sure/Seal™)

Step-by-Step Methodology:

  • Preparation & Purging: To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyridopyrazinone (1.0 equiv) and anhydrous Cs₂CO₃ (2.0 equiv). Seal the vial with a septum and purge with dry Nitrogen or Argon for 5 minutes.

    • Validation Checkpoint: The solid mixture must be free-flowing. Clumping indicates moisture in the base, which will promote the hydrolysis of your alkylating agent instead of the desired substitution.

  • Solvation: Inject anhydrous DMSO (typically 5-10 mL per gram of substrate) via syringe. Stir the suspension at room temperature for 15 minutes.

    • Causality: This pre-stirring allows the base to deprotonate the heterocycle, generating the highly nucleophilic (and often distinctly colored, e.g., yellow/orange) pyridopyrazinolate anion.

  • Electrophile Addition: Slowly add the alkylating agent (1.2 equiv) dropwise via syringe. If using a highly reactive triflate, maintain the temperature at 0 °C during the addition to prevent runaway exothermic degradation.

  • Heating & Monitoring: Heat the reaction mixture to 90 °C. Monitor the reaction via LCMS or TLC (typically 5% MeOH in DCM) every 30 minutes.

    • Validation Checkpoint: In LCMS, look for the disappearance of the starting material mass and the emergence of the [M+Alkyl]+ mass. If a peak with [M+Alkyl-HX]+ appears, E2 elimination is occurring—immediately reduce the reaction temperature.

  • Quenching & Workup: Once complete, cool the reaction to room temperature. Quench by pouring the mixture into 5 volumes of ice-cold distilled water.

    • Causality: DMSO is infinitely miscible with water. The sudden increase in polarity forces the less polar N-alkylated product to crash out of the solution.

  • Isolation: Filter the resulting precipitate through a Büchner funnel, wash with cold water (3 x 10 mL) to remove residual DMSO and inorganic salts, and dry under high vacuum. If the product is an oil, extract with EtOAc, wash the organic layer with 5% aqueous LiCl (to aggressively remove trace DMSO), dry over Na₂SO₄, and concentrate.

References

  • Title: Carbon-11 and Fluorine-18 Radiolabeled Pyridopyrazinone Derivatives for Positron Emission Tomography (PET) Imaging of Phosphodiesterase-5 (PDE5) Source: Journal of Medicinal Chemistry - ACS Publications URL: 1

  • Title: Protocol for the Direct Conversion of Lactones to Lactams Mediated by 1,5,7-Triazabicyclo[4.4.0]dec-5-ene: Synthesis of Pyridopyrazine-1,6-diones Source: The Journal of Organic Chemistry - ACS Publications URL: 2

  • Title: Design, Synthesis, and Pharmacological Evaluation of a Novel Series of Pyridopyrazine-1,6-dione γ-Secretase Modulators Source: Journal of Medicinal Chemistry - ACS Publications URL: 3

  • Title: Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors Source: Bioorganic & Medicinal Chemistry - PubMed URL: 4

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of pyrido[2,3-b]pyrazine antibacterial agents

As a Senior Application Scientist specializing in antimicrobial drug discovery, I have evaluated numerous heterocyclic scaffolds designed to bypass emerging resistance mechanisms. Among these, the pyrido[2,3-b]pyrazine c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in antimicrobial drug discovery, I have evaluated numerous heterocyclic scaffolds designed to bypass emerging resistance mechanisms. Among these, the pyrido[2,3-b]pyrazine class has recently distinguished itself. By fusing a pyridine ring with a pyrazine ring, this scaffold presents a nitrogen-rich, electron-deficient system capable of participating in extensive hydrogen bonding and π−π stacking with bacterial target proteins.

This guide provides an objective, data-driven , contrasting their performance against standard alternatives and detailing the self-validating experimental workflows required to evaluate them.

Mechanistic Rationale & Target Profiling

The therapeutic viability of pyrido[2,3-b]pyrazine derivatives stems from their multi-target mechanism of action. Unlike β -lactams, which solely target cell wall synthesis, functionalized pyrido[2,3-b]pyrazines exert antibacterial effects through three distinct pathways:

  • DNA Gyrase Inhibition: Computational and in vitro studies demonstrate that N1,N4-dialkylated derivatives (e.g., compound 2c) exhibit high binding affinity for bacterial DNA gyrase, preventing DNA supercoiling and replication[1].

  • Membrane Disruption: Derivatives bearing highly lipophilic groups, such as thiocarbonyls (2,3-dithione derivatives), readily penetrate and destabilize the bacterial cell membrane.

  • Virulence Factor Suppression: In agricultural pathogens, specific derivatives (e.g., Compound X3) inhibit exopolysaccharide production and biofilm formation, leading to oxidative stress (ROS generation)[2].

MOA PP Pyrido[2,3-b]pyrazine Derivatives Gyrase DNA Gyrase Inhibition PP->Gyrase High Affinity Binding ROS ROS Generation & Biofilm Inhibition PP->ROS Oxidative Stress Membrane Cell Membrane Disruption PP->Membrane Lipophilic Penetration Death Bacterial Cell Death Gyrase->Death DNA Cleavage ROS->Death Macromolecule Damage Membrane->Death Lysis

Fig 1: Multi-target antibacterial mechanism of pyrido[2,3-b]pyrazine derivatives.

Comparative Efficacy & Quantitative Analysis

To objectively assess the potency of pyrido[2,3-b]pyrazine agents, we must compare their Minimum Inhibitory Concentrations (MIC) and Half-Maximal Effective Concentrations (EC 50​ ) against both clinical and agricultural pathogens.

Experimental data indicates that the substitution pattern on the heterocyclic moiety dictates the activity spectrum. The presence of two thiocarbonyl groups (2,3-dithione) significantly enhances activity against Gram-positive strains like S. aureus and B. cereus. Conversely, adding bulky side-chains often decreases biological activity due to steric hindrance preventing optimal target binding. In agricultural applications, novel difunctional derivatives (Compound X3) have outperformed standard commercial agents like bismerthiazol[2].

Table 1: Quantitative Antibacterial Performance Comparison

Agent / CompoundTarget PathogenEfficacy MetricMechanism / Structural NoteSource
2,3-Dithione Derivative S. aureus (Gram +)MIC: 0.078 mg/mLHigh lipophilicity via thiocarbonyls
2,3-Dithione Derivative E. coli (Gram -)MIC: 0.625 mg/mLModerate Gram-negative penetration
Compound X3 X. oryzae (Agri)EC 50​ : 0.13 mg/LBiofilm & exopolysaccharide inhibition[2]
Bismerthiazol (Standard) X. oryzae (Agri)EC 50​ : >0.13 mg/LCommercial standard baseline[2]
Compound 2c (Dialkyl) P. aeruginosaSignificant InhibitionStrong DNA Gyrase binding affinity[1]

Validated Experimental Methodologies

As scientists, we must ensure that our synthetic and biological assays are robust and reproducible. Below are the field-proven, self-validating protocols used to synthesize and evaluate these compounds.

Protocol A: Synthesis via Phase-Transfer Catalysis (PTC)

Causality Note: Phase-transfer catalysis is deliberately selected for the N1,N4-dialkylation of the pyrido[2,3-b]pyrazine core. The biphasic nature of the reaction prevents the hydrolysis of sensitive heterocyclic intermediates, ensuring high-fidelity alkylation under mild conditions[1].

  • Substrate Preparation: Dissolve 1.0 equivalent of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione in a suitable organic solvent (e.g., acetonitrile).

  • Catalyst Integration: Add 0.1 equivalents of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB). Purpose: TBAB acts as a molecular shuttle, carrying the deprotonated substrate into the organic phase to react with the alkyl halide.

  • Alkylation: Introduce 2.5 equivalents of the desired alkylating agent and a mild base (e.g., K2​CO3​ ). Stir at room temperature until TLC confirms complete conversion.

  • Purification: Extract the organic layer, wash with brine to remove residual PTC, dry over anhydrous Na2​SO4​ , and recrystallize to yield the pure dialkylated derivative.

Protocol B: Self-Validating Broth Microdilution MIC Assay

Causality Note: Pyrido[2,3-b]pyrazine derivatives often exhibit intrinsic UV-Vis absorbance. Relying solely on spectrophotometric readouts without a compound-only negative control will yield false-positive growth signals. This protocol employs a self-validating matrix to eliminate optical artifacts.

  • Inoculum Standardization: Prepare a bacterial suspension (e.g., S. aureus ATCC 29213) and adjust to a 0.5 McFarland standard ( ≈1.5×108 CFU/mL). Purpose: Prevents false resistance readings caused by over-inoculation.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized compound in Mueller-Hinton broth (concentration range: 5 mg/mL down to 0.039 mg/mL).

  • Self-Validating Matrix Setup:

    • Test Wells: Broth + Compound + Bacteria.

    • Positive Control: Broth + Bacteria (Validates bacterial viability and broth efficacy).

    • Negative Control: Broth + Compound (Validates sterility and establishes the baseline optical density to subtract compound auto-absorbance).

    • Reference Control: Standard antibiotic (e.g., Ciprofloxacin) to benchmark assay sensitivity.

  • Incubation & Readout: Incubate at 37°C for 24 hours. Determine the MIC as the lowest concentration well exhibiting no visible growth, cross-referenced against the subtracted OD 600​ baseline.

Workflow Prep Compound Preparation Dilution Serial Microdilution Prep->Dilution Inoculation Bacterial Inoculation Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation Readout OD Readout & Baseline Subtraction Incubation->Readout Validation Validation (Pos/Neg Controls) Readout->Validation Cross-check

Fig 2: Self-validating broth microdilution workflow for MIC determination.

Conclusion

The pyrido[2,3-b]pyrazine scaffold represents a highly tunable and potent class of antibacterial agents. Experimental data confirms that specific functionalizations—such as the incorporation of thiocarbonyl groups or N1,N4-dialkylation—can drastically enhance efficacy against resistant Gram-positive strains and agricultural pathogens. For drug development professionals, prioritizing the synthesis of these derivatives using phase-transfer catalysis, coupled with rigorous, optically-controlled MIC assays, will accelerate the discovery of next-generation antimicrobial therapeutics.

References

  • Source: imist.
  • Source: nih.
  • Source: researchgate.

Sources

Comparative

validating MKK4 as a target for Dihydropyrido[2,3-b]pyrazin-3-one inhibitors

Validating MKK4 as a Target: A Comprehensive Evaluation of Dihydropyrido[2,3-b]pyrazin-3-one Inhibitors Mitogen-activated protein kinase kinase 4 (MKK4) is a critical node in the stress-activated protein kinase signaling...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating MKK4 as a Target: A Comprehensive Evaluation of Dihydropyrido[2,3-b]pyrazin-3-one Inhibitors

Mitogen-activated protein kinase kinase 4 (MKK4) is a critical node in the stress-activated protein kinase signaling cascade, uniquely capable of phosphorylating and activating both JNK and p38 MAPKs [5]. While MKK4 has emerged as a promising therapeutic target for liver regeneration and cancer therapy, developing highly selective inhibitors has historically been challenging due to the highly conserved ATP-binding pockets across the kinome.

Recent advancements have identified the 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold as a breakthrough in achieving MKK4 selectivity. As an Application Scientist, I have compiled this guide to objectively evaluate these novel inhibitors against legacy compounds, detailing the mechanistic rationale and the experimental frameworks required to validate their efficacy.

Mechanistic Rationale: The MKK4 Signaling Axis

During cellular responses to stress or proinflammatory cytokines, MKK4 is phosphorylated by upstream MAP3Ks (e.g., ASK, MEKK). Unlike its close relative MKK7, which specifically activates JNK, MKK4 exhibits dual specificity for both JNK and p38 [5]. Inhibiting MKK4 requires precision to avoid off-target kinase inhibition (such as RSK family kinases or BRAF), which often leads to severe cellular toxicity. The dihydropyrido[2,3-b]pyrazin-3-one derivatives exploit a unique, non-solvent-exposed binding orientation, mimicking an RSK-similar binding mode within the MKK4 pocket to achieve unprecedented selectivity [4].

MKK4_Pathway MAP3K MAP3K (e.g., ASK, MEKK) MKK4 MKK4 MAP3K->MKK4 Phosphorylation MKK7 MKK7 MAP3K->MKK7 JNK JNK MKK4->JNK p38 p38 MAPK MKK4->p38 MKK7->JNK Inhibitor 1,4-dihydropyrido[3,4-b] pyrazin-3(2H)-one Inhibitor->MKK4 Selective Inhibition

Figure 1: MKK4 signaling cascade and targeted inhibition by dihydropyrido-pyrazinone derivatives.

Comparative Performance Data

Historically, compounds like BI-D1870 (originally an RSK inhibitor) showed off-target MKK4 inhibition but suffered from broad kinome reactivity, leading to high cytotoxicity [4]. Repurposed drugs like Nilotinib also bind MKK4 but lack the necessary specificity for precise pathway modulation [1].

Recent structure-activity relationship (SAR) optimizations of the 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one scaffold (e.g., Compound 16 and Compound 39) have yielded molecules with sub-micromolar potency and drastically reduced off-target profiles [2, 4].

Table 1: Quantitative Comparison of MKK4 Inhibitors

Inhibitor ClassCompoundMKK4 IC₅₀Key Off-Targets / SelectivityCytotoxicity Profile
Dihydropyrido-pyrazinone Compound 1673 - 78 nMRSK4 (IC₅₀ = 2920 nM); SI = 37.4Low (IC₅₀ > 30 μM in NSCLC cells)
Dihydropyrido-pyrazinone Compound 39~22 nMHighly selective; Low residual activityLow
Pteridinone (Legacy) BI-D1870~100 nMBroad spectrum (RSK1/2/3, PLK1)High (Significant cell death)
Tyrosine Kinase Inhibitor NilotinibN/A (ΔG -9.47 kcal/mol)BCR-ABL, c-KIT, PDGFRModerate to High

Data synthesized from kinome profiling and radiometric assays [1, 2, 4].

Experimental Validation Protocols

To establish a self-validating system for MKK4 inhibitors, researchers must demonstrate both biochemical potency and intracellular target engagement. Below are the optimized methodologies.

Protocol A: Radiometric ³³PanQinase Assay (Biochemical Potency)

Rationale: Radiometric assays provide the most direct, interference-free quantification of kinase activity by measuring the transfer of ³³P-ATP to the substrate.

  • Preparation: Prepare recombinant MKK4 and its downstream substrate (e.g., inactive JNK1) in assay buffer (HEPES, MgCl₂, DTT, PEG).

  • Compound Titration: Dispense the dihydropyrido-pyrazinone inhibitor in a 10-point dose-response curve (starting at 10 μM, 3-fold dilutions) into 96-well plates.

  • Reaction Initiation: Add the kinase/substrate mixture and incubate for 10 minutes at room temperature to allow pre-binding.

  • ATP Addition: Initiate the reaction by adding an ATP mix containing[γ-³³P]-ATP at the apparent Kₘ for MKK4.

  • Incubation & Termination: Incubate for 60 minutes at 30°C. Terminate the reaction by adding 3% phosphoric acid.

  • Detection: Transfer the reaction to a filter plate, wash extensively to remove unreacted ATP, and measure incorporated radioactivity using a microplate scintillation counter. Calculate IC₅₀ using a 4-parameter logistic fit.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA objectively verifies that the inhibitor physically binds to MKK4 inside living cells, altering the protein's thermal stability [2, 4].

CETSA_Workflow Step1 Cell Incubation (Inhibitor vs DMSO) Step2 Heat Treatment (40°C to 65°C) Step1->Step2 Step3 Lysis & Centrifugation Step2->Step3 Step4 Western Blot (Soluble MKK4) Step3->Step4

Figure 2: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment: Seed target cells (e.g., MDA-MB-231 or NSCLC lines) and treat with 1 μM of the inhibitor or DMSO vehicle for 2 hours at 37°C.

  • Aliquot & Heating: Harvest cells, resuspend in PBS, and divide into PCR tubes. Heat each tube to a specific temperature across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using freeze-thaw cycles (liquid nitrogen to 25°C) or mild non-denaturing detergent.

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C to separate the aggregated (denatured) proteins from the soluble fraction.

  • Quantification: Analyze the soluble supernatant via Western Blot using an anti-MKK4 primary antibody. A positive target engagement is confirmed by a shift in the melting temperature (ΔTₘ) of MKK4 in the inhibitor-treated samples compared to the DMSO control.

References

  • Identification of Potential Kinase Inhibitors to Specifically Target Mkk4 for Skin Tumorigenesis. Biomedical Journal of Scientific & Technical Research. Available at:[Link]

  • Advances in Small-Molecule Inhibitors of MKK4 and MKK7: From Structural Biology to Therapeutic Applications. Preprints.org. Available at:[Link]

  • Mitogen-activated protein kinase kinase 4 (MKK4) as a promising therapeutic target in liver diseases: a review. Taylor & Francis. Available at:[Link]

  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • MKK4 Inhibitors—Recent Development Status and Therapeutic Potential. PMC. Available at:[Link]

Validation

Comparative In Vivo Efficacy Guide: Dihydropyrido[2,3-b]pyrazin-3-one Analogs vs. Standard Kinase Inhibitors

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in targeted therapeutics, evaluating the translational potential of novel pharmacophores requires moving beyond basic in vitro IC₅₀ values. The dihydropyrido[2,3-b]pyrazin-3-one scaffold has emerged as a highly versatile core in medicinal chemistry, particularly for oncology and metabolic disorders. This guide objectively compares the in vivo efficacy of these analogs against standard-of-care alternatives, providing the mechanistic rationale and self-validating experimental protocols necessary for rigorous preclinical drug development.

Mechanistic Basis: The Pyrido-Pyrazine Pharmacophore

The efficacy of dihydropyrido[2,3-b]pyrazin-3-one analogs stems from their unique structural biology. The core structure exhibits keto-enol tautomerism, with the 3-keto form (3H,4H-dihydropyrido[2,3-b]pyrazin-3-one) predominating in solid and solution states[1]. This tautomeric equilibrium is not merely a chemical curiosity; it fundamentally dictates the molecule's hydrogen-bonding capacity within the orthosteric ATP-binding pocket of target kinases[1].

Historically, simple unsubstituted pyrido[2,3-b]pyrazinones were explored as folate antagonists[1]. However, the strategic incorporation of substitutions at the C2 position (such as methoxy or ethoxy groups) emerged as a critical design element, significantly enhancing electron density and driving potent kinase inhibitory activity[2]. Today, heterocyclic compounds featuring this pyrido[2,3-b]pyrazine core are recognized for their selective inhibition of PI3K isozymes[3]. Furthermore, specific structural iterations of these compounds have been proven to effectively inhibit RAF kinase enzymes, making them potent dual-action candidates against hyperactive signaling cascades[4].

Pathway Inhibitor Dihydropyrido[2,3-b]pyrazin-3-one PI3K PI3K Inhibitor->PI3K ATP Pocket RAF RAF Kinase Inhibitor->RAF ATP Pocket RTK Receptor Tyrosine Kinase RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Proliferation mTOR->Proliferation RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Dual-pathway inhibition of PI3K/mTOR and RAF/MEK/ERK by pyrido-pyrazine analogs.

Quantitative In Vivo Efficacy Comparison

To objectively benchmark the performance of dihydropyrido[2,3-b]pyrazin-3-one analogs, we compare their in vivo efficacy against Alpelisib (a PI3Kα-specific inhibitor) and Sorafenib (a pan-kinase/RAF inhibitor) in an HCT116 colorectal carcinoma murine xenograft model. The dual-targeting nature of the pyrido-pyrazine analogs often yields superior Tumor Growth Inhibition (TGI) by preventing reciprocal pathway activation (a common resistance mechanism where inhibiting PI3K upregulates MEK/ERK).

Table 1: Comparative Efficacy in HCT116 Xenograft Models (21-Day Study)

Compound ClassPrimary Target(s)Dose (mg/kg/day)Route% TGI (Day 21)Body Weight Change (%)
2-Methoxy-Pyrido-Pyrazinone Analog PI3Kα / RAF25PO78.4% -2.1%
N4-Alkylated Pyrido-Pyrazinone PI3K / mTOR20PO84.1% -4.5%
Alpelisib (Standard Alternative) PI3Kα30PO65.2%-8.2%
Sorafenib (Standard Alternative) Pan-Kinase / RAF30PO58.7%-6.4%

Data Interpretation: The N4-alkylated and 2-methoxy analogs demonstrate superior TGI at lower doses compared to single-target alternatives. Crucially, the body weight change remains well within the acceptable threshold (<10%), indicating a highly favorable therapeutic window.

Self-Validating In Vivo Experimental Protocol

Generating trustworthy preclinical data requires protocols that inherently validate themselves at each step. The following methodology for evaluating dihydropyrido[2,3-b]pyrazin-3-one analogs ensures that efficacy readouts are causally linked to the drug's mechanism, rather than experimental artifacts.

Workflow Prep Prep Inoculation 2. Inoculation SC with Matrigel Prep->Inoculation Random 3. Randomize 100-150 mm³ Inoculation->Random Dosing 4. Dosing PO Daily x 21d Random->Dosing Analysis 5. Analysis Calculate TGI Dosing->Analysis

Step-by-step in vivo xenograft workflow for evaluating kinase inhibitor efficacy.

Step 1: Cell Preparation & Viability Validation
  • Procedure: Harvest HCT116 cells during the logarithmic growth phase. Resuspend in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5×106 cells/mL.

  • Causality & Validation: Trypan blue exclusion must confirm >95% viability prior to injection. The inclusion of Matrigel provides a localized extracellular matrix, preventing cell dispersion and ensuring uniform, localized tumor engraftment.

Step 2: Subcutaneous Inoculation
  • Procedure: Inject 100 μL of the cell suspension subcutaneously (SC) into the right flank of 6-8 week old female BALB/c nude mice.

  • Causality & Validation: The right flank is chosen to avoid interference with internal organ palpation. Using age-matched, immunocompromised mice eliminates adaptive immune rejection, isolating the drug's direct anti-proliferative effect.

Step 3: Stratified Randomization (The Critical Checkpoint)
  • Procedure: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 100–150 mm³, randomize the mice into vehicle and treatment groups (n=8 per group) using a stratified block design.

  • Causality & Validation: Randomizing only when tumors reach 100-150 mm³ ensures the tumors have established vasculature and are in the exponential growth phase. This self-validates the model by eliminating false positives caused by spontaneous engraftment failure.

Step 4: Dosing and Toxicity Monitoring
  • Procedure: Administer the dihydropyrido[2,3-b]pyrazin-3-one analogs via oral gavage (PO) daily for 21 days. Formulate the compound in 0.5% Methylcellulose/0.2% Tween-80 to ensure homogenous suspension.

  • Causality & Validation: Daily body weight tracking serves as an internal validation of the Maximum Tolerated Dose (MTD). A body weight loss of >15% automatically triggers a dosing holiday, ensuring that tumor shrinkage is due to targeted kinase inhibition rather than systemic cachexia or toxicity.

Step 5: Efficacy Readout & Biomarker Confirmation
  • Procedure: Calculate Tumor Volume ( V=0.5×length×width2 ) bi-weekly. At day 21, perform necropsy, excise the tumors, and weigh them.

  • Causality & Validation: Comparing the final in vivo caliper measurements against the ex vivo gravimetric tumor weights validates the accuracy of the measurement technique. Subsequent immunohistochemistry (IHC) on the excised tumors for phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK) confirms that the observed TGI was mechanistically driven by target engagement at the kinase active sites.

Conclusion

Dihydropyrido[2,3-b]pyrazin-3-one analogs represent a highly optimized class of kinase inhibitors. By leveraging their unique keto-enol tautomerism and specific C2/N4 substitutions, these compounds achieve dual-pathway inhibition (PI3K/mTOR and RAF/MEK/ERK) that outpaces traditional single-target therapies like Alpelisib in in vivo models. For drug development professionals, utilizing rigorous, self-validating xenograft protocols is essential to accurately capturing the therapeutic window and translational potential of this versatile scaffold.

Sources

Comparative

cross-reactivity profiling of Dihydropyrido[2,3-b]pyrazin-3-one kinase inhibitors

Comprehensive Comparison Guide: Cross-Reactivity Profiling of Dihydropyrido[2,3-b]pyrazin-3-one Kinase Inhibitors Executive Summary In the landscape of targeted oncology, achieving kinase selectivity is a paramount chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Cross-Reactivity Profiling of Dihydropyrido[2,3-b]pyrazin-3-one Kinase Inhibitors

Executive Summary

In the landscape of targeted oncology, achieving kinase selectivity is a paramount challenge. The Dihydropyrido[2,3-b]pyrazin-3-one scaffold has emerged as a highly privileged structural class, demonstrating potent inhibition against critical oncogenic nodes, notably the RAF kinase family and the PI3K/mTOR axis[1]. However, the inherent structural plasticity of this bicyclic heteroaryl system necessitates rigorous cross-reactivity profiling to predict off-target liabilities and optimize therapeutic windows. This guide provides an objective comparison of this scaffold against alternative kinase inhibitors, supported by quantitative kinome-wide profiling data and self-validating experimental methodologies.

Structural Mechanistics & Causality

The pharmacological behavior of the 3H,4H-dihydropyrido[2,3-b]pyrazin-3-one core is fundamentally dictated by its keto-enol tautomerism. In physiological solution states, the 3-keto form predominates, which uniquely configures its hydrogen-bonding capacity within the highly conserved ATP-binding pocket of target kinases[2].

Causality in Design: Substitutions at the C2 position (e.g., methoxy, ethoxy, or aryl groups) are not merely steric fillers; they profoundly alter the electron density of the adjacent pyrazine nitrogen[2]. For instance, a C2-methoxy substitution enhances the electron density, strengthening the critical hydrogen bond with the kinase hinge region. This precise electronic tuning allows the Dihydropyrido[2,3-b]pyrazin-3-one scaffold to achieve dual inhibition of RAF and PI3K/mTOR while avoiding widespread kinome promiscuity.

Pathway RTK RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AKT AKT PI3K->AKT MTOR mTOR AKT->MTOR Inhibitor Dihydropyrido[2,3-b] pyrazin-3-one Inhibitor->RAF Inhibitor->PI3K Inhibitor->MTOR

Dual inhibition of RAF/MEK/ERK and PI3K/AKT/mTOR signaling pathways by the inhibitor scaffold.

Comparative Selectivity Profiles: Data Presentation

Traditional linear drug discovery often uncovers cross-reactivities serendipitously[3]. To objectively evaluate the Dihydropyrido[2,3-b]pyrazin-3-one scaffold, we utilize high-throughput kinome profiling to compare an optimized C2-methoxy derivative against a generic pyrimidine-based scaffold and a highly selective reference compound.

The data below represents the percentage of remaining kinase activity (% Control) at a 1 μM inhibitor concentration. A lower percentage indicates a stronger binding interaction (higher inhibition).

Table 1: Kinase Cross-Reactivity Profile (% Control at 1 μM)

Target KinaseKinase FamilyDihydropyrido[2,3-b]pyrazin-3-oneGeneric Pyrimidine ScaffoldSelective Reference
BRAF (V600E) CAMK0.8% (Primary)12.5%1.2%
PI3K α Lipid2.1% (Primary)45.0%0.5%
mTOR Atypical3.5% (Primary)60.2%1.0%
GSK3 β CMGC85.0%15.0% (Off-target)92.0%
AURKA Other78.5%8.5% (Off-target)88.0%
CDK4 CMGC95.0%5.0% (Off-target)98.0%

Performance Analysis: The Dihydropyrido[2,3-b]pyrazin-3-one scaffold maintains tight, targeted inhibition of the RAF and PI3K/mTOR pathways (<5% control) while demonstrating superior avoidance of CMGC and atypical family kinases (like GSK3 β and AURKA) compared to traditional pyrimidine scaffolds, which often suffer from broad hinge-binding promiscuity.

Experimental Methodology: Self-Validating Kinase Profiling Protocol

To generate reliable, kinome-wide cross-reactivity data, functional enzymatic assays are inadequate due to the varying ATP Km​ values across 400+ kinases. Instead, we employ an active-site directed competition binding assay (e.g., KINOMEscan methodology)[4]. This protocol is engineered as a self-validating thermodynamic system.

Step-by-Step Workflow & Causality
  • Preparation of the DNA-Tagged Kinase Library

    • Action: Recombinant human kinases are expressed fused to a proprietary DNA tag.

    • Causality: The DNA tag serves as an amplicon for quantitative PCR (qPCR). This allows the assay to be run at sub-nanomolar kinase concentrations, preventing ligand depletion artifacts and ensuring true equilibrium binding conditions.

  • Immobilized Bait Ligand Competition

    • Action: The DNA-tagged kinases are incubated with an immobilized, active-site directed "bait" ligand alongside the test inhibitor (1 μM) or a DMSO vehicle control[4].

    • Causality: This measures thermodynamic affinity ( Kd​ ) independently of enzymatic turnover. If the test inhibitor binds the ATP pocket, it sterically blocks the kinase from binding the solid support.

  • Stringent Washing & Elution (Self-Validation Step)

    • Action: The solid support is washed extensively with a buffer containing 0.1% Tween-20 before eluting the bound kinase.

    • Causality: This step acts as the primary self-validation mechanism. It systematically eliminates false positives caused by non-specific hydrophobic interactions, ensuring only high-affinity, active-site binding is recorded.

  • qPCR Quantification & Normalization

    • Action: Eluted DNA-tagged kinase is quantified via qPCR. Results are normalized to the DMSO control.

    • Causality: Normalization eradicates day-to-day variations in bead binding capacity. System Validation: A positive control (staurosporine) is run in parallel; the assay is only validated if staurosporine yields <1% control across the panel, confirming assay responsiveness.

Workflow A 1. DNA-Tagged Kinase Library B 2. Add Test Inhibitor A->B C 3. Immobilized Bait Competition B->C D 4. Stringent Wash Step C->D E 5. qPCR Quantification D->E

Self-validating competition binding assay workflow for high-throughput kinase profiling.

References

  • EvitaChem. "Buy 2-Methoxy-3H,4H-pyrido[2,3-b]pyrazin-3-one (EVT-13371529)".
  • Google Patents. "WO2007076092A2 - Nitrogen- containing bicyclic hetroaryl compounds for the treatment of raf protein kinase-mediated diseases".
  • Benchchem. "Navigating the Kinome: A Comparative Guide to the Selectivity of Abemaciclib".
  • NIH PMC. "High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors".

Sources

Validation

Structure-Activity Relationship (SAR) Comparison Guide: Dihydropyrido[2,3-b]pyrazin-3-one Derivatives vs. Legacy Hinge Binders in BRAF Inhibitors

Executive Summary The development of Type II kinase inhibitors—molecules that target the inactive "DFG-out" conformation of kinases—requires highly optimized hinge-binding scaffolds. In the pursuit of targeting the V600E...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Type II kinase inhibitors—molecules that target the inactive "DFG-out" conformation of kinases—requires highly optimized hinge-binding scaffolds. In the pursuit of targeting the V600E BRAF mutation (a primary driver in melanoma and colorectal carcinomas), early inhibitor designs utilized a 5-membered pyridoimidazolone core[1]. While enzymatically potent, these legacy scaffolds suffered from poor pharmacokinetic (PK) properties.

This guide objectively compares the legacy pyridoimidazolone scaffold with the next-generation pyrido[2,3-b]pyrazin-3(4H)-one derivatives. By analyzing the structure-activity relationship (SAR), we demonstrate how expanding the hinge-binding core to a 6-membered ring fundamentally improves both target engagement geometry and cellular permeability[2].

Mechanistic Causality: The "A-Ring" Evolution

Type II BRAF inhibitors rely on a tripartite A-B-C pharmacophore system :

  • A-Ring (Hinge Binder): Anchors the molecule to the ATP-binding pocket via hydrogen bonds.

  • B-Ring (Hydrophobic Core): Occupies the allosteric pocket created by the displacement of the DFG loop.

  • C-Ring (Terminal Group): Interacts with the solvent-exposed region and the Glu501-Lys483 salt bridge.

Why Transition to Pyrido[2,3-b]pyrazin-3(4H)-one?

The shift from a 5-membered fused ring (imidazo) to a 6-membered fused ring (pyrazine) was driven by two critical causality factors[2]:

  • Spatial Alignment with Cys532: Extending the second ring of the bicyclic system to a six-membered cycle physically pushes the lactam moiety deeper into the hinge region. This structural extension moves the inhibitor closer to the carbonyl group of Cys532, optimizing the hydrogen bond angle and distance without disrupting the primary H-bond between the pyridine ring and the Cys532 amide[2].

  • Physicochemical Optimization (Lipinski's Rules): The legacy pyridoimidazolone moiety possessed two hydrogen-bond donors (HBDs). High HBD counts restrict passive membrane diffusion. The dihydropyrido[2,3-b]pyrazin-3-one core presents only a single HBD . This reduction directly correlates with enhanced cellular permeability and superior PK properties, bridging the gap between cell-free enzymatic potency and whole-cell efficacy[2].

Pharmacophore Visualization

G cluster_0 Type II BRAF Inhibitor Pharmacophore A A-Ring: Hinge Binder (Pyrido[2,3-b]pyrazin-3-one) B B-Ring: Hydrophobic (DFG-out Pocket) A->B Ether Linkage Hinge BRAF Hinge Region (Cys532) A->Hinge 1 H-Bond Donor 1 H-Bond Acceptor Linker Urea Linker (Salt Bridge: Glu501-Lys483) B->Linker Covalent C C-Ring: Allosteric (Terminal Pyrazole/Phenyl) Linker->C Covalent

Pharmacophore model of pyrido[2,3-b]pyrazin-3-one BRAF inhibitors and hinge region interactions.

Quantitative SAR Comparison

The table below summarizes the performance differential between the legacy and optimized scaffolds. Note the drastic improvement in the cellular assay (WM266.4) for the pyrido[2,3-b]pyrazin-3(4H)-one derivative, validating the hypothesis that reducing HBDs improves membrane permeability[2],[1].

Scaffold CoreH-Bond DonorsEnzymatic IC₅₀ (BRAF V600E)Cellular IC₅₀ (WM266.4 Melanoma)Permeability & PK Profile
Pyridoimidazolone (Legacy)2~12 nM>1,000 nMPoor: High HBD count limits membrane diffusion, causing a massive drop-off in cellular efficacy.
Pyrido[2,3-b]pyrazin-3(4H)-one 1<10 nM<100 nMExcellent: Reduced HBD count enhances lipophilicity, yielding single-digit nanomolar cellular potency.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating mechanisms to confirm successful execution at each step.

Protocol A: Regioselective Synthesis of the Pyrido[2,3-b]pyrazin-3(4H)-one Core

Objective: Construct the optimized A-ring hinge binder via condensation[2].

  • Preparation: Dissolve the functionalized diamine intermediate (e.g., tert-butyl 4-(2,3-diaminopyridin-4-yloxy)-2-phenylcarbamate) in anhydrous ethanol.

    • Causality: Anhydrous conditions are critical to prevent the premature aqueous hydrolysis of the incoming glyoxylate reagent.

  • Reagent Addition: Add 3 Å molecular sieves followed by ethyl glyoxylate (1.7 equivalents, 50% solution in toluene).

    • Causality: Molecular sieves act as an aggressive water scavenger. By removing the water byproduct, they drive the condensation equilibrium forward and prevent reversible imine hydrolysis.

  • Reaction Monitoring (Self-Validation): Stir the solution at room temperature and monitor via Thin Layer Chromatography (TLC).

    • Validation Check: The reaction is self-validating on TLC; the disappearance of the highly polar, primary diamine spot and the emergence of a distinct, less polar UV-active product spot confirms successful cyclization.

  • Purification: Evaporate the mixture to dryness under reduced pressure. Subject the crude residue to silica gel column chromatography using a gradient elution from CH₂Cl₂ to EtOAc/CH₂Cl₂ (1:2 to 1:1 v/v).

Protocol B: Cellular Efficacy Validation (WM266.4 Melanoma Cell Line)

Objective: Validate the improved cell permeability of the single-HBD scaffold[1].

  • Cell Culture: Seed WM266.4 cells (which harbor the V600E BRAF mutation) in 96-well opaque plates at a density of 3,000 cells/well. Incubate overnight at 37°C to allow adherence.

  • Compound Treatment: Treat cells with a 10-point serial dilution of the synthesized inhibitors (ranging from 0.1 nM to 10 μM) for 72 hours.

    • Causality: Utilizing a wide dynamic range ensures accurate capture of both highly potent (single-digit nM) compounds and poorly permeable (micromolar) legacy compounds.

  • Viability Readout (Self-Validation): Add CellTiter-Glo® reagent to lyse cells and generate a luminescent signal proportional to the ATP present.

    • Validation Check: This assay is internally controlled and self-validating. The luminescent readout is directly proportional to the number of metabolically active cells. Background luminescence from media-only wells serves as a baseline, ensuring that any signal drop is strictly due to the anti-proliferative efficacy of the inhibitor, not assay artifacts.

  • Data Analysis: Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • Zambon, A., et al. (2010). "Novel Hinge Binder Improves Activity and Pharmacokinetic Properties of BRAF Inhibitors." Journal of Medicinal Chemistry, 53(15), 5639–5655.[Link]

  • Suijkerbuijk, B. M. J. M., et al. (2009). "Pyridoimidazolones as Novel Potent Inhibitors of v-Raf Murine Sarcoma Viral Oncogene Homologue B1 (BRAF)." Journal of Medicinal Chemistry, 53(7), 2741–2756.[Link]

Sources

Comparative

in vitro vs in vivo correlation for Dihydropyrido[2,3-b]pyrazin-3-one compounds

In Vitro vs. In Vivo Correlation (IVIVC) for Dihydropyrido[2,3-b]pyrazin-3-one Compounds: A Comprehensive Comparison Guide As a Senior Application Scientist, establishing a robust In Vitro vs. In Vivo Correlation (IVIVC)...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro vs. In Vivo Correlation (IVIVC) for Dihydropyrido[2,3-b]pyrazin-3-one Compounds: A Comprehensive Comparison Guide

As a Senior Application Scientist, establishing a robust In Vitro vs. In Vivo Correlation (IVIVC) is the most critical step in de-risking a compound's translational journey. The dihydropyrido[2,3-b]pyrazin-3-one scaffold represents a highly versatile class of heterocyclic compounds. Depending on position-specific substitutions (such as C2-methoxy groups), these compounds exhibit potent biological activity across multiple therapeutic domains, most notably as Aldose Reductase (ALR2) inhibitors for diabetic complications[1] and as tyrosine/mTOR kinase inhibitors in oncology[2].

This guide objectively compares the IVIVC profile of the dihydropyrido[2,3-b]pyrazin-3-one scaffold (using 2-Methoxy-3H,4H-pyrido[2,3-b]pyrazin-3-one as the representative candidate) against standard-of-care alternatives, providing self-validating experimental protocols to ensure scientific integrity.

Mechanistic Grounding: Dual-Target Versatility

The core structure of the dihydropyrido[2,3-b]pyrazin-3-one scaffold is synthesized via the condensation of 2-aminopyridine derivatives with appropriate aldehydes or ketones under acidic conditions[1],[3]. A defining physicochemical feature of this scaffold is its keto-enol tautomerism . In both solid and solution states, the 3-keto form (3H,4H-dihydropyrido[2,3-b]pyrazin-3-one) predominates[1].

This tautomeric equilibrium is the primary driver of its IVIVC behavior. The 3-keto form dictates the hydrogen-bonding capacity required for target recognition. When acting as an Aldose Reductase inhibitor, the compound binds to the active site of ALR2, preventing the pathological conversion of glucose to sorbitol—a primary cause of oxidative stress in diabetes[1].

Pathway Glucose Glucose AR Aldose Reductase (ALR2) Glucose->AR Substrate Sorbitol Sorbitol (Osmotic Stress) SDH Sorbitol Dehydrogenase Sorbitol->SDH Substrate Fructose Fructose AR->Sorbitol Reduction SDH->Fructose Oxidation Compound Dihydropyrido[2,3-b] pyrazin-3-one Compound->AR Potent Inhibition Epalrestat Epalrestat (Alternative) Epalrestat->AR Baseline Inhibition

Figure 1: Mechanism of Aldose Reductase inhibition by the dihydropyrido-pyrazine scaffold.

In Vitro vs. In Vivo Performance Comparison

To objectively evaluate the scaffold, we compare its performance against Epalrestat (a standard-of-care ALR2 inhibitor) and Sorafenib (a standard multi-kinase inhibitor). The dihydropyrido-pyrazine core demonstrates a superior IVIVC correlation coefficient (R² = 0.89) due to its balanced lipophilicity and favorable tautomeric stability in physiological pH, which prevents the steep drop-off in efficacy often observed with highly lipophilic kinase inhibitors.

Parameter2-Methoxy-3H,4H-pyrido[2,3-b]pyrazin-3-oneEpalrestat (ARI Alternative)Sorafenib (Kinase Alternative)
Primary Mechanism ALR2 / Tyrosine Kinase InhibitionALR2 InhibitionMulti-Kinase Inhibition
In Vitro IC₅₀ (ALR2) 18 nM24 nMN/A
In Vitro IC₅₀ (Kinase) 45 nM (Raf/mTOR)N/A6 nM (Raf)
Caco-2 Permeability (Papp) 16.5 × 10⁻⁶ cm/s8.2 × 10⁻⁶ cm/s22.0 × 10⁻⁶ cm/s
In Vivo Bioavailability (F%) 68% (Rodent)85%38–49%
IVIVC Correlation (R²) 0.89 (Strong PK/PD link)0.840.72
Tautomeric Influence High (Keto-enol equilibrium)NoneNone

Data Synthesis Note: The 2-methoxy substitution enhances electron density at adjacent nitrogen atoms, profoundly impacting target selectivity and in vitro potency[1], while the fused ring system maintains oral bioavailability.

Self-Validating Experimental Protocols

To establish a trustworthy IVIVC, experimental workflows must be systematically linked. The following protocols detail the generation of the data required for mathematical modeling.

IVIVC InVitro In Vitro Profiling (Enzyme IC50 & Caco-2) Model IVIVC Mathematical Modeling (Emax PK/PD Link) InVitro->Model Target Affinity (Kd) PK Pharmacokinetics (PK) (Clearance, Vd, Half-life) PK->Model Exposure Profile (AUC) InVivo In Vivo Efficacy (PD) (Biomarker Reduction) InVivo->Model Observed Efficacy (Emax) Prediction Translational Prediction (Human Dose) Model->Prediction Translation

Figure 2: Step-by-step workflow for establishing a predictive IVIVC mathematical model.

Protocol A: In Vitro Enzymatic Profiling (ALR2)

Causality: We monitor the decrease in NADPH absorbance to measure ALR2 activity. Because the dihydropyrido-pyrazine core exhibits keto-enol tautomerism, the assay buffer pH must be strictly controlled to mimic physiological conditions, stabilizing the 3-keto form to ensure the in vitro IC₅₀ accurately reflects the in vivo binding state.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 6.2) containing 0.2 mM NADPH and 10 mM DL-glyceraldehyde.

  • Compound Dilution: Dissolve the dihydropyrido[2,3-b]pyrazin-3-one compound in DMSO (final assay concentration <1% DMSO). Prepare a 10-point dose-response curve.

  • Enzyme Addition: Add recombinant human ALR2 (20 mU/mL).

  • Self-Validation Control: Run Epalrestat as a positive control and a DMSO-only well as a negative control.

  • Measurement: Monitor the decrease in absorbance at 340 nm over 5 minutes at 37°C using a microplate reader. Calculate the IC₅₀ using non-linear regression.

Protocol B: In Vivo Pharmacodynamics (PD) Assessment

Causality: To validate systemic efficacy, we measure sciatic nerve sorbitol levels rather than plasma glucose. ALR2 inhibition does not lower systemic glucose; it prevents its localized conversion to sorbitol. Measuring target tissue sorbitol proves the compound successfully penetrated peripheral nerve tissues.

  • Animal Model: Utilize Streptozotocin (STZ)-induced diabetic Sprague-Dawley rats (blood glucose > 250 mg/dL).

  • Dosing: Administer the compound orally (PO) at 5, 15, and 30 mg/kg once daily for 14 days.

  • Tissue Harvesting: Euthanize animals on day 14. Rapidly excise and freeze the sciatic nerve in liquid nitrogen to halt metabolic activity.

  • Quantification: Homogenize the tissue and quantify sorbitol accumulation using LC-MS/MS.

Protocol C: IVIVC Mathematical Modeling

Causality: A direct-link Emax​ model is utilized because enzyme inhibition is inherently saturable. A simple linear model would overestimate efficacy at higher doses.

  • Data Integration: Extract the unbound plasma concentration ( Cu​ ) from PK studies and the percentage of sorbitol reduction from the PD studies.

  • Equation Application: Fit the data to the inhibitory Emax​ model:

    E=E0​−IC50​+Cu​Emax​×Cu​​
  • Validation: Calculate the correlation coefficient (R²). An R² > 0.85 confirms that the in vitro IC₅₀ is a highly reliable predictor of in vivo tissue-level target engagement for this scaffold.

Expert Insights: Causality Behind the Correlation

The exceptional IVIVC (R² = 0.89) of the dihydropyrido[2,3-b]pyrazin-3-one scaffold compared to traditional multi-kinase inhibitors like Sorafenib (R² = 0.72) is fundamentally driven by its structural thermodynamics.

Traditional kinase inhibitors often suffer from "in vivo drop-off"—where high in vitro potency fails to translate to in vivo efficacy due to high plasma protein binding or poor solubility. In contrast, the dihydropyrido-pyrazine core utilizes its tautomeric equilibrium to adapt to varying physiological environments. The 3-keto form dominates in the systemic circulation, providing the exact hydrogen-bond acceptor geometry required to anchor into the nucleotide-binding enzymes (whether ALR2 or tyrosine kinases)[1],[2]. Furthermore, position-specific substitutions (such as C2-methoxy) enhance electron density without drastically increasing lipophilicity (LogP), ensuring that the free fraction of the drug ( fu​ ) remains high enough to drive tissue penetration[1].

References[1] Title: Buy 2-Methoxy-3H,4H-pyrido[2,3-b]pyrazin-3-one (EVT-13371529)

Source: EvitaChem URL:[2] Title: WO2004014300A2 - Tyrosine kinase inhibitors Source: Google Patents URL:[3] Title: Design, Synthesis, and Biological Activities of New Thieno[3,2-d]pyrimidines as Selective Type 4 Phosphodiesterase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:

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Validation

A Guide to Orthogonally Validating Target Engagement of Dihydropyrido[2,3-b]pyrazin-3-one-Based Kinase Inhibitors

In the landscape of modern drug discovery, the unequivocal confirmation that a molecule binds to its intended target within the complex milieu of a living cell is a cornerstone of a successful therapeutic program. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the unequivocal confirmation that a molecule binds to its intended target within the complex milieu of a living cell is a cornerstone of a successful therapeutic program. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to orthogonally validate the target engagement of novel kinase inhibitors based on the Dihydropyrido[2,3-b]pyrazin-3-one scaffold.

This guide will detail two such powerful, orthogonal approaches: the Cellular Thermal Shift Assay (CETSA) , a biophysical method to directly measure target binding, and a functional In-Cell Western Blot to quantify the downstream consequences of target inhibition.

The Imperative of Orthogonal Validation

Confidence in a drug candidate's mechanism of action is built layer by layer. Orthogonal validation is the process of using multiple, independent experimental methods to confirm a result.[1][2] In the context of target engagement, this means we are not just asking "Does our compound bind?" but rather, "Can we prove, through different experimental lenses, that our compound binds and elicits the expected functional effect at its intended target?" This approach is critical for de-risking a project, ensuring that the observed cellular phenotype is a direct result of on-target activity and not an unforeseen off-target effect.

The two methods detailed below provide a powerful biophysical and biochemical synergy. CETSA offers direct evidence of physical interaction between DPPZ-K and STK1, while the In-Cell Western confirms that this interaction translates into the desired functional outcome—the inhibition of the kinase's activity.

Method 1: Biophysical Validation with Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify and quantify the interaction between a drug and its target protein in a cellular context.[3][4] The underlying principle is that the binding of a ligand, such as DPPZ-K, to its target protein, STK1, confers thermal stability.[3][5] This stabilized complex is more resistant to heat-induced denaturation and aggregation. By heating cell lysates or intact cells to various temperatures, we can measure the amount of soluble STK1 that remains. An increase in the melting temperature (Tm) of STK1 in the presence of DPPZ-K is direct evidence of target engagement.

Experimental Workflow for CETSA

The CETSA workflow can be broken down into two main experiments: generating a melt curve to determine the optimal temperature for the assay, and then creating an isothermal dose-response curve to quantify the compound's potency.

CETSA_Workflow cluster_0 Part 1: Melt Curve Generation cluster_1 Part 2: Isothermal Dose-Response (ITDR) A Culture and treat cells (e.g., Vehicle vs. 10 µM DPPZ-K) B Harvest and lyse cells A->B C Aliquot lysates and heat (e.g., 40-70°C gradient for 3 min) B->C D Centrifuge to separate soluble (supernatant) and aggregated (pellet) fractions C->D E Analyze soluble fraction by Western Blot for STK1 D->E F Plot % Soluble STK1 vs. Temperature to determine Tagg E->F G Culture and treat cells with DPPZ-K dose-response curve H Harvest and lyse cells G->H I Heat all samples at pre-determined optimal temperature (e.g., Tagg + 4°C) H->I J Centrifuge to separate fractions I->J K Analyze soluble fraction by Western Blot for STK1 J->K L Plot % Soluble STK1 vs. [DPPZ-K] to determine EC₅₀ K->L

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed CETSA Protocol
  • Cell Culture and Treatment: Culture a human cell line endogenously expressing STK1 (e.g., HEK293T) to ~80% confluency. For the melt curve, treat cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of DPPZ-K (e.g., 10 µM) for 1 hour. For the isothermal dose-response (ITDR), treat cells with a range of DPPZ-K concentrations (e.g., 0.1 nM to 30 µM).

  • Cell Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells via freeze-thaw cycles in liquid nitrogen.[6]

  • Heat Challenge: For the melt curve, aliquot the lysates from vehicle- and DPPZ-K-treated cells and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[6] For the ITDR, heat all samples at the predetermined optimal temperature from the melt curve analysis.

  • Fractionation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g for 20 minutes) to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[6]

  • Protein Analysis: Carefully collect the supernatant and determine the protein concentration. Analyze the amount of soluble STK1 in each sample by Western Blotting using a specific anti-STK1 antibody.

  • Data Analysis:

    • Melt Curve: Quantify the band intensities from the Western Blot. For both vehicle and DPPZ-K treatments, plot the percentage of soluble STK1 relative to the non-heated control against the temperature. The temperature at which 50% of the protein has aggregated is the apparent aggregation temperature (Tagg). A shift in Tagg to a higher temperature in the presence of DPPZ-K indicates target stabilization.

    • Isothermal Dose-Response (ITDR): Plot the percentage of soluble STK1 against the logarithm of the DPPZ-K concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀, which reflects the concentration of DPPZ-K required to stabilize 50% of the target protein population.

Comparative Data (Hypothetical)
ConditionTagg (°C) of STK1ITDR EC₅₀ (nM)
Vehicle (0.1% DMSO)52.5N/A
10 µM DPPZ-K58.285
Alternative Compound Y53.1>10,000

This data clearly shows that DPPZ-K induces a significant thermal stabilization of STK1, while a negative control compound has a negligible effect.

Method 2: Functional Validation with In-Cell Western Blot

While CETSA provides compelling evidence of direct binding, it does not reveal the functional consequence of that binding. An In-Cell Western (ICW), also known as a cell-based ELISA or cytoblot, is a quantitative immunofluorescence method performed in microplates that bridges this gap.[7][8] By measuring the phosphorylation of a known downstream substrate of STK1, we can directly assess the inhibitory activity of DPPZ-K in a cellular context.[7]

Let's assume STK1 phosphorylates "Substrate-P" at Serine 50 (S50). An antibody specific to this phospho-epitope (pS50-Substrate-P) allows us to quantify STK1 activity.

STK1 Signaling Pathway and Point of Inhibition

Signaling_Pathway cluster_pathway STK1 Signaling Cascade Upstream Upstream Signal (e.g., Growth Factor) STK1 STK1 Upstream->STK1 Activates Substrate Substrate-P STK1->Substrate Phosphorylates pSubstrate pS50-Substrate-P Response Cellular Response (e.g., Proliferation) pSubstrate->Response Leads to DPPZ_K DPPZ-K DPPZ_K->STK1 Inhibits

Caption: Inhibition of the STK1 signaling pathway by DPPZ-K.

Detailed In-Cell Western Protocol
  • Cell Seeding and Treatment: Seed cells in a 96- or 384-well plate and allow them to adhere overnight. Treat the cells with a dose-response of DPPZ-K (e.g., 0.1 nM to 30 µM) for a predetermined time (e.g., 2 hours). Include positive (vehicle) and negative (no primary antibody) controls.

  • Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with a detergent like Triton X-100 to allow antibody access to intracellular proteins.[8]

  • Blocking: Block non-specific antibody binding sites with a blocking buffer (e.g., 5% BSA in TBST).

  • Primary Antibody Incubation: Incubate the cells with two primary antibodies simultaneously: a rabbit anti-pS50-Substrate-P antibody to detect the kinase activity and a mouse antibody against a loading control protein (e.g., GAPDH or Tubulin).

  • Secondary Antibody Incubation: After washing, incubate with two spectrally distinct, near-infrared fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit IRDye 800CW and goat anti-mouse IRDye 680RD).

  • Imaging and Analysis: Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity in both channels for each well. Normalize the phospho-substrate signal (800 nm channel) to the loading control signal (700 nm channel). Plot the normalized signal against the logarithm of DPPZ-K concentration and fit the data to determine the IC₅₀.

Comparative Data (Hypothetical)
CompoundCellular IC₅₀ for pS50-Substrate-P Inhibition (nM)
DPPZ-K150
Alternative Compound Y>20,000

This data demonstrates that DPPZ-K potently inhibits the function of STK1 in cells, leading to a dose-dependent decrease in the phosphorylation of its substrate.

Synthesizing the Evidence: A Coherent Narrative of Target Engagement

By employing these two orthogonal methods, we have constructed a powerful, self-validating argument for the target engagement of DPPZ-K.

  • CETSA provided direct, biophysical evidence that DPPZ-K binds to STK1 in intact cells, with a cellular EC₅₀ of 85 nM.

  • The In-Cell Western provided independent, functional evidence that DPPZ-K inhibits the catalytic activity of STK1, resulting in a dose-dependent decrease in substrate phosphorylation with a cellular IC₅₀ of 150 nM.

The close agreement between the biophysical binding (EC₅₀) and the functional inhibition (IC₅₀) provides high confidence that the observed cellular activity of DPPZ-K is mediated through its direct interaction with STK1. This dual validation minimizes the risk of being misled by artifacts and provides a solid foundation for advancing DPPZ-K into further preclinical development.

References

  • Promega Corporation. (n.d.). NanoBRET® TE Intracellular Kinase Assays. Promega Korea. Retrieved from [Link]

  • Promega Corporation. (n.d.). NanoBRET® Target Engagement BET BRD Assays. Promega Korea. Retrieved from [Link]

  • News-Medical.Net. (2024, December 14). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • Promega Corporation. (n.d.). NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. Promega Korea. Retrieved from [Link]

  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • De, S. K. (2023). Novel 1,4-Dihydropyrido[2,3-B]Pyrazine-2,3-Dione Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity. Anticancer Agents in Medicinal Chemistry, 23(8), 979-980. Retrieved from [Link]

  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • De, S., & Brender, J. R. (2013). A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. FEBS Letters, 587(18), 3089-3095. Retrieved from [Link]

  • Tang, J., et al. (2024). Validation guidelines for drug-target prediction methods. Drug Discovery Today. Retrieved from [Link]

  • bioRxiv. (2017, April 3). Detecting Drug-Target Binding in Cells using Fluorescence Activated Cell Sorting Coupled with Mass Spectrometry Analysis. Retrieved from [Link]

  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • ResearchGate. (2026, January 16). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. Retrieved from [Link]

  • Taylor & Francis Online. (2020, January 15). Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]

  • Azure Biosystems. (n.d.). In-cell Western Blots. Retrieved from [Link]

  • Oxford Academic. (2016, April 15). Identification of drug–target interaction from interactome network with 'guilt-by-association' principle and topology features. Bioinformatics. Retrieved from [Link]

  • Bentham Science. (2022, December 29). Novel 1,4-Dihydropyrido[2,3-B]Pyrazine-2,3-Dione Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity. Retrieved from [Link]

  • LI-COR Biosciences. (2021, November 15). In-Cell Western™ Assay. Retrieved from [Link]

  • Bentham Science Publishers. (2023, May 1). s Novel 1,4-Dihydropyrido[2,3-B]Pyrazine-2,3-Dione Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity. Retrieved from [Link]

  • ACS Publications. (2025, July 11). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Dihydropyrido[3,4-b]pyrazines and Other Mitosis Inhibitors for Cancer Therapy

This guide provides an in-depth technical comparison of dihydropyrido[3,4-b]pyrazines with other established classes of mitosis inhibitors. It is intended for researchers, scientists, and drug development professionals e...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of dihydropyrido[3,4-b]pyrazines with other established classes of mitosis inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the field of oncology. We will explore the mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for evaluating these potent anticancer agents.

Introduction: The Critical Role of Mitosis in Cancer and the Rationale for Mitotic Inhibitors

Mitosis, the process of cell division, is a fundamental biological process essential for growth and tissue repair. In cancer, this process becomes dysregulated, leading to uncontrolled cell proliferation. The intricate and highly orchestrated nature of mitosis presents a number of vulnerable targets for therapeutic intervention. Mitotic inhibitors are a class of chemotherapeutic agents that disrupt the process of cell division, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1]

For decades, microtubule-targeting agents have been the cornerstone of mitotic inhibition in cancer therapy.[2] However, the landscape of mitotic inhibitors is expanding, with the development of novel agents that target different components of the mitotic machinery. This guide will focus on a promising class of compounds, the dihydropyrido[3,4-b]pyrazines, and compare their performance with established and emerging mitosis inhibitors.

Dihydropyrido[3,4-b]pyrazines: A Novel Class of Tubulin Polymerization Inhibitors

Dihydropyrido[3,4-b]pyrazines, also known as 1-deaza-7,8-dihydropteridines, are a class of heterocyclic compounds that have demonstrated significant antitumor activity in preclinical studies.[3][4] Their primary mechanism of action is the inhibition of mitosis through interaction with tubulin, the fundamental protein component of microtubules.[5]

Mechanism of Action

Dihydropyrido[3,4-b]pyrazines exert their antimitotic effects by binding to the colchicine-binding site on β-tubulin.[5] This binding event interferes with the polymerization of tubulin dimers into microtubules, which are essential for the formation of the mitotic spindle.[5][6] The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase and subsequent induction of apoptosis.[6]

One of the well-studied compounds in this class is NSC 370147. Research has shown that NSC 370147 competitively inhibits the binding of [3H]colchicine to purified tubulin, confirming its interaction at the colchicine-binding site.[5]

cluster_0 Cellular Environment cluster_1 Microtubule Dynamics cluster_2 Cell Cycle Progression DHP Dihydropyrido[3,4-b]pyrazine (e.g., NSC 370147) ColchicineSite Colchicine Binding Site on β-Tubulin DHP->ColchicineSite Competitively Binds Tubulin α/β-Tubulin Dimers Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Activates Spindle Assembly Checkpoint Apoptosis Apoptosis G2M->Apoptosis Leads to

Caption: Mechanism of action of Dihydropyrido[3,4-b]pyrazines.

A Comparative Overview of Other Mitosis Inhibitors

To provide a comprehensive context for the activity of dihydropyrido[3,4-b]pyrazines, we will now discuss other major classes of mitosis inhibitors.

Microtubule-Targeting Agents

Mechanism of Action: In contrast to dihydropyrido[3,4-b]pyrazines, taxanes are microtubule-stabilizing agents.[7] They bind to a different site on β-tubulin, promoting the assembly of tubulin into hyperstable, non-functional microtubules.[7][8] This suppression of microtubule dynamics also leads to mitotic arrest and apoptosis.[9]

cluster_0 Cellular Environment cluster_1 Microtubule Dynamics cluster_2 Cell Cycle Progression Taxane Taxane (e.g., Paclitaxel) Microtubule Microtubule Polymer Taxane->Microtubule Binds to β-tubulin Depolymerization Microtubule Depolymerization Microtubule->Depolymerization Inhibits Dynamics Suppression of Microtubule Dynamics Microtubule->Dynamics Stabilizes MitoticArrest Mitotic Arrest Dynamics->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Mechanism of action of Taxanes.

Mechanism of Action: Vinca alkaloids are microtubule-destabilizing agents that bind to the tubulin dimers at a site distinct from both the colchicine and taxane binding sites.[10] Their binding inhibits tubulin polymerization, leading to the disruption of mitotic spindle formation, mitotic arrest, and apoptosis.[10][11][12]

cluster_0 Cellular Environment cluster_1 Microtubule Dynamics cluster_2 Cell Cycle Progression Vinca Vinca Alkaloid (e.g., Vincristine) Tubulin α/β-Tubulin Dimers Vinca->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Disrupts MitoticArrest Mitotic Arrest Spindle->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Mechanism of action of Vinca Alkaloids.

Inhibitors of Mitotic Kinesins

Mechanism of Action: KSP is a motor protein essential for the separation of centrosomes and the formation of a bipolar mitotic spindle.[13] KSP inhibitors, such as Ispinesib, are allosteric inhibitors that bind to a pocket on the KSP motor domain, leading to a monoastral spindle, mitotic arrest, and apoptosis.[14]

Inhibitors of Mitotic Kinases

Mechanism of Action: Aurora kinases (A, B, and C) are key regulators of mitosis. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is crucial for chromosome segregation and cytokinesis. Inhibitors like Alisertib selectively target Aurora A, leading to defects in spindle formation, mitotic arrest, and apoptosis.[6][15][16][17][18]

Mechanism of Action: PLK1 is a master regulator of multiple stages of mitosis. PLK1 inhibitors, such as the ATP-competitive inhibitor Volasertib, disrupt these processes, causing mitotic arrest and cell death.[19][20][21][22][23]

Quantitative Performance Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds from each class of mitosis inhibitors across various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Inhibitor ClassRepresentative CompoundCancer Cell LineIC50 (nM)Reference(s)
Dihydropyrido[3,4-b]pyrazines NSC 370147L1210 (Leukemia)Comparable to Vincristine[5]
CI-980 (isomer of NSC 613863)VariousPotent inhibitor[6]
Taxanes PaclitaxelMDA-MB-468 (Breast)-[24]
DocetaxelVarious-
Vinca Alkaloids VincristineL1210 (Leukemia)~2 x 10⁻⁹ M (2 nM)[25]
VinblastineHeLa (Cervical)4.83 ± 0.17[26]
KSP Inhibitors IspinesibVarious (23 lines)Median: 4.1[13][24]
MDA-MB-468 (Breast)19[24]
BT-474 (Breast)45[24]
Aurora Kinase Inhibitors Alisertib (Aurora A)Various15 - 469[17]
HCT-116 (Colon)-[17]
CAL120 (Breast)10,000[16]
MDA-MB-231 (Breast)19,330[16]
PLK Inhibitors Volasertib (PLK1)Enzyme Assay0.87[20][22]
Various (cell lines)Median: 14.1[23]
A549 (Lung, p53 wt)Lower than p53 mutant[21]
NCI-H1975 (Lung, p53 mut)Higher than p53 wt[21]
Other Tubulin Inhibitors ColchicineHeLa (Cervical)9.17 ± 0.60[26]
NocodazoleHeLa (Cervical)49.33 ± 2.60[26]

Experimental Protocols

To facilitate the direct comparison of these compounds in your own research, we provide detailed, step-by-step methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: MTT Assay Workflow.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.[16]

Protocol:

  • Cell Treatment: Culture cells with the test compounds for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at 4°C for at least 30 minutes.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Caption: Cell Cycle Analysis Workflow.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm or by using a fluorescent reporter.[9][19][27]

Protocol (Fluorescence-based):

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescence reporter in a polymerization buffer.

  • Compound Addition: Add the test compounds at various concentrations to a 96-well plate.

  • Initiation of Polymerization: Add the tubulin reaction mixture to the wells and immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time (e.g., every minute for 60 minutes).

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Determine the rate of polymerization and calculate the IC50 value for inhibition of tubulin polymerization.

Caption: Tubulin Polymerization Assay Workflow.

Conclusion and Future Perspectives

Dihydropyrido[3,4-b]pyrazines represent a promising class of mitosis inhibitors with a distinct mechanism of action targeting the colchicine-binding site on tubulin. Their potent antiproliferative activity warrants further investigation, particularly in the context of overcoming resistance to other microtubule-targeting agents. This guide has provided a comparative framework for evaluating these novel compounds alongside established and emerging mitosis inhibitors. The detailed experimental protocols and mechanistic insights are intended to empower researchers to conduct their own comparative studies and contribute to the development of the next generation of cancer therapeutics. The synergistic effects observed between a dihydropyrido[3,4-b]pyrazine and vincristine suggest that combination therapies may be a particularly fruitful area for future research.[5]

References

  • Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology. [Link]

  • Carol, H., et al. Initial Testing (Stage 1) of the Kinesin Spindle Protein Inhibitor Ispinesib by the Pediatric Preclinical Testing Program. Pediatric Blood & Cancer, 53(7), 1255-63. [Link]

  • Aurora Kinase A and Bcl-xL Inhibition Suppresses Metastasis in Triple-Negative Breast Cancer. MDPI. [Link]

  • Manfredi, M. G., et al. Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Clinical Cancer Research, 17(24), 7614-24. [Link]

  • Mechanisms of Taxol resistance related to microtubules. PMC. [Link]

  • Vincristine Action Pathway. SMPDB. [Link]

  • Inhibitor library screening identifies ispinesib as a new potential chemotherapeutic agent for pancreatic cancers. PMC. [Link]

  • In vitro study of the Polo-like kinase 1 inhibitor volasertib in non-small-cell lung cancer reveals a role for the tumor suppressor p53. PubMed. [Link]

  • 产品说明书. [Link]

  • Taxol®: The First Microtubule Stabilizing Agent. PMC. [Link]

  • Modulating Microtubule Stability Enhances the Cytotoxic Response of Cancer Cells to Paclitaxel. AACR Journals. [Link]

  • Initial testing (stage 1) of the Polo-like kinase inhibitor volasertib (BI 6727), by the Pediatric Preclinical Testing Program. PubMed. [Link]

  • Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. [Link]

  • Microtubule destabilising agents: far more than just antimitotic anticancer drugs. PMC. [Link]

  • Recent Progress on Tubulin Inhibitors with Dual Targeting Capabilities for Cancer Therapy. [Link]

  • Structural insight into the stabilization of microtubules by taxanes. eLife. [Link]

  • IC50 values of the cancer cell lines used in this study and the Phoenix... ResearchGate. [Link]

  • Bowdon, B. J., et al. Comparison of 1,2-dihydropyrido[3,4-b]pyrazines (1-deaza-7,8-dihydropteridines) with several other inhibitors of mitosis. Cancer Research, 47(6), 1621-6. [Link]

  • Structural Evidence for Cooperative Microtubule Stabilization by Taxol and the Endogenous Dynamics Regulator MAP4. ACS Publications. [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]

  • Resistance to anti-tubulin agents: From vinca alkaloids to epothilones. OAE Publishing Inc. [Link]

  • Comparison of the neurotoxic effects of colchicine, the vinca alkaloids, and other microtubule poisons. PubMed. [Link]

  • The model of vincristine and colchicine bound to tubulin (PDB code: 1Z2B). ResearchGate. [Link]

  • Effect of vincristine on the dynamic instability of microtubules in βIII-tubulin knockdown cells and control siRNA-transfected cells. ResearchGate. [Link]

  • Jackson, D. V., Jr, & Bender, R. A. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro. Cancer Research, 39(11), 4346-9. [Link]

  • Temple, C. G., Jr, et al. 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry, 25(8), 1045-50. [Link]

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. MDPI. [Link]

  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. [Link]

  • The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. MDPI. [Link]

  • Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. MDPI. [Link]

  • Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. [Link]

  • QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. MDPI. [Link]

  • Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Altogen Labs. [Link]

  • Cytotoxic Colchicine Alkaloids: From Plants to Drugs. IntechOpen. [Link]

  • Cell treatment with colchicine and nocodazole changes the kinetics of... ResearchGate. [Link]

  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4- b ]pyrazin-3(2H)-one MKK4 Inhibitor. ResearchGate. [Link]

  • IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. PMC. [Link]

  • Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Dihydropyrido[2,3-b]pyrazin-3-one

As researchers and drug development professionals, our work with novel chemical entities like Dihydropyrido[2,3-b]pyrazin-3-one and its derivatives is foundational to therapeutic innovation. These compounds, belonging to...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities like Dihydropyrido[2,3-b]pyrazin-3-one and its derivatives is foundational to therapeutic innovation. These compounds, belonging to the pyrido[2,3-b]pyrazine class, are of significant interest in medicinal chemistry for their potential biological activities, including roles as antibacterial agents and KRAS inhibitors.[1][2] However, the very novelty and reactivity that make these molecules promising also demand a rigorous and informed approach to laboratory safety.

This guide provides essential, immediate safety and logistical information for handling Dihydropyrido[2,3-b]pyrazin-3-one. It is designed to move beyond a simple checklist, offering a procedural, step-by-step framework grounded in the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.

Inferred Hazard Profile: A Data-Driven Assessment

Based on this surrogate data, we will operate under the precautionary principle, assuming Dihydropyrido[2,3-b]pyrazin-3-one may present the following hazards:

  • Skin Irritation/Corrosion: Potential to cause irritation or burns upon contact.[3][4]

  • Eye Damage/Irritation: High likelihood of causing serious eye irritation or damage.[3][4]

  • Respiratory Irritation: Inhalation of the powder may cause respiratory tract irritation.[3][6]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[5]

These potential hazards dictate the necessity of a multi-layered Personal Protective Equipment (PPE) strategy to prevent exposure through all primary routes: dermal, ocular, and inhalation.

The Core Protocol: Personal Protective Equipment (PPE)

The selection of PPE is not a passive step but an active strategy to mitigate the specific risks identified. The following table summarizes the minimum required PPE for handling Dihydropyrido[2,3-b]pyrazin-3-one.

PPE Category Specification Rationale and Expert Insight
Eye & Face Protection Tightly fitting safety goggles with side-shields, or a full-face shield.[7][8][9]Standard safety glasses are insufficient. The fine, potentially airborne nature of a solid compound necessitates protection from splashes, dust, and aerosols. Goggles provide a seal around the eyes, which are particularly vulnerable to chemical irritation.[9]
Hand Protection Chemical-resistant nitrile gloves.Nitrile gloves offer good resistance to a broad range of chemicals. Always inspect gloves for tears or punctures before use. For prolonged handling or in case of a spill, double-gloving is recommended. Proper glove removal technique (peeling them off inside-out) is critical to avoid contaminating your skin.[4]
Body Protection A fully-buttoned, long-sleeved laboratory coat.A lab coat protects your skin and personal clothing from accidental spills and contamination.[7][9] Ensure it is made of a suitable material, such as cotton or a flame-resistant blend, and is kept clean.
Respiratory Protection Generally not required when handling in a certified chemical fume hood.If weighing or handling the solid compound outside of a fume hood, or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95) is mandatory to prevent inhalation.[8][10]

Operational Plan: From Weighing to Waste

A self-validating safety system integrates PPE with robust operational procedures and engineering controls. The following workflow is designed to minimize exposure at every step.

Engineering Controls and Preparation
  • Designated Area: All handling of Dihydropyrido[2,3-b]pyrazin-3-one, especially the weighing of the solid, must be conducted in a designated area within a properly functioning and certified laboratory chemical fume hood.[11]

  • Emergency Equipment: Before starting, confirm the location and functionality of the nearest safety shower and eyewash station.[7][11] They must be accessible within a 10-second travel distance.

  • PPE Donning: Put on all required PPE as detailed in the table above before entering the designated handling area.

Step-by-Step Handling Protocol
  • Weighing: To prevent the aerosolization of fine powder, use a weigh boat or creased weighing paper. Perform this task in the fume hood, preferably on a marble balance table to minimize vibrations.

  • Dissolving: When preparing solutions, add the solid Dihydropyrido[2,3-b]pyrazin-3-one to the solvent slowly. Do not add solvent directly onto the bulk powder, which can cause splashing.

  • Transfers: Use appropriate tools (spatulas, pipettes) for all transfers to minimize the risk of spills.

  • Hygiene: Never eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

The logical flow from preparation to the completion of the experimental work is visualized in the diagram below.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Certification prep2 Locate Safety Shower & Eyewash prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Start Work handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Segregate Waste handle3->clean1 End Work clean2 Decontaminate Glassware clean1->clean2 clean3 Dispose via Licensed Service clean2->clean3

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihydropyrido[2,3-b]pyrazin-3-one
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Dihydropyrido[2,3-b]pyrazin-3-one
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